GSK3326595
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H13F9N2O3 |
|---|---|
分子量 |
500.3 g/mol |
IUPAC 名称 |
3-[3,5-bis(trifluoromethyl)phenoxy]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C20H13F9N2O3/c1-17(33,16(32)31-13-3-2-10(8-30)15(7-13)20(27,28)29)9-34-14-5-11(18(21,22)23)4-12(6-14)19(24,25)26/h2-7,33H,9H2,1H3,(H,31,32) |
InChI 键 |
VJIVKRQGSGBLFP-UHFFFAOYSA-N |
规范 SMILES |
CC(COC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
产品来源 |
United States |
Foundational & Exploratory
GSK3326595: A Selective PRMT5 Inhibitor for Oncological Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3326595 is an orally available, potent, and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including RNA splicing, gene transcription, and signal transduction.[1][3][4] Upregulation of PRMT5 is observed in a wide range of malignancies, including lymphomas, breast cancer, lung cancer, and glioblastoma, making it a compelling target for cancer therapy. This compound exerts its antitumor effects by inhibiting the methyltransferase activity of PRMT5, leading to alterations in mRNA splicing, upregulation of tumor suppressor pathways, and ultimately, cell cycle arrest and apoptosis in cancer cells.[1][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound is a reversible and selective inhibitor of PRMT5.[2][3] It binds to the substrate recognition site of the PRMT5/MEP50 complex, acting as a peptide competitive inhibitor, and is uncompetitive with respect to the S-adenosylmethionine (SAM) cofactor.[7][8] By inhibiting PRMT5's catalytic activity, this compound leads to a global reduction in cellular levels of sDMA.[9]
One of the key downstream effects of PRMT5 inhibition by this compound is the modulation of pre-mRNA splicing. This is particularly relevant in malignancies with mutations in splicing factor genes, where the inhibition of PRMT5 can lead to a synthetic lethal phenotype.[2][5] A critical consequence of altered splicing is the induction of selective splicing of MDM4, a negative regulator of the p53 tumor suppressor. This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis.[6]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Quantitative Data
Biochemical Activity
| Parameter | Substrate | Value (nM) | Reference |
| IC50 | PRMT5/MEP50 Complex | 6.2 ± 0.8 | [8] |
| Histone H4 Peptide | 5.9 - 19.7 | [10] | |
| Histone H2A Peptide | 5.9 - 19.7 | [10] | |
| SmD3 Peptide | 5.9 - 19.7 | [10] | |
| FUBP1 Peptide | 5.9 - 19.7 | [10] | |
| HNRNPH1 Peptide | 5.9 - 19.7 | [10] | |
| Ki*app | PRMT5/MEP50 Complex | 3.1 ± 0.4 | [8] |
Cellular Activity
| Cell Line | Tumor Type | gIC50 (nM) | Reference |
| Z-138 | Mantle Cell Lymphoma | 7.6 - >30,000 | [8] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Low nM range | [8] |
| Breast Cancer Cell Lines | Breast Cancer | Low nM range | [8] |
| Acute Myeloid Leukemia Cell Lines | Acute Myeloid Leukemia | 2.5 - >10,000 | [8] |
In Vivo Efficacy (Z-138 Xenograft Model)
| Dose | Schedule | Tumor Growth Inhibition (TGI) | Reference |
| 25 mg/kg | BID | >50% | [9] |
| 50 mg/kg | BID | Significant | [9] |
| 100 mg/kg | BID | 106.05% | [9] |
| 200 mg/kg | QD | 102.81% | [9] |
Clinical Pharmacokinetics (Human)
| Parameter | Value | Reference |
| Tmax | ~2 hours | [2][11] |
| Terminal Half-life (t1/2) | 4-6 hours | [2][11] |
Experimental Protocols
PRMT5 Enzymatic Assay (AlphaLISA)
This protocol is adapted from established high-throughput screening methods for PRMT5 inhibitors.
Figure 2: Workflow for the PRMT5 AlphaLISA enzymatic assay.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate (e.g., Ac-SGRGKGGKGLGKGGAKRHRKVGG-K(Biotin))
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
AlphaLISA anti-H4R3me2s Acceptor beads
-
AlphaLISA Streptavidin-Donor beads
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100)
-
384-well microplates
-
EnVision plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, biotinylated histone H4 peptide substrate, SAM, and the PRMT5/MEP50 enzyme.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60-120 minutes).
-
Add the AlphaLISA Acceptor beads and incubate.
-
Add the AlphaLISA Donor beads and incubate in the dark.
-
Read the plate on an EnVision reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., Z-138, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the gIC50 value.
Western Blot for Symmetric Dimethylarginine (sDMA)
Figure 3: Standard workflow for Western blot analysis of sDMA levels.
Materials:
-
Treated cells or tumor tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against pan-sDMA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or tissues and determine protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image and quantify the band intensities. Normalize to a loading control like β-actin or GAPDH.
In Vivo Xenograft Study
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line for implantation (e.g., Z-138)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control orally according to the desired dose and schedule (e.g., 100 mg/kg BID).
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for sDMA).
Clinical Development and Safety Profile
This compound has been evaluated in Phase I/II clinical trials for the treatment of advanced solid tumors and myeloid neoplasms.
In the METEOR-1 study (NCT02783300) in patients with advanced solid tumors and non-Hodgkin lymphoma, this compound demonstrated modest antitumor activity.[2] Partial responses were observed in patients with adenoid cystic carcinoma and estrogen receptor-positive breast cancer.[2] The recommended Phase 2 dose was determined to be 400 mg once daily, which was later amended to 300 mg daily due to toxicities.[12][13]
In a Phase I/II study (NCT03614728) in patients with relapsed/refractory myelodysplastic syndrome, chronic myelomonocytic leukemia, or acute myeloid leukemia, this compound monotherapy showed limited clinical activity.[2][4][11] A clinical benefit rate of 17% was observed.[2][4][11]
The most common treatment-related adverse events across studies included fatigue, anemia, nausea, dysgeusia, and thrombocytopenia.[2][4][12] These side effects were generally manageable with dose interruption or reduction.[14]
Conclusion
This compound is a well-characterized, selective inhibitor of PRMT5 with demonstrated biochemical and cellular activity. Its mechanism of action, involving the inhibition of sDMA formation and subsequent modulation of mRNA splicing and tumor suppressor pathways, provides a strong rationale for its development as an anticancer agent. While clinical activity as a monotherapy has been modest, the data generated from preclinical and clinical studies provide a solid foundation for further investigation, potentially in combination with other therapies or in specific patient populations with biomarkers of sensitivity, such as splicing factor mutations. The experimental protocols detailed in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and other PRMT5 inhibitors.
References
- 1. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phase Ib and dose-expansion study of this compound, a PRMT5 inhibitor as monotherapy and in combination with pembrolizumab in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
The Discovery and Development of GSK3326595: A Potent and Selective PRMT5 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
GSK3326595, also known as EPZ015938, is a potent, selective, and orally bioavailable small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in various cellular processes, including gene expression, mRNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, quantitative biochemical and cellular data, and detailed experimental methodologies.
Introduction: Targeting PRMT5 in Oncology
Protein arginine methyltransferases (PRMTs) are a family of enzymes that post-translationally modify proteins by methylating arginine residues. PRMT5 is the primary enzyme responsible for symmetric arginine dimethylation (sDMA).[1] Its substrates are diverse and include proteins involved in fundamental cellular functions such as mRNA splicing, signal transduction, gene transcription, and the DNA damage response.[1] Overexpression of PRMT5 has been observed in a wide range of malignancies and often correlates with poor prognosis, highlighting its potential as a therapeutic target in oncology.[1][2]
The development of small-molecule inhibitors of PRMT5, such as this compound, represents a promising therapeutic strategy. This compound is a potent, specific, and reversible inhibitor of PRMT5 that has demonstrated the ability to inhibit proliferation and induce cell death in a broad spectrum of solid and hematologic tumor cell lines.[1][3] Preclinical studies have shown its potent anti-tumor activity in various animal models.[1][3] This has led to the clinical investigation of this compound in patients with advanced solid tumors, non-Hodgkin's lymphoma, myelodysplastic syndrome (MDS), and acute myeloid leukemia (AML).[4][5]
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of PRMT5. It binds to the substrate recognition site of PRMT5, thereby preventing the methylation of its target proteins.[6] This inhibition leads to a decrease in the levels of both monomethylated and symmetrically dimethylated arginine residues in histones (H2A, H3, and H4) and other protein substrates.[6]
A key mechanism through which this compound mediates its anti-proliferative effects is by modulating cellular mRNA splicing.[3][7] One of the critical downstream effects of PRMT5 inhibition by this compound is the induction of alternative splicing of MDM4, a key negative regulator of the p53 tumor suppressor.[8][9] This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[8][9]
The following diagram illustrates the proposed signaling pathway affected by this compound:
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.
Table 1: Biochemical Potency and Selectivity
| Parameter | Value | Substrate/Assay Condition | Reference |
| IC50 | 6.2 nM | PRMT5/MEP50 complex | [10][11] |
| Ki*app | 3.1 ± 0.4 nM | PRMT5/MEP50, Histone H4 peptide | [12] |
| 3.0 ± 0.3 nM | H2A peptide | [13] | |
| 3.0 ± 0.8 nM | SmD3 peptide | [13] | |
| 9.9 ± 0.8 nM | FUBP1 peptide | [13] | |
| 9.5 ± 3.3 nM | HNRNPH1 peptide | [13] | |
| Selectivity | >4,000-fold | Over a panel of 20 other methyltransferases | [14][] |
Table 2: Cellular Activity
| Parameter | Cell Line | Value | Assay Condition | Reference |
| gIC50 | Z-138 (Mantle Cell Lymphoma) | 7.6 nM - <1 µM | 6-day growth/death assay | [16] |
| MCF-7 (Breast Cancer) | 7.6 nM - <1 µM | 6-day growth/death assay | [16] | |
| SDMA EC50 | Z-138 | 2 - 160 nM | Inhibition of symmetric dimethylarginine | [16] |
| MCF-7 | 2 - 160 nM | Inhibition of symmetric dimethylarginine | [16] | |
| JM1 | 2 - 160 nM | Inhibition of symmetric dimethylarginine | [16] | |
| DOHH-2 | 2 - 160 nM | Inhibition of symmetric dimethylarginine | [16] |
Table 3: In Vivo Pharmacokinetics in Mice
| Parameter | Value (at 10 mg/kg, p.o.) | Reference |
| T1/2 | 6.06 h | [17] |
| AUC0-∞ | 747 h·ng/mL | [17] |
| Oral Bioavailability | 14.5% | [17] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the development of this compound.
PRMT5 Enzymatic Assay (Radioactive Methylation Assay)
This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (3H-SAM) to a peptide substrate by the PRMT5/MEP50 complex.
-
Reagents:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated peptide substrate (e.g., from Histone H4, H2A, SmD3, FUBP1, or HNRNPH1)
-
[3H]-S-adenosyl-L-methionine (3H-SAM)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT)
-
Stop Solution (e.g., 5 M Guanidine Hydrochloride)
-
Scintillation cocktail
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the PRMT5/MEP50 enzyme, peptide substrate, and assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding 3H-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the biotinylated peptide.
-
Wash the filter plate to remove unincorporated 3H-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[13][18]
-
Reagents:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with the diluted this compound or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 3-6 days) at 37°C in a CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the gIC50 (growth inhibition 50%) value.
-
Western Blot for Symmetric Dimethylarginine (SDMA)
This method is used to assess the target engagement of this compound in cells by measuring the levels of symmetrically dimethylated arginine on proteins.
-
Reagents:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against symmetric dimethylarginine (sDMA)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the sDMA signal to the loading control to determine the SDMA EC50.
-
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor efficacy of this compound in a mouse model.[17][19]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
This compound formulated for oral or intraperitoneal administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control at the specified dose and schedule (e.g., once or twice daily).
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for SDMA).
-
Calculate tumor growth inhibition (TGI) to assess efficacy.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Cancer Cell Line Efficacy Studies [jax.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 14. caymanchem.com [caymanchem.com]
- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of GSK3326595 in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK3326595 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that has emerged as a compelling therapeutic target in oncology. PRMT5 is frequently overexpressed in a variety of solid tumors and plays a crucial role in multiple cellular processes that drive cancer progression, including gene expression, mRNA splicing, and cell cycle regulation. This technical guide provides a comprehensive overview of the target validation for this compound in solid tumors, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying biological pathways. The evidence presented herein supports the continued investigation of this compound as a promising therapeutic agent for a range of solid malignancies.
Introduction: The Role of PRMT5 in Cancer
Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification is a critical regulatory mechanism in numerous cellular processes.[1] In the context of cancer, PRMT5 has been shown to be a key driver of tumorigenesis. Its overexpression has been documented in a wide array of solid tumors, including but not limited to, breast, lung, and colorectal cancers, as well as glioblastoma.[2]
The oncogenic functions of PRMT5 are multifaceted. By methylating histones, PRMT5 can epigenetically silence tumor suppressor genes.[1] Furthermore, its role in the regulation of mRNA splicing is critical for the proper processing of transcripts involved in cell proliferation and survival.[3] Inhibition of PRMT5 has been shown to disrupt these processes, leading to anti-tumor effects.[3] A particularly noteworthy aspect of PRMT5 inhibition is its synthetic lethality in the context of methylthioadenosine phosphorylase (MTAP) gene deletion, a common event in many cancers.[4]
This compound: A Selective PRMT5 Inhibitor
This compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of PRMT5.[1] It binds to the substrate recognition site of the enzyme, thereby blocking its methyltransferase activity.[1] This inhibition leads to a reduction in the levels of symmetric dimethylarginine (sDMA) on its substrate proteins, which serves as a key pharmacodynamic biomarker of target engagement.[5]
Preclinical Validation
In Vitro Activity
This compound has demonstrated potent and selective inhibition of PRMT5 enzymatic activity in biochemical assays. The IC50 values for the inhibition of methylation of various PRMT5 substrates by the PRMT5/MEP50 complex range from 5.9 to 19.7 nM.[6] The compound exhibits high selectivity, being over 4,000-fold more selective for PRMT5/MEP50 compared to a panel of 20 other methyltransferases.[6] In cellular assays, this compound effectively inhibits the proliferation of a broad range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Z-138 | Mantle Cell Lymphoma | - | [6] |
| MCF-7 | Breast Cancer | - | [6] |
| JM1 | Breast Cancer | - | [6] |
| DOHH-2 | Follicular Lymphoma | - | [6] |
| MV-4-11 | Acute Myeloid Leukemia | - | [7] |
| MDA-MB-468 | Breast Cancer | - | [7] |
Note: Specific IC50 values for proliferation were not consistently available in the searched literature, but the compound's activity was confirmed in these cell lines.
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in mouse xenograft models. In a Z-138 mantle cell lymphoma xenograft model, administration of this compound at doses of 25, 50, and 100 mg/kg twice daily resulted in significant tumor growth reduction.[6] Preclinical studies have also demonstrated significant antitumor activity across a variety of other tumor models.[8]
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Z-138 Xenograft | Mantle Cell Lymphoma | 25, 50, 100 mg/kg BID | Significant reduction | [6] |
| MV-4-11 Xenograft | Acute Myeloid Leukemia | 10 mg/kg BID (intraperitoneal) | 39.3% | [7] |
Clinical Validation: The METEOR-1 Trial
The primary clinical evidence for the target validation of this compound in solid tumors comes from the Phase I METEOR-1 (NCT02783300) trial.[9][10] This first-in-human, open-label, dose-escalation and expansion study evaluated the safety, pharmacokinetics, pharmacodynamics, and clinical activity of this compound in adult patients with advanced solid tumors and non-Hodgkin's lymphoma.[9][10]
Study Design and Patient Population
The dose-escalation portion of the study enrolled patients with a variety of advanced or metastatic solid tumors.[9] The expansion cohorts focused on specific tumor types, including adenoid cystic carcinoma (ACC).[9] Key eligibility criteria included an ECOG performance status of 0-2 and adequate organ function.[10]
Dosing and Safety
The recommended Phase II dose (RP2D) was determined to be 400 mg once daily (QD).[9] Treatment-related adverse events (AEs) were common, with the most frequent being fatigue, anemia, nausea, alopecia, and dysgeusia.[9] Grade 3/4 related AEs included anemia, thrombocytopenia, neutropenia, and fatigue.[9]
Clinical Activity
This compound demonstrated clinical activity in several solid tumor types.
| Tumor Type | Number of Patients | Response | Reference |
| Adenoid Cystic Carcinoma (ACC) | 14 | 3 Partial Responses (21%) | [9] |
| HPV+ Cervical Cancer | 1 | 1 Partial Response | [9] |
| Bladder Cancer | - | Durable Stable Disease | [9] |
Mechanism of Action: Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway in Cancer
PRMT5 exerts its oncogenic effects through multiple pathways. It can symmetrically dimethylate histone H4 at arginine 3 (H4R3me2s), leading to the repression of tumor suppressor genes. PRMT5 also plays a crucial role in the biogenesis of spliceosomal small nuclear ribonucleoproteins (snRNPs), thereby regulating mRNA splicing. Inhibition of PRMT5 by this compound disrupts these processes, leading to cell cycle arrest and apoptosis.
Caption: PRMT5 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Preclinical Evaluation
A typical preclinical workflow to evaluate a PRMT5 inhibitor like this compound involves a series of in vitro and in vivo experiments.
References
- 1. Facebook [cancer.gov]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
The Role of GSK3326595 in Regulating mRNA Splicing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3326595 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme involved in the symmetric dimethylation of arginine residues on histone and non-histone proteins. This inhibition has significant downstream effects on cellular processes, most notably mRNA splicing. By disrupting the methylation of core spliceosomal components, this compound induces widespread alterations in splicing patterns, leading to cell cycle arrest, apoptosis, and anti-tumor activity in various cancer models. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on mRNA splicing, relevant signaling pathways, and detailed experimental methodologies for its study.
Introduction
Alternative mRNA splicing is a fundamental process that generates vast proteomic diversity from a limited number of genes. Dysregulation of this process is a hallmark of cancer, contributing to tumor progression, metastasis, and therapeutic resistance. Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of mRNA splicing through its role in the maturation of the spliceosome, the cellular machinery responsible for intron removal.
This compound is a clinical-stage small molecule inhibitor of PRMT5. Its mechanism of action centers on the catalytic inhibition of PRMT5, preventing the symmetric dimethylation of arginine residues (sDMA) on key substrates, including Sm proteins (SmB, SmD1, and SmD3) of the spliceosome. This disruption of Sm protein methylation impairs the assembly of small nuclear ribonucleoproteins (snRNPs), leading to global defects in mRNA splicing. This guide will explore the multifaceted role of this compound in the regulation of mRNA splicing and its therapeutic implications.
Mechanism of Action
This compound functions as a reversible and selective inhibitor of PRMT5.[1] The catalytic activity of PRMT5 is essential for the symmetric dimethylation of arginine residues on its substrates. A primary and well-characterized role of PRMT5 in mRNA splicing is the methylation of Sm proteins, which are core components of the spliceosome.[2]
The process can be summarized as follows:
-
PRMT5 Inhibition: this compound binds to PRMT5, blocking its methyltransferase activity.
-
Reduced Sm Protein Methylation: The inhibition of PRMT5 leads to a decrease in the symmetric dimethylation of arginine residues on Sm proteins (SmB, SmD1, SmD3).
-
Impaired snRNP Biogenesis: The proper methylation of Sm proteins is crucial for their interaction with the Survival of Motor Neuron (SMN) protein complex, which facilitates the assembly of small nuclear RNAs (snRNAs) and Sm proteins into mature small nuclear ribonucleoproteins (snRNPs).
-
Spliceosome Dysfunction: The reduced availability of mature snRNPs disrupts the assembly and function of the spliceosome.
-
Altered mRNA Splicing: Spliceosome dysfunction leads to a variety of splicing defects, including intron retention, exon skipping, and the use of alternative splice sites.[2][3]
This cascade of events ultimately results in a global alteration of the transcriptome, impacting the expression and function of numerous proteins involved in critical cellular processes.
Signaling Pathways and Cellular Processes Affected by this compound
The disruption of mRNA splicing by this compound has profound effects on several key signaling pathways and cellular processes, contributing to its anti-tumor activity.
Cell Cycle Arrest and Apoptosis
A common consequence of PRMT5 inhibition is the induction of cell cycle arrest and apoptosis.[4] This is often mediated through the altered splicing of genes critical for cell cycle progression and survival. For example, treatment with this compound has been shown to induce alternative splicing of MDM4, leading to the production of a non-functional isoform and subsequent activation of the p53 tumor suppressor pathway.[5]
DNA Damage Response
PRMT5 plays a role in the DNA damage response (DDR). Inhibition of PRMT5 can lead to the accumulation of DNA damage and sensitize cancer cells to DNA-damaging agents. This is, in part, due to the altered splicing of key DDR proteins.[4]
PI3K/AKT Signaling Pathway
PRMT5 has been shown to interact with and regulate components of the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer. While the direct impact of this compound on the splicing of all components in this pathway is still under investigation, the interplay between PRMT5 and PI3K/AKT signaling suggests another avenue through which this inhibitor may exert its anti-cancer effects.[6]
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 6.2 nM | PRMT5 enzymatic assay | [7] |
| IC50 | 5.9 - 19.7 nM | Methylation of various peptide substrates | [5] |
Table 2: Clinical Efficacy of this compound in METEOR-1 (NCT02783300)
| Tumor Type | Number of Patients | Overall Response Rate (ORR) | Duration of Response (DOR) | Reference |
| Adenoid Cystic Carcinoma | 50 | 2 Partial Responses | 1.9 and 9.3 months | [1][8] |
| ER-positive Breast Cancer | 47 | 1 Partial Response | 3.7 months | [1][8] |
| Non-Hodgkin Lymphoma | 29 | 10% | 2.7 to 32.4+ months | [1][8] |
Table 3: Clinical Activity of this compound in a Phase I/II Study in Myeloid Neoplasms (NCT03614728)
| Patient Population | Number of Patients | Clinical Benefit Rate (CBR) | Notable Responses | Reference |
| Relapsed/Refractory MDS, CMML, AML | 30 | 17% | 1 complete marrow remission, 4 stable disease >8 weeks | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the effects of this compound on mRNA splicing and cellular processes.
Cell Culture and Drug Treatment
-
Cell Lines: A variety of cancer cell lines can be used, such as melanoma (A375, CHL1), breast cancer (MCF7), and lymphoma (Z-138).[5][11]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution.[7] Cells are treated with the desired concentration of this compound (e.g., 500 nM) for various time points (e.g., 72 hours) for downstream analysis.[11]
RNA Sequencing and Splicing Analysis
-
RNA Extraction: Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Library Preparation: RNA-seq libraries are prepared using a stranded mRNA-seq library preparation kit.
-
Sequencing: Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Raw sequencing reads are aligned to the reference genome using a splice-aware aligner like STAR.
-
Differential splicing analysis is performed using tools such as rMATS to identify and quantify alternative splicing events (e.g., skipped exons, retained introns).[11]
-
Differential gene expression analysis can be performed using packages like DESeq2 or edgeR.
-
Western Blotting
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies overnight at 4°C. Relevant primary antibodies include those against PRMT5, sDMA, p53, p21, and loading controls like β-actin or GAPDH.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound.
-
Assay: After the desired incubation period, MTT or MTS reagent is added to each well. The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values can be determined by non-linear regression analysis.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of this compound.
Caption: Mechanism of this compound action on mRNA splicing.
References
- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Myelocytomatosis-Protein Arginine N-Methyltransferase 5 Axis Defines the Tumorigenesis and Immune Response in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. MST2 methylation by PRMT5 inhibits Hippo signaling and promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. onclive.com [onclive.com]
- 9. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PRMT5 and CDK4/6 inhibition result in distinctive patterns of alternative splicing in melanoma | PLOS One [journals.plos.org]
The PRMT5 Inhibitor GSK3326595: A Technical Guide to its Activation of the p53 Tumor Suppressor Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GSK3326595, a first-in-class, potent, and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). A growing body of evidence highlights that the anti-tumor activity of this compound is critically linked to the activation of the p53 tumor suppressor pathway, particularly in cancers harboring wild-type p53.[1][2][3] This document details the underlying mechanism, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the core pathways and workflows.
Core Mechanism of Action: Splicing-Mediated p53 Activation
This compound is an orally available, reversible, and selective small molecule inhibitor of PRMT5.[1][4] PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) modifications on various protein substrates, including components of the spliceosome machinery.[1][2] The central mechanism by which this compound exerts its anti-tumor effects in p53 wild-type cancers involves a cascade of molecular events initiated by the inhibition of PRMT5's methyltransferase activity.
Inhibition of PRMT5 by this compound disrupts the normal function of the spliceosome.[1][5][6] This disruption leads to widespread changes in cellular mRNA splicing.[1] A critical and recurrent event is the induced alternative splicing of Mouse Double Minute 4 (MDM4), a key negative regulator of p53.[1][3][7] Specifically, PRMT5 inhibition promotes a switch from the full-length, p53-inhibitory isoform (MDM4-FL) to a shorter, less stable isoform (MDM4-S).[1] The reduction in functional MDM4-FL alleviates the suppression of p53, leading to its activation.[1][3] Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21 (CDKN1A), which in turn mediates cell cycle arrest and contributes to the anti-proliferative effects of the drug.[1][8] The integrity of this p53-MDM4 regulatory axis is a crucial determinant of the cellular response to this compound.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound from preclinical studies.
Table 1: Biochemical Potency of this compound
| Target | Substrate Peptide | IC50 / Ki*app (nM) | Selectivity | Reference |
| PRMT5/MEP50 | H2A | 3.0 ± 0.3 | >4,000-fold vs. 20 other methyltransferases | [1] |
| PRMT5/MEP50 | SmD3 | 3.0 ± 0.8 | >4,000-fold vs. 20 other methyltransferases | [1] |
| PRMT5/MEP50 | FUBP1 | 9.9 ± 0.8 | >4,000-fold vs. 20 other methyltransferases | [1] |
| PRMT5/MEP50 | HNRNPH1 | 9.5 ± 3.3 | >4,000-fold vs. 20 other methyltransferases | [1] |
| PRMT5 | General | 6.2 | Not specified | [9] |
Table 2: Cellular Potency (SDMA Inhibition) of this compound
| Cell Line | Cancer Type | SDMA EC50 (nM) | Max Inhibition (%) | Reference |
| Z-138 | Mantle Cell Lymphoma | 2 - 160 (range across panel) | 57 - 91 | [1] |
| Panel | Breast & Lymphoma | 2 - 160 (range across panel) | 57 - 91 | [1] |
Table 3: Upregulation of p53 Target Genes in Z-138 Cells
| Gene Target | Treatment Duration | Gene Expression EC50 (nM) | Reference |
| p53 Target Gene Subset | 2 or 4 days | Median: 172 | [1] |
Table 4: In Vivo Efficacy in Z-138 Xenograft Model (p53 Wild-Type)
| Dosage | Schedule | Tumor Growth Inhibition (TGI) | Duration | Reference |
| 100 mg/kg | BID (Twice Daily) | Partial TGI (55%) in p53 mutant REC-1 model | Not specified | [1] |
| 25, 50, 100 mg/kg | BID (Twice Daily) | Dose-dependent tumor growth reduction | 21 days | [1][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for p53 and p21 Protein Levels
This protocol is used to quantify changes in key p53 pathway proteins following this compound treatment.
-
Cell Culture and Lysis:
-
Seed Z-138 cells and treat with a dose range of this compound (e.g., 0-1000 nM) or vehicle control for a specified time (e.g., 72 hours).
-
Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imaging system.
-
Perform densitometry analysis to quantify protein levels relative to the loading control.
-
References
- 1. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. cell-stress.com [cell-stress.com]
- 6. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
The Impact of GSK3326595 on Histone Arginine Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3326595 is a potent, selective, and orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[3] This post-translational modification plays a critical role in various cellular processes, including gene expression, RNA splicing, and signal transduction.[4][5] The overexpression of PRMT5 has been observed in a range of cancers, including lymphomas, breast cancer, and myeloid neoplasms, making it a compelling target for therapeutic intervention.[1][6] This guide provides a detailed technical overview of this compound's mechanism of action, its quantitative impact on histone arginine methylation, and the experimental protocols used to characterize its activity.
Mechanism of Action
This compound functions as a reversible, S-adenosyl-L-methionine (SAM) uncompetitive, and peptide substrate-competitive inhibitor of the PRMT5/MEP50 complex.[2] By binding to the substrate recognition site of PRMT5, this compound effectively blocks the transfer of methyl groups from SAM to arginine residues on target proteins.[1] The primary consequence of PRMT5 inhibition by this compound is a significant reduction in global levels of sDMA.[7] This inhibition of methyltransferase activity affects key histone substrates, including H2A, H3, and H4, thereby modulating gene expression.[1] A critical outcome of this modulation is the alternative splicing of MDM4, which leads to the activation of the p53 tumor suppressor pathway and subsequent anti-proliferative effects in cancer cells.[7][]
Caption: Mechanism of PRMT5 inhibition by this compound.
Data Presentation: Quantitative Impact of this compound
The efficacy of this compound has been quantified through biochemical, cellular, and clinical assays. The following tables summarize these key metrics.
Table 1: Biochemical Potency of this compound against PRMT5/MEP50 Complex
| Substrate | IC₅₀ (nM) | Selectivity |
|---|---|---|
| Histone H4 Peptide | 5.9 - 19.7 | >4,000-fold vs. 20 other methyltransferases[7] |
| Histone H2A Peptide | 5.9 - 19.7 | |
| SmD3 Peptide | 5.9 - 19.7 | |
| FUBP1 Peptide | 5.9 - 19.7 | |
| HNRNPH1 Peptide | 5.9 - 19.7 |
| General PRMT5/MEP50 | 6.0 - 6.2 |[2][9] |
Table 2: Cellular Activity of this compound on sDMA Inhibition
| Cell Line | Tumor Type | sDMA EC₅₀ (nM) | Max. Inhibition (%) |
|---|---|---|---|
| Z-138 | Mantle Cell Lymphoma | 2.5 | ~100%[10] |
| Panel of Breast & Lymphoma Lines | Breast, Lymphoma | 2 - 160 | 57 - 91%[10][11] |
Table 3: Anti-proliferative Activity of this compound (gIC₅₀)
| Tumor Type | gIC₅₀ Range (nM) |
|---|---|
| Lymphoma (MCL, DLBCL) | Low nM range[10][12] |
| Breast Cancer | Low nM range[10][12] |
| Multiple Myeloma | Low nM range[10][12] |
| Broad Cancer Panel (276 lines) | 7.6 to >30,000 |
Table 4: Clinical Pharmacodynamics of this compound in Myeloid Neoplasms
| Matrix | Dose | Time Point | Mean sDMA Decrease from Baseline (%) |
|---|---|---|---|
| Plasma | 400 mg | Day 15 | 75.6%[13] |
| Plasma | 300 mg | Day 15 | 77.7%[13] |
| Plasma | 400 mg | Day 29 | 84.1%[13] |
| Plasma | 300 mg | Day 29 | 83.7%[13] |
| Bone Marrow | 400 mg | Day 29 | 85.75%[13] |
| Bone Marrow | 300 mg | Day 29 | 84.63%[13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound.
PRMT5 Enzymatic Activity Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on the methyltransferase activity of the PRMT5 enzyme. A common method is a radioactive filter binding assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT). Add recombinant human PRMT5/MEP50 complex (e.g., 2.5 nM), a histone peptide substrate (e.g., 0.3 µM H4R3 peptide), and S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM, e.g., 0.3 µM).[14][15]
-
Compound Addition: Dispense serial dilutions of this compound (in DMSO) into the assay plate. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).[14]
-
Initiation and Incubation: Initiate the enzymatic reaction by adding the PRMT5/MEP50 enzyme complex to the mixture of substrate, [³H]-SAM, and inhibitor. Incubate the plate at 30°C for a defined period (e.g., 60-90 minutes).[15]
-
Reaction Termination: Stop the reaction by adding a quenching reagent.
-
Detection: Transfer the reaction mixture to a filter membrane (e.g., phosphocellulose) that binds the methylated peptide. Wash away unincorporated [³H]-SAM. Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for a PRMT5 biochemical inhibition assay.
Cellular sDMA Inhibition Assay (Western Blot)
This assay quantifies the ability of this compound to inhibit PRMT5 activity within a cellular context by measuring the global levels of sDMA.
Methodology:
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., Z-138, MV-4-11) in culture plates and allow them to adhere. Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 72-96 hours).[10][16]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard method (e.g., BCA protein assay).[17]
-
SDS-PAGE and Western Blot: Resolve equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for symmetric dimethylarginine (pan-sDMA antibody). Subsequently, probe with a loading control antibody (e.g., β-actin or β-tubulin).[16][18] Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the sDMA signal to the loading control and calculate the percent inhibition relative to the vehicle-treated control to determine the cellular EC₅₀.[16]
Caption: Workflow for a cellular sDMA inhibition assay.
Cell Proliferation/Growth Inhibition Assay
This assay assesses the functional consequence of PRMT5 inhibition on cancer cell growth and viability.
Methodology:
-
Cell Seeding: Plate cells in 96-well microplates at a predetermined density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for an extended period, typically 6 to 10 days, to account for the time-dependent effects of PRMT5 inhibition.[10][12]
-
Viability Measurement: At the end of the treatment period, add a viability reagent such as MTT or resazurin to each well and incubate according to the manufacturer's instructions.[19]
-
Signal Reading: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to vehicle-treated controls. Determine the growth IC₅₀ (gIC₅₀), the concentration at which the compound inhibits 50% of cell growth.
Caption: Workflow for a cell proliferation assay.
Conclusion
This compound is a highly specific and potent inhibitor of PRMT5 that profoundly impacts histone arginine methylation. By significantly reducing cellular levels of symmetric dimethylarginine, it modulates gene expression and activates tumor suppressor pathways, leading to potent anti-proliferative and pro-apoptotic effects in a variety of cancer models. The robust target engagement observed both preclinically and in clinical trials underscores its utility as a chemical probe to explore the biology of PRMT5 and as a potential therapeutic agent for cancers dependent on PRMT5 activity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to understand and leverage the therapeutic potential of PRMT5 inhibition.
References
- 1. Facebook [cancer.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical analysis of arginine methylation in transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdanderson.org [mdanderson.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pnas.org [pnas.org]
- 19. mdpi.com [mdpi.com]
GSK3326595: A Potent PRMT5 Inhibitor with Therapeutic Potential Against SARS-CoV-2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred an unprecedented global effort to identify effective antiviral therapies. A promising avenue of research has focused on host-directed therapies, which aim to modulate host factors essential for viral replication, thereby reducing the likelihood of viral resistance. One such target is the Protein Arginine Methyltransferase 5 (PRMT5), an enzyme involved in a myriad of cellular processes. GSK3326595, a potent and selective inhibitor of PRMT5, has emerged as a compelling candidate for anti-SARS-CoV-2 intervention. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to this compound in the context of SARS-CoV-2 research.
Mechanism of Action: Targeting the Host for Antiviral Effect
This compound is an orally available, selective small molecule inhibitor of PRMT5.[1] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating gene expression, mRNA splicing, and signal transduction.[1][2] The antiviral activity of this compound against SARS-CoV-2 is not directed at the virus itself, but rather at a critical host factor: the Angiotensin-Converting Enzyme 2 (ACE2) receptor.
SARS-CoV-2 gains entry into host cells via the interaction of its Spike (S) protein with the ACE2 receptor.[3][4] Research has demonstrated that PRMT5 catalyzes the symmetric dimethylation of ACE2 at arginine residue 671 (R671).[3][5] This post-translational modification is crucial for the binding of the SARS-CoV-2 Spike protein to ACE2.[3][5] By inhibiting PRMT5, this compound prevents the dimethylation of ACE2 at R671.[3][5] This reduction in ACE2 methylation significantly attenuates the binding affinity of the Spike protein, including variants of concern such as Omicron, Delta, and Beta, thereby blocking viral entry into the host cell.[3][4] This novel mechanism of action underscores the potential of this compound as a broad-spectrum antiviral agent against various SARS-CoV-2 variants.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in relevant preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Substrate | IC50 | Reference |
| PRMT5/MEP50 complex | Histone H4 peptide | 5.9 - 19.7 nM | [6] |
| PRMT5/MEP50 complex | SmD3 peptide | 5.9 - 19.7 nM | [6] |
| PRMT5 | (in general) | 6.2 nM | [7] |
Table 2: Antiviral Activity of this compound in Cell-Based Assays
| Assay | Cell Line | Virus | Effective Concentration | Inhibition | Reference |
| Pseudovirus Infection | HEK-293T (ACE2 overexpressing) | SARS-CoV-2 Spike | 25 nM | ~70% | [5] |
| Pseudovirus Infection | A549 | SARS-CoV-2 Spike | 10-100 nM | Concentration-dependent | [7] |
| Pseudovirus Infection | HEK-293 | SARS-CoV-2 Spike | 10-100 nM | Concentration-dependent | [7] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the research of this compound against SARS-CoV-2.
Immunoprecipitation (IP) and Western Blotting for ACE2-Spike Protein Interaction
-
Objective: To determine the effect of this compound on the interaction between ACE2 and the SARS-CoV-2 Spike protein.
-
Cell Culture and Treatment: HEK-293T cells are cultured and transfected with plasmids expressing Flag-tagged ACE2. The cells are then treated with varying concentrations of this compound or a vehicle control (DMSO).
-
Cell Lysis: After treatment, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysates are incubated with anti-Flag M2 magnetic beads to immunoprecipitate the Flag-ACE2 protein.
-
Incubation with Spike Protein: The beads with the bound ACE2 are then incubated with purified recombinant His-tagged SARS-CoV-2 Spike protein (or its Receptor Binding Domain - RBD).
-
Washing and Elution: The beads are washed multiple times to remove non-specific binding, and the protein complexes are eluted.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the His-tag (to detect Spike protein) and the Flag-tag (to detect ACE2).
-
Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. A reduction in the His-tagged Spike protein band in the this compound-treated samples compared to the control indicates an inhibition of the ACE2-Spike interaction.[5]
SARS-CoV-2 Pseudovirus Infection Assay
-
Objective: To assess the inhibitory effect of this compound on SARS-CoV-2 entry into host cells.
-
Pseudovirus Production: Pseudoviruses are produced by co-transfecting HEK-293T cells with a lentiviral backbone plasmid encoding a reporter gene (e.g., luciferase or GFP) and a plasmid expressing the SARS-CoV-2 Spike protein.
-
Cell Culture and Treatment: Target cells (e.g., HEK-293T overexpressing ACE2, or A549 cells) are seeded in 96-well plates and treated with a serial dilution of this compound or a vehicle control.[5][7]
-
Infection: After a pre-incubation period with the inhibitor, the cells are infected with the SARS-CoV-2 pseudovirus.
-
Reporter Gene Assay: After 48-72 hours of infection, the level of reporter gene expression is quantified. For luciferase, a luciferase assay system is used to measure luminescence. For GFP, fluorescence is measured using a plate reader or fluorescence microscope.
-
Data Analysis: The percentage of infection inhibition is calculated by comparing the reporter signal in the this compound-treated wells to the vehicle-treated wells. The EC50 value, the concentration at which 50% of viral entry is inhibited, can then be determined.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Facebook [cancer.gov]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a promising drug to prevent SARS-CoV-2 Omicron and other variants infection by inhibiting ACE2-R671 di-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alpalifebio.com [alpalifebio.com]
- 5. This compound is a promising drug to prevent SARS‐CoV‐2 Omicron and other variants infection by inhibiting ACE2‐R671 di‐methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Cellular Pathways Modulated by GSK3326595: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular pathways modulated by GSK3326595, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for the methodologies cited.
Core Mechanism of Action: PRMT5 Inhibition and Modulation of mRNA Splicing
This compound is a potent and reversible inhibitor of PRMT5, an enzyme responsible for the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1] PRMT5 plays a critical role in various cellular processes, including gene transcription, signal transduction, and mRNA splicing.[2][3] By inhibiting PRMT5, this compound disrupts these processes, leading to its anti-proliferative and anti-neoplastic effects.[1]
A primary mechanism of action for this compound is the inhibition of cellular mRNA splicing.[2][4] This occurs through the disruption of spliceosome assembly, a key event regulated by PRMT5-mediated methylation.[1]
The p53-MDM4 Axis: A Key Downstream Pathway
A critical consequence of this compound-induced splicing disruption is the alternative splicing of Mouse Double Minute 4 (MDM4), a key negative regulator of the p53 tumor suppressor protein.[1][5] Inhibition of PRMT5 leads to the exclusion of exon 6 in the MDM4 pre-mRNA, resulting in the production of a shorter, unstable isoform (MDM4-S).[1] This isoform switch releases p53 from MDM4-mediated inhibition, leading to the activation of the p53 pathway.[1][5]
Activated p53, in turn, induces the expression of its target genes, including the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[1] The upregulation of p21 leads to a G1 phase cell cycle arrest, thereby inhibiting cancer cell proliferation.[1] This activation of the p53-MDM4 regulatory axis is a crucial determinant of the anti-tumor response to this compound.[1][5]
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Tumor suppressor p53 promotes ferroptosis in oxidative stress conditions independent of modulation of ferroptosis by p21, CDKs, RB, and E2F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
The Pharmacodynamics of GSK3326595: A PRMT5 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3326595 is a potent, selective, and reversible small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). As a key enzyme in various cellular processes, including mRNA splicing, signal transduction, and transcriptional regulation, PRMT5 has emerged as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, target engagement, and downstream cellular effects. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of this compound, and includes visualizations of the relevant signaling pathways and experimental workflows to support further research and development in this area.
Introduction to this compound
This compound is an orally bioavailable inhibitor of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1] Overexpression of PRMT5 is observed in a variety of cancers and is often associated with poor prognosis.[2] By inhibiting PRMT5, this compound disrupts these methylation-dependent processes, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[2] A key mechanism of action is the modulation of mRNA splicing, which can reactivate tumor suppressor pathways.[2][3]
Mechanism of Action
This compound functions as a substrate-competitive inhibitor, binding to the substrate recognition site of the PRMT5/MEP50 complex.[1] This prevents the binding of protein substrates and subsequent methylation. The inhibition is reversible and slow-binding in the presence of the co-factor S-adenosylmethionine (SAM).
Impact on mRNA Splicing and p53 Pathway Activation
A primary pharmacodynamic effect of this compound is the alteration of pre-mRNA splicing.[2][3] Inhibition of PRMT5's methyltransferase activity disrupts the assembly and function of the spliceosome.[4] This leads to the alternative splicing of several transcripts, most notably MDM4, a key negative regulator of the p53 tumor suppressor.[4][5]
This compound treatment promotes the skipping of exon 6 in the MDM4 pre-mRNA, resulting in a switch from the full-length, p53-inhibitory isoform (MDM4-FL) to a shorter, unstable isoform (MDM4-S).[4][6] The degradation of MDM4-S alleviates the inhibition of p53, leading to its stabilization and activation.[4][5] Activated p53 then transcriptionally upregulates its target genes, such as p21 (CDKN1A), inducing cell cycle arrest and apoptosis.[4]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.
Table 1: Biochemical Potency and Selectivity of this compound
| Parameter | Value | Substrate(s) | Assay Type | Reference(s) |
| IC50 | 6.2 nM | Histone H4 peptide | Radioactive Filter Plate Assay | |
| IC50 Range | 5.9 - 19.7 nM | Histone H4, H2A, SmD3, FUBP1, HNRNPH1 peptides | Biochemical Assay | [7] |
| Selectivity | >4,000-fold | Panel of 20 other methyltransferases | Biochemical Assays | [7] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Endpoint | Value (nM) | Assay Duration | Reference(s) |
| Z-138 | Mantle Cell Lymphoma | gIC50 (proliferation) | 200 | 6 days | [6] |
| MCF-7 | Breast Cancer | Proliferation Inhibition | 500 | 4 days | [8] |
| JM1 | Mantle Cell Lymphoma | Proliferation Inhibition | - | - | [7] |
| DOHH-2 | Follicular Lymphoma | Proliferation Inhibition | - | - | [7] |
| Various | Lymphoma & Breast Cancer | SDMA Methylation Inhibition | - | - | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical PRMT5 Inhibition Assay (Radioactive Filter Plate)
This protocol is adapted from methodologies used to characterize PRMT5 inhibitors.[9]
-
Reagents and Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 (1-21) peptide substrate
-
S-(5'-Adenosyl)-L-[methyl-³H]-methionine (³H-SAM)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/ml BSA, 1 mM DTT)
-
Stop Solution (e.g., 100 mM Tris-HCl pH 8.0, 100 µM SAM)
-
Streptavidin-coated filter plates
-
Scintillation fluid
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the PRMT5/MEP50 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the histone H4 peptide substrate and ³H-SAM.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction by adding the Stop Solution.
-
Transfer the reaction mixture to a streptavidin-coated filter plate and incubate for 15 minutes to allow the biotinylated peptide to bind.
-
Wash the plate multiple times with a wash buffer (e.g., TBS-T) to remove unincorporated ³H-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
Cellular Proliferation Assay (MTT Assay)
This protocol provides a general framework for assessing the anti-proliferative effects of this compound.[4]
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control and incubate for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the gIC50 value.
-
Apoptosis Analysis by Western Blot
This protocol outlines the detection of apoptosis markers following treatment with this compound.[10][11]
-
Reagents and Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Plate cells and treat with this compound or vehicle control for the desired time.
-
Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Normalize protein amounts, add Laemmli buffer, and denature by heating.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using ECL substrate and an imaging system.
-
Analyze the band intensities to assess the levels of apoptosis markers.
-
In Vivo Tumor Xenograft Model
This is a generalized protocol for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.[3][8][12]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
-
-
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally at the desired dose and schedule.
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume (Volume = (width)² x length / 2).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the preclinical pharmacodynamic characterization of a PRMT5 inhibitor like this compound.
Conclusion
This compound is a selective PRMT5 inhibitor with a well-defined mechanism of action that involves the disruption of mRNA splicing and subsequent activation of the p53 tumor suppressor pathway. Its potent anti-proliferative and pro-apoptotic effects in a range of cancer models underscore the therapeutic potential of targeting PRMT5. The data and protocols presented in this guide provide a valuable resource for researchers in the field of oncology and drug development to further investigate the pharmacodynamics of this compound and other PRMT5 inhibitors. Continued research is warranted to fully elucidate the clinical utility of this therapeutic strategy.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
The Role of GSK3326595 in Cell Cycle Arrest and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3326595 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) that has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in inducing cell cycle arrest and apoptosis. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with or interested in PRMT5 inhibitors.
Introduction to this compound
This compound is an orally bioavailable small molecule that selectively inhibits the enzymatic activity of PRMT5.[1][2] PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3][4] The overexpression of PRMT5 has been observed in a variety of malignancies, including lymphoma, breast cancer, and colorectal cancer, and is often associated with poor prognosis.[3][5] By inhibiting PRMT5, this compound disrupts these oncogenic processes, leading to anti-tumor effects.[2] This guide will delve into the specific cellular consequences of PRMT5 inhibition by this compound, namely cell cycle arrest and the induction of apoptosis.
Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis
The primary mechanism by which this compound exerts its anti-cancer effects is through the inhibition of PRMT5's methyltransferase activity.[1] This leads to a reduction in global symmetric dimethylarginine (sDMA) levels on target proteins.[3] A critical downstream consequence of PRMT5 inhibition by this compound is the modulation of cellular splicing.[2][6]
Specifically, inhibition of PRMT5 has been shown to induce the alternative splicing of MDM4, a key negative regulator of the tumor suppressor p53.[2][6] This alternative splicing event leads to a non-functional MDM4 protein, thereby liberating p53 from its inhibitory control.[6] The subsequent activation of the p53 pathway is a pivotal event that triggers both cell cycle arrest and apoptosis.[6][7] Activated p53 transcriptionally upregulates the expression of target genes such as p21, a cyclin-dependent kinase inhibitor that mediates G1 cell cycle arrest.[6][7] Furthermore, activated p53 can induce apoptosis by promoting the expression of pro-apoptotic proteins.[7][8]
The effects of this compound on the cell cycle are often context-dependent, with a predominant G1 arrest observed in p53 wild-type cancer cell lines.[6][9] The induction of apoptosis is also a prominent feature of this compound activity, as evidenced by an increase in markers of programmed cell death.[6][10]
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data from various preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Growth Inhibition (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | gIC50 (nM) | Reference |
| Z-138 | Mantle Cell Lymphoma | < 100 | [3] |
| JVM-2 | Mantle Cell Lymphoma | < 100 | [3] |
| JEKO-1 | Mantle Cell Lymphoma | > 100 | [3] |
| MINO | Mantle Cell Lymphoma | > 100 | [3] |
| REC-1 | Mantle Cell Lymphoma | > 100 | [3] |
| MCF-7 | Breast Cancer | Not specified | [3] |
| MDA-MB-468 | Breast Cancer | Not specified | [3] |
| HCT-116 | Colorectal Carcinoma | 189 | [9] |
gIC50: concentration causing 50% growth inhibition.
Table 2: Effect of this compound on Cell Cycle Distribution in Z-138 Mantle Cell Lymphoma Cells
| Treatment Duration | This compound Concentration (nM) | % Cells in G1 Phase (2N) | % Cells in S Phase (>2N & <4N) | % Cells in G2/M Phase (4N) | % Sub-2N Population | Reference |
| 2 days | 30 | Increase | Decrease | Decrease | No significant change | [3] |
| 2 days | 200 | Increase | Decrease | Decrease | No significant change | [3] |
| 2 days | 1000 | Increase | Decrease | Decrease | No significant change | [3] |
| 5 days | 30 | Increase | Decrease | Decrease | Increase | [3] |
| 5 days | 200 | Increase | Decrease | Decrease | Increase | [3] |
| 5 days | 1000 | Increase | Decrease | Decrease | Increase | [3] |
Table 3: Induction of Apoptosis by this compound in Mantle Cell Lymphoma Cell Lines (6-day treatment)
| Cell Line | This compound Concentration (nM) | % Early Apoptotic Cells (Annexin V+/7AAD-) | % Late Apoptotic/Dead Cells (Annexin V+/7AAD+) | Reference |
| Z-138 | 40 | Dose-dependent increase | Dose-dependent increase | [6] |
| Z-138 | 200 | Dose-dependent increase | Dose-dependent increase | [6] |
| Z-138 | 1000 | Dose-dependent increase | Dose-dependent increase | [6] |
| JVM-2 | 40 | Dose-dependent increase | Dose-dependent increase | [6] |
| JVM-2 | 200 | Dose-dependent increase | Dose-dependent increase | [6] |
| JVM-2 | 1000 | Dose-dependent increase | Dose-dependent increase | [6] |
| MAVER-1 | 40 | Dose-dependent increase | Dose-dependent increase | [6] |
| MAVER-1 | 200 | Dose-dependent increase | Dose-dependent increase | [6] |
| MAVER-1 | 1000 | Dose-dependent increase | Dose-dependent increase | [6] |
Experimental Protocols
Cell Viability and Growth Inhibition (IC50) Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 6 days at 37°C in a humidified 5% CO2 atmosphere.[3]
-
Viability Assessment: After the incubation period, assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Follow the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the gIC50 value.[3]
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of cells treated with this compound.[11][12][13]
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired duration (e.g., 1 to 10 days).[3]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Cell Fixation: Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[12][13]
-
Flow Cytometry Analysis: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis).[3][11]
Apoptosis Assay using Annexin V Staining
This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) staining.[14][15][16]
-
Cell Treatment: Culture cells and treat with this compound at various concentrations and for different time points as required for the experiment.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and 7-AAD to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add additional 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry. The different cell populations can be distinguished as follows:
Western Blotting for PRMT5 and p53 Pathway Proteins
This protocol describes the detection of key proteins in the PRMT5 and p53 signaling pathways by Western blotting.[17][18][19]
-
Protein Extraction: Treat cells with this compound as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PRMT5, sDMA, p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest and Apoptosis
Caption: this compound inhibits PRMT5, leading to altered MDM4 splicing, p53 activation, and subsequent cell cycle arrest and apoptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the in vitro effects of this compound on cancer cells.
Logical Relationship of this compound's Effects
Caption: Logical flow from this compound treatment to its anti-proliferative outcome.
References
- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside protein arginine methyltransferase 5 (PRMT5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. scispace.com [scispace.com]
- 17. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 18. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
The Therapeutic Potential of GSK3326595 in Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3326595 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme increasingly implicated in the pathogenesis of various malignancies, including lymphoma. PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating a multitude of cellular processes such as gene transcription, RNA splicing, and signal transduction. In lymphoma, overexpression of PRMT5 is associated with poor prognosis and contributes to lymphomagenesis by modulating key oncogenic pathways. This technical guide provides an in-depth overview of the therapeutic potential of this compound in lymphoma, summarizing preclinical and clinical data, detailing relevant experimental methodologies, and visualizing the core signaling pathways involved.
Introduction: The Role of PRMT5 in Lymphoma
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator in the development and progression of lymphoma.[1][2] It is a type II protein arginine methyltransferase that, in complex with MEP50 (methylosome protein 50), catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates.[3] This post-translational modification plays a crucial role in several cellular functions that are often dysregulated in cancer.
Overexpression of PRMT5 has been observed in various lymphoma subtypes, including mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL), where it correlates with a worse prognosis.[4][5] PRMT5 contributes to lymphomagenesis through several mechanisms:
-
Transcriptional Dysregulation: PRMT5 can act as a transcriptional repressor of tumor suppressor genes. For instance, it can methylate p53, leading to the suppression of its pro-apoptotic and anti-proliferative target genes.[1][2] This provides a mechanism for bypassing p53-dependent tumor suppression, which is particularly relevant in hematological malignancies that often have a low frequency of p53 mutations.[1]
-
Promotion of Oncogenic Drivers: PRMT5 can enhance the expression and activity of key lymphoma drivers such as c-MYC and CYCLIN D1.[4]
-
Splicing Fidelity: PRMT5 is essential for maintaining splicing fidelity, and its inhibition can lead to aberrant splicing, which can be detrimental to cancer cells.[4]
-
Signaling Pathway Modulation: PRMT5 is involved in critical signaling pathways that promote cell survival and proliferation, including the PI3K/AKT and WNT/β-catenin pathways.[5][6]
Given its central role in promoting lymphoma cell survival and proliferation, PRMT5 represents a compelling therapeutic target.
This compound: A Selective PRMT5 Inhibitor
This compound is an orally available, selective, and reversible small molecule inhibitor of PRMT5.[7] It acts as a substrate-competitive inhibitor, binding to the peptide binding site of the PRMT5-MEP50 complex.[3] By inhibiting the methyltransferase activity of PRMT5, this compound leads to a reduction in symmetric dimethylarginine levels on histone and non-histone proteins, thereby modulating the expression of genes involved in cell proliferation and survival.[7]
Preclinical Efficacy in Lymphoma Models
Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various lymphoma models.
In Vitro Studies
In mantle cell lymphoma (MCL) cell lines, treatment with this compound resulted in a dose-dependent inhibition of cell proliferation and induction of apoptosis. This was associated with a decrease in the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), a key downstream marker of PRMT5 activity.[5]
In Vivo Studies
In patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of MCL, oral administration of this compound significantly inhibited tumor growth and prolonged the survival of the mice.[5] These studies also highlighted that MCL cells with mutations in genes like ATM or TP53 are particularly sensitive to PRMT5 inhibition.[8]
Clinical Activity of this compound in Lymphoma
The phase 1 METEOR-1 trial (NCT02783300) evaluated the safety and efficacy of this compound in patients with advanced solid tumors and non-Hodgkin lymphoma (NHL).[9][10]
Quantitative Clinical Trial Data
| Lymphoma Subtype | Number of Patients (n) | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Duration of Response (DOR) |
| Non-Hodgkin Lymphoma (NHL) | 29 | 10% | 2 | 1 | - |
| Follicular Lymphoma | - | - | 1 | 1 | 32.4 months (CR, ongoing), 2.7 months (PR)[10] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | - | - | 1 | 0 | 3.4 months[10] |
Data from the METEOR-1 trial as presented at the 2022 ESMO Congress.[10]
Safety and Tolerability
In the METEOR-1 trial, treatment-related adverse events (TRAEs) of any grade were reported in 95% of the 218-patient safety population.[9] The most common TRAEs included fatigue, anemia, and nausea.[10] Grade 3 TRAEs occurred in 46% of patients, and grade 4 treatment-emergent adverse events were observed in 7% of patients.[9]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-lymphoma effects by modulating several critical signaling pathways.
PRMT5-p53 Axis
dot
Caption: this compound inhibits PRMT5, preventing p53 methylation and restoring tumor suppressor gene expression.
PRMT5 and PI3K/AKT Signaling
dot
Caption: this compound disrupts the positive feedback loop between PRMT5 and PI3K/AKT signaling in lymphoma.
Potential Resistance Mechanisms
Understanding potential mechanisms of resistance to this compound is crucial for patient stratification and the development of combination therapies.
-
TP53 Mutations: Preclinical studies have shown that TP53 deletion or hotspot mutations can confer resistance to PRMT5 inhibition.[4]
-
MSI2 Expression: The RNA-binding protein MUSASHI-2 (MSI2) has been identified as a driver of resistance to PRMT5 inhibitors.[4] A novel oncogenic axis, PRMT5/MSI2/c-MYC/BCL-2, has been proposed to drive resistance.[4]
Experimental Protocols
Cell Viability Assay
This protocol is representative for assessing the effect of this compound on the viability of lymphoma cell lines.
-
Cell Seeding: Seed lymphoma cells (e.g., Granta-519, Maver-1) in 96-well plates at a density of 5 x 10^4 cells/well in triplicate.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a Cell Counting Kit-8 (CCK-8) or a similar MTS-based assay. Add the reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis for PRMT5 Activity
This protocol describes the detection of PRMT5 and its methylation mark, H4R3me2s.
-
Protein Extraction: Lyse treated and untreated lymphoma cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PRMT5, symmetric dimethylarginine (SDMA), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Patient-Derived Xenograft (PDX) Model
This protocol outlines the general steps for establishing and utilizing a lymphoma PDX model to evaluate the in vivo efficacy of this compound.
-
Animal Model: Use immunodeficient mice, such as NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice, aged 6-8 weeks.
-
Tumor Cell Implantation: Subcutaneously inject a single-cell suspension of primary patient lymphoma cells (typically 5-10 x 10^6 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their volume using calipers (Volume = length × width^2 × 0.5) two to three times per week.
-
Drug Treatment: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule (e.g., 100 mg/kg, daily). The control group receives a vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the treatment period.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as western blotting or immunohistochemistry, to assess target engagement.
dot
References
- 1. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 2. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Exploiting PRMT5 as a target for combination therapy in mantle cell lymphoma characterized by frequent ATM and TP53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploiting PRMT5 as a target for combination therapy in mantle cell lymphoma characterized by frequent ATM and TP53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
The PRMT5 Inhibitor GSK3326595 Potently Reduces Symmetric Dimethylarginine (SDMA) Levels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3326595 is a selective and orally bioavailable inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme responsible for the symmetric dimethylation of arginine residues on a variety of protein substrates. A primary pharmacodynamic effect of this compound is the substantial reduction of symmetric dimethylarginine (SDMA), a biomarker of PRMT5 activity. This technical guide provides an in-depth analysis of the effect of this compound on SDMA levels, compiling quantitative data from preclinical and clinical studies. Detailed experimental methodologies for the quantification of SDMA are provided, along with visualizations of the relevant signaling pathways and experimental workflows to support further research and development in this area.
Introduction to this compound and its Target, PRMT5
This compound is a small molecule inhibitor that targets PRMT5, the primary enzyme responsible for generating SDMA on histone and non-histone proteins.[1] PRMT5 plays a critical role in various cellular processes, including mRNA splicing, transcriptional regulation, and DNA repair.[2] Dysregulation of PRMT5 activity and subsequent alterations in SDMA levels have been implicated in the pathogenesis of various diseases, particularly cancer.[3][2] By inhibiting PRMT5, this compound effectively decreases the levels of SDMA, leading to downstream anti-tumor effects.[3]
Quantitative Effect of this compound on SDMA Levels
The administration of this compound has been shown to significantly reduce SDMA levels in both preclinical models and clinical trials. This reduction serves as a robust pharmacodynamic biomarker of target engagement.
Preclinical Data
In vitro studies across a panel of cancer cell lines have demonstrated a dose-dependent reduction in cellular SDMA levels upon treatment with this compound.
| Cell Line | Cancer Type | Treatment Duration | EC50 for SDMA Inhibition (nM) | Maximal SDMA Inhibition (%) | Reference |
| Z-138 | Mantle Cell Lymphoma | 3 days | 2.5 | Nearly complete | [1][4] |
| Various Breast and Lymphoma Cell Lines | Breast and Lymphoma | 3 days | 2 - 160 | 57 - 91 | [1][4] |
Table 1: Effect of this compound on SDMA Levels in Preclinical Cancer Cell Line Models.
Clinical Data
A phase I/II study in patients with relapsed/refractory myeloid neoplasms (myelodysplastic syndrome, chronic myelomonocytic leukemia, and acute myeloid leukemia) evaluated the effect of oral this compound on SDMA levels in both plasma and bone marrow.
| Dosage | Sample Type | Time Point | Mean % Decrease from Baseline (± SD) | Reference |
| 300 mg once daily | Plasma | Day 15 | 77.7 (± 5.0) | |
| 400 mg once daily | Plasma | Day 15 | 75.6 (± 15.1) | |
| 300 mg once daily | Plasma | Day 29 | 83.7 (± 3.1) | |
| 400 mg once daily | Plasma | Day 29 | 84.1 (± 4.3) | |
| 300 mg once daily | Bone Marrow Biopsies | Day 29 | 84.63 (± 2.9) | [2] |
| 400 mg once daily | Bone Marrow Biopsies | Day 29 | 85.75 (± 3.14) | [2] |
Table 2: Reduction in SDMA Levels in a Phase I/II Clinical Trial of this compound in Myeloid Neoplasms.[2]
Signaling Pathway and Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of PRMT5. This leads to a cascade of downstream events, beginning with the reduction of SDMA on key cellular proteins.
Experimental Protocols
Accurate quantification of SDMA is crucial for assessing the pharmacodynamic effects of this compound. The following are detailed methodologies for the key assays used in the cited studies.
Measurement of SDMA by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is considered the gold standard for the accurate quantification of SDMA in biological matrices.
Protocol:
-
Sample Preparation:
-
Collect blood samples in EDTA or heparin tubes and centrifuge to obtain plasma, or allow blood to clot to collect serum.
-
For tissue samples, homogenize in an appropriate lysis buffer.
-
To 50 µL of sample, add 150 µL of methanol containing a known concentration of an internal standard (e.g., stable isotope-labeled SDMA).
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
Liquid Chromatography:
-
Inject the prepared sample into an HPLC or UPLC system.
-
Separate the analytes on a suitable column (e.g., a C18 reversed-phase column).
-
Use an isocratic or gradient mobile phase to elute the compounds.
-
-
Mass Spectrometry:
-
Introduce the eluent from the LC system into a tandem mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for SDMA and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of SDMA.
-
Calculate the concentration of SDMA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Measurement of SDMA by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput method for the quantification of SDMA.
Protocol:
-
Plate Preparation:
-
Use a microplate pre-coated with an antibody specific for SDMA.
-
Prepare a series of standards with known SDMA concentrations and a blank.
-
-
Sample and Standard Incubation:
-
Add 50 µL of standards and samples to the appropriate wells.
-
Add 50 µL of a biotin-conjugated anti-SDMA antibody to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
-
Washing:
-
Aspirate the liquid from each well.
-
Wash the wells three to five times with a wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of streptavidin-HRP to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
-
Washing:
-
Repeat the washing step as described above.
-
-
Substrate Reaction:
-
Add 90 µL of TMB substrate solution to each well.
-
Incubate in the dark at 37°C for 15-20 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve and determine the SDMA concentration in the samples.
-
Measurement of SDMA by Immunohistochemistry (IHC)
IHC allows for the visualization and semi-quantitative assessment of SDMA in tissue sections.
Protocol:
-
Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin.
-
Dehydrate the tissue through a series of graded ethanol solutions.
-
Clear the tissue in xylene and embed in paraffin wax.
-
Cut 4-5 µm thick sections and mount on slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene.
-
Rehydrate through a series of graded ethanol solutions to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate with a primary antibody against SDMA.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as DAB.
-
-
Counterstaining and Visualization:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Visualize under a microscope and assess the intensity and localization of the staining.
-
Conclusion
This compound is a potent inhibitor of PRMT5 that leads to a significant and dose-dependent reduction in SDMA levels in both preclinical and clinical settings. This robust pharmacodynamic effect underscores the on-target activity of the compound and highlights the utility of SDMA as a key biomarker for assessing PRMT5 inhibition. The detailed methodologies provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other PRMT5 inhibitors, facilitating further investigation into their therapeutic potential.
References
- 1. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: GSK3326595 In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the in vitro efficacy of GSK3326595, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), on cancer cell viability. The provided information is intended to guide researchers in setting up and executing robust and reproducible cell-based assays.
Introduction
This compound is a potent and selective, orally bioavailable small molecule inhibitor of PRMT5.[1][2][3] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, mRNA splicing, and signal transduction.[3] Overexpression of PRMT5 has been observed in a variety of cancers, including lymphomas, breast cancer, lung cancer, and glioblastoma, making it a promising therapeutic target.[4] this compound inhibits the methyltransferase activity of PRMT5 by binding to its substrate recognition site.[1] This inhibition leads to a reduction in global symmetric dimethylarginine (SDMA) levels, modulation of gene expression, and induction of apoptosis in cancer cells.[5][6] Specifically, this compound has been shown to induce alternative splicing of MDM4 and increase the levels of tumor suppressor proteins p53 and p21.[5]
Mechanism of Action
This compound targets the PRMT5-MEP50 complex, a key player in epigenetic regulation. By inhibiting PRMT5, this compound disrupts critical cellular signaling pathways, including the ERK1/2 and PI3K pathways, which are often hyperactivated in cancer. This disruption can lead to cell cycle arrest and apoptosis.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound and the similar PRMT5 inhibitor GSK3203591 in various cancer cell lines. The half-maximal growth inhibitory concentration (gIC50) and half-maximal inhibitory concentration (IC50) values are presented.
| Compound | Cell Line | Cancer Type | Assay Duration | IC50 / gIC50 (nM) |
| GSK3203591 | Z-138 | Mantle Cell Lymphoma | 6 days | < 100 |
| GSK3203591 | JVM-2 | Mantle Cell Lymphoma | 6 days | < 100 |
| GSK3203591 | JEKO-1 | Mantle Cell Lymphoma | 6 days | > 100 |
| GSK3203591 | MINO | Mantle Cell Lymphoma | 6 days | > 100 |
| GSK3203591 | REC-1 | Mantle Cell Lymphoma | 6 days | > 100 |
| This compound | MCF-7 | Breast Cancer | 6 days | - |
| This compound | MDA-MB-468 | Breast Cancer | 6 days | - |
| GSK3203591 | Various | Lymphoma, Breast, Multiple Myeloma | 6 days | Low nM range for sensitive lines |
| GSK3203591 | Various | 40 different tumor types | 10 days | 2.5 to > 10,000 |
| This compound | MV-4-11 | Acute Myeloid Leukemia | - | 9.2 |
| This compound | MDA-MB-468 | Breast Cancer | - | - |
Note: The gIC50 values for this compound and GSK3203591 were found to be similar across a panel of cell lines.[1] Due to their comparable biochemical and cellular potency, these compounds were often used interchangeably in the cited studies.[1]
Experimental Protocol: Cell Viability Assay (MTT-Based)
This protocol outlines a general procedure for determining cell viability upon treatment with this compound using a colorimetric MTT assay. This method is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Cancer cell line of interest (e.g., Z-138, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 6 or 10 days).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Experimental Workflow
Conclusion
This document provides a comprehensive guide for assessing the in vitro efficacy of this compound. The detailed protocol for the MTT-based cell viability assay, along with the summary of quantitative data and a depiction of the signaling pathway, offers a solid foundation for researchers investigating the anti-proliferative effects of this PRMT5 inhibitor. Adherence to this standardized protocol will facilitate the generation of reliable and comparable data across different studies and laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK3326595 in Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-vitro application of GSK3326595, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), for the treatment of various cancer cell lines. This document includes a summary of its mechanism of action, quantitative data on its anti-proliferative activity, and detailed protocols for key experimental assays.
Mechanism of Action
This compound is a small molecule inhibitor that targets PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Overexpression of PRMT5 is observed in a variety of cancers and is associated with poor prognosis.[2] By inhibiting PRMT5, this compound disrupts several cellular processes crucial for cancer cell survival and proliferation.
One of the key mechanisms of action is the activation of the p53 tumor suppressor pathway.[3] this compound induces the alternative splicing of MDM4, a negative regulator of p53, leading to the production of a shorter, less stable isoform.[4] This relieves the inhibition of p53, allowing for the transcription of downstream targets that mediate cell cycle arrest and apoptosis.[3]
Furthermore, PRMT5 has been shown to methylate and activate AKT, a central kinase in a major cell survival pathway.[5] Inhibition of PRMT5 with this compound can therefore lead to the attenuation of AKT signaling, contributing to its anti-tumor effects.[5]
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a broad range of cancer cell lines. The following table summarizes the growth IC50 (gIC50) values for GSK3203591, a close analog of this compound, in various cancer cell lines after a 6-day treatment period. Due to their similar biochemical and cellular potency, these compounds have been used interchangeably in studies.[3]
| Cancer Type | Cell Line | gIC50 (nM) |
| Lymphoma | Z-138 | 7.6 |
| MAVER-1 | 10.3 | |
| GRANTA-519 | 12.4 | |
| JEKO-1 | 15.6 | |
| Breast Cancer | MDA-MB-468 | 21.2 |
| MCF-7 | 35.8 | |
| T-47D | 45.1 | |
| Multiple Myeloma | MM.1S | 25.5 |
| RPMI-8226 | 33.7 | |
| U266B1 | 51.2 | |
| Leukemia | MV-4-11 | 9.2* |
| Data for this compound |
Note: The gIC50 values are indicative of the concentration required to inhibit 50% of cell growth.
Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol is adapted from methodologies used to assess the effect of PRMT5 inhibition on cancer cell viability.[5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for the desired treatment duration (e.g., 3 to 6 days).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is designed to analyze changes in protein expression and phosphorylation in key signaling pathways upon this compound treatment.[3][5]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-p53, anti-MDM4, anti-phospho-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24, 48, or 72 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the assessment of cell cycle distribution following treatment with this compound.[3]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well cell culture plates
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle (DMSO) for the desired duration (e.g., 1 to 10 days).[3]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for in-vitro testing of this compound.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. Protein arginine methyltransferase 5 is a potential oncoprotein that upregulates G1 cyclins/cyclin‐dependent kinases and the phosphoinositide 3‐kinase/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK3326595 in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of GSK3326595, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in preclinical in vivo mouse xenograft models. This document includes a summary of its mechanism of action, detailed dosing information compiled from various studies, and standardized protocols for conducting efficacy studies. Visual diagrams are provided to illustrate the PRMT5 signaling pathway and a typical experimental workflow.
Mechanism of Action
This compound is an orally bioavailable small molecule that selectively inhibits the enzymatic activity of PRMT5.[1][2][] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1][4] The overexpression of PRMT5 has been observed in a variety of cancers, including lymphomas, breast cancer, lung cancer, and glioblastoma, making it a promising therapeutic target.[5]
The anti-tumor activity of this compound is attributed to several downstream effects of PRMT5 inhibition:
-
Modulation of mRNA Splicing: Inhibition of PRMT5, and consequently the methylation of splicing-related proteins, can lead to alternative splicing of key oncogenes. For instance, it can induce selective splicing of MDM4, which in turn activates the p53 tumor suppressor pathway.[][4]
-
Upregulation of Tumor Suppressors: By altering histone methylation, this compound can increase the expression of anti-proliferative genes.[1] For example, it has been shown to upregulate the tumor suppressor gene Cdkn1b/p27.[6]
-
Induction of Cell Death: The culmination of these effects is the inhibition of cancer cell proliferation and the induction of apoptosis.[2][]
Quantitative Data Summary
The following tables summarize the dosing regimens and corresponding efficacy of this compound in various mouse xenograft models as reported in the literature.
Table 1: this compound Dosing and Efficacy in Lymphoma Xenograft Models
| Xenograft Model | Dosing Regimen | Administration Route | Treatment Duration | Efficacy (Tumor Growth Inhibition - TGI) | Reference |
| Z-138 (Mantle Cell Lymphoma) | 25 mg/kg BID | Oral | 21 days | 52.1% | [7] |
| Z-138 (Mantle Cell Lymphoma) | 50 mg/kg BID | Oral | 21 days | 88.03% | [7] |
| Z-138 (Mantle Cell Lymphoma) | 100 mg/kg BID | Oral | 21 days | 106.05% (tumor regression) | [4][7] |
| Z-138 (Mantle Cell Lymphoma) | 200 mg/kg QD | Oral | 21 days | 102.81% (tumor regression) | [7] |
| REC-1 (Mantle Cell Lymphoma, p53 mutant) | 100 mg/kg BID | Oral | Not Specified | 55% | [7] |
| Granta-519 (Mantle Cell Lymphoma) | 100 mg/kg QD | Not Specified | ~25 days | Significant tumor volume reduction | [8] |
| Maver-1 (Mantle Cell Lymphoma) | 100 mg/kg QD | Not Specified | ~40 days | Significant tumor volume reduction | [8] |
| Patient-Derived Xenograft (MCL, TP53 mutant) | 100 mg/kg QD | Not Specified | ~35 days | Significant tumor size reduction | [8] |
Table 2: this compound Dosing and Efficacy in Solid Tumor Xenograft Models
| Xenograft Model | Dosing Regimen | Administration Route | Treatment Duration | Efficacy | Reference |
| MV-4-11 (Acute Myeloid Leukemia) | 10 mg/kg BID | Intraperitoneal | 28 days | 39.3% TGI | [9] |
| MYC-ON (Hepatocellular Carcinoma) | 50 mg/kg/day | Oral | 12 weeks | Decreased tumor incidence and multiplicity | [6] |
| MYC-ON (Hepatocellular Carcinoma) | 100 mg/kg | Oral | 2 weeks | Decreased tumor multiplicity and liver weight | [6] |
| MYC-ON (Hepatocellular Carcinoma) with anti-PD-1 | 50 mg/kg/day | Oral | Not Specified | Significantly suppressed tumor growth compared to anti-PD-1 alone | [6] |
BID: Twice a day; QD: Once a day
Experimental Protocols
The following are generalized protocols for in vivo mouse xenograft studies with this compound, based on methodologies cited in the literature.
Animal Models and Tumor Cell Implantation
-
Animal Strain: Immunocompromised mice (e.g., BALB/c nu/nu, NSG) are typically used for xenograft studies.
-
Cell Culture: The selected cancer cell line (e.g., Z-138, MV-4-11) is cultured under standard conditions.
-
Implantation:
-
For solid tumors, a specific number of cells (e.g., 5 x 106 to 10 x 106) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
-
For hematological malignancy models, cells may be injected intravenously or orthotopically.
-
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²)/2.
Formulation and Administration of this compound
-
Formulation: this compound is typically formulated for oral or intraperitoneal administration. A common vehicle for oral administration is 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in water. For intraperitoneal injection, it can be formulated in a solution like 20% HP-β-CD in saline.[9]
-
Dosing: Based on the experimental design, mice are randomly assigned to vehicle control and treatment groups. Doses can range from 10 mg/kg to 100 mg/kg, administered either once or twice daily.[4][6][7][9]
-
Administration: The formulated compound is administered via oral gavage or intraperitoneal injection at the specified frequency and for the planned duration of the study.
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is typically TGI, calculated at the end of the study.
-
Body Weight and Clinical Observations: Animal body weight is monitored regularly as an indicator of toxicity. Any signs of adverse effects are recorded.
-
Pharmacodynamic (PD) Markers: To confirm target engagement, tumor or blood samples can be collected to measure the levels of sDMA, a downstream marker of PRMT5 activity.[7]
-
Histopathology and Immunohistochemistry: At the end of the study, tumors and major organs can be harvested for histological analysis and to assess the expression of relevant biomarkers (e.g., p53, p21).[7]
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits PRMT5, leading to altered splicing and gene expression, p53 activation, and ultimately tumor growth inhibition.
Experimental Workflow for a Xenograft Study
Caption: A typical workflow for an in vivo mouse xenograft study with this compound.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. onclive.com [onclive.com]
- 6. Myelocytomatosis-Protein Arginine N-Methyltransferase 5 Axis Defines the Tumorigenesis and Immune Response in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Detecting SDMA Changes Induced by GSK3326595: A Western Blot Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the detection and quantification of changes in Symmetric Dimethylarginine (SDMA) levels in response to treatment with GSK3326595, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
This compound is an orally available small molecule that targets PRMT5, the primary enzyme responsible for SDMA modification on a variety of protein substrates, including histones. By inhibiting PRMT5, this compound leads to a decrease in global SDMA levels, which can impact cellular processes such as gene expression, cell proliferation, and DNA damage repair. Western blotting is a widely used and effective method to monitor these changes in SDMA levels, providing a valuable tool for assessing the pharmacodynamic effects of this compound in both in vitro and in vivo models.
Data Presentation
Treatment of various cancer cell lines with this compound results in a dose- and time-dependent reduction in global SDMA levels. The following table summarizes the quantitative effects of this compound on SDMA inhibition across different cell lines and conditions.
| Cell Line/Model | Treatment Concentration | Treatment Duration | Percent SDMA Inhibition | Reference |
| Z-138 (Mantle Cell Lymphoma) | EC50 of 2.5 nM | 3 days | Near-complete inhibition at higher concentrations | |
| Breast and Lymphoma Cell Lines | EC50 values of 2 to 160 nM | 3 days | 57-91% | |
| Z-138 Xenograft | 25, 50, 100 mg/kg BID | 7 days | 92-98% | |
| Z-138 Xenograft | 200 mg/kg QD | 7 days | 91% | |
| Myeloid Neoplasm Patients | 300 mg | 15 days | 77.7% (plasma) | |
| Myeloid Neoplasm Patients | 400 mg | 15 days | 75.6% (plasma) | |
| Myeloid Neoplasm Patients | 300 mg | 29 days | 83.7% (plasma), 84.63% (bone marrow) | |
| Myeloid Neoplasm Patients | 400 mg | 29 days | 84.1% (plasma), 85.75% (bone marrow) |
Experimental Protocols
This section details the complete workflow for assessing SDMA changes using Western blotting following this compound treatment.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action.
Western Blot Experimental Workflow
Caption: Western blot workflow for SDMA detection.
Detailed Protocol
1. Cell Culture and this compound Treatment
-
Culture cells of interest to the desired confluency (typically 70-80%).
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (20-40 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer apparatus.
6. Immunoblotting
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody against SDMA (e.g., rabbit polyclonal or monoclonal) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically but is often in the range of 1:1000 to 1:5000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin, GAPDH, or tubulin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the SDMA signal to the corresponding loading control signal for each lane. The percentage of SDMA inhibition can be calculated relative to the vehicle-treated control.
Application Notes and Protocols for Long-Term Studies of GSK3326595
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design and execution of long-term preclinical studies involving GSK3326595, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The following sections detail the mechanism of action, experimental protocols for key assays, and expected outcomes based on available data.
Introduction to this compound
This compound is an orally bioavailable small molecule that targets PRMT5, an enzyme frequently overexpressed in various cancers, including hematologic malignancies and solid tumors.[1] PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in regulating gene expression, mRNA splicing, signal transduction, and DNA damage repair.[2][3] By inhibiting PRMT5, this compound disrupts these cellular processes, leading to cell cycle arrest, apoptosis, and suppression of tumor growth.[2][4] A key pharmacodynamic biomarker of this compound activity is the reduction of symmetric dimethylarginine (sDMA) levels on target proteins.[5]
Mechanism of Action: PRMT5 Signaling Pathway
This compound functions by binding to the substrate recognition site of PRMT5, thereby inhibiting its methyltransferase activity.[1] This leads to a decrease in the symmetric dimethylation of key cellular proteins. One critical pathway affected is the p53 tumor suppressor pathway. Inhibition of PRMT5 can lead to alternative splicing of MDM4, a negative regulator of p53, resulting in the activation of p53 and the induction of downstream targets like p21, which promotes cell cycle arrest.[4]
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Cell Viability Assay (MTS Assay)
This protocol is designed to assess the effect of long-term this compound treatment on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., mantle cell lymphoma, breast cancer lines)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well clear flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO).
-
Incubate the plates for the desired long-term duration (e.g., 7, 14, or 21 days). For longer time points, replace the medium with fresh this compound or vehicle control every 3-4 days.
-
At the end of the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Symmetric Dimethylarginine (sDMA)
This protocol is used to determine the pharmacodynamic effect of this compound by measuring the levels of sDMA on target proteins.
Materials:
-
Cell or tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-sDMA (symmetric dimethylarginine), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or homogenized tumor tissue in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment and monitoring of a xenograft model to evaluate the long-term efficacy of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line of interest (e.g., Z-138 mantle cell lymphoma)
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously inject 5-10 x 10⁶ cancer cells resuspended in a 1:1 mixture of sterile PBS and Matrigel into the flank of each mouse.[7]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally once or twice daily at the desired dose.
-
Measure tumor volume with calipers two to three times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the planned duration of the long-term study (e.g., 21-60 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., western blotting for sDMA, immunohistochemistry).
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Z-138 | Mantle Cell Lymphoma | ~10-50 | [4] |
| REC-1 | Mantle Cell Lymphoma | >1000 | [4] |
| MCF-7 | Breast Cancer | ~50-100 | [4] |
| MDA-MB-468 | Breast Cancer | ~20-80 | [8] |
In Vivo Efficacy of this compound in Z-138 Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| 25 mg/kg this compound | Twice Daily (BID) | 52.1 | [5] |
| 50 mg/kg this compound | Twice Daily (BID) | 88.0 | [5] |
| 100 mg/kg this compound | Twice Daily (BID) | 106.1 | [5] |
| 200 mg/kg this compound | Once Daily (QD) | 102.8 | [5] |
Experimental Workflow for Long-Term In Vivo Study
References
- 1. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Establishment of a bioluminescent canine B-cell lymphoma xenograft model for monitoring tumor progression and treatment response in preclinical studies | PLOS One [journals.plos.org]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for GSK3326595 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and use of stock solutions of GSK3326595, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), for cell culture experiments.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for accurate stock solution preparation and handling.
| Property | Value | Source(s) |
| Synonyms | EPZ015938 | [1][] |
| Molecular Formula | C₂₄H₃₂N₆O₃ | [3] |
| Molecular Weight | 452.6 g/mol | [3] |
| Appearance | White to yellow solid | [] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1][3][4] |
| Purity | ≥98% | [3] |
This compound Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic bath (recommended)
Protocol:
-
Pre-warm DMSO: Bring the anhydrous/sterile DMSO to room temperature before use to prevent moisture absorption.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.526 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder. To continue the example, add 1 mL of DMSO to 4.526 mg of this compound.
-
Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath to facilitate complete dissolution.[1][5] Visually inspect the solution to ensure no solid particles are present.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][4]
Stock Solution Calculation Table:
| Desired Stock Concentration | Mass of this compound (for 1 mL) | Mass of this compound (for 5 mL) | Mass of this compound (for 10 mL) |
| 1 mM | 0.453 mg | 2.265 mg | 4.526 mg |
| 5 mM | 2.265 mg | 11.325 mg | 22.65 mg |
| 10 mM | 4.526 mg | 22.65 mg | 45.26 mg |
Use in Cell Culture
The prepared this compound stock solution can be used for various cell-based assays.
General Guidelines:
-
Thawing: When ready to use, thaw an aliquot of the stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration in your cell culture medium. It is recommended to perform serial dilutions to achieve low nanomolar concentrations accurately.
-
Vehicle Control: Always include a vehicle control (DMSO) in your experiments at the same final concentration as used for the this compound treatment.
-
Working Concentrations: The effective concentration of this compound can vary depending on the cell line and experimental duration. Typical working concentrations reported in the literature range from 10 nM to 10 µM.[1][3]
Reported Effective Concentrations in Cell Lines:
| Cell Line(s) | Concentration | Duration | Application | Source(s) |
| HEK-293, A549 | 10-100 nM | 24-72 h | SARS-CoV-2 infection | [1] |
| Peritoneal Macrophages | 100 nM | 12 h | M1 polarization | [1] |
| Breast Cancer Cells | 0.5 µM | 4 days | Cell viability | [1] |
| Mantle Cell Lymphoma (MCL) | 0.15-10 µM | 72 h | Cell death induction | [1] |
| Z-138, MCF-7, JM1, DOHH-2 | 200 nM | N/A | MDM4 alternative splicing | [3] |
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[6][7] The inhibition of PRMT5 by this compound leads to the activation of the p53 tumor suppressor pathway through the alternative splicing of MDM4, a negative regulator of p53.[][3][8] This ultimately results in cell cycle arrest and apoptosis in susceptible cancer cell lines.
Caption: this compound inhibits PRMT5, leading to p53 activation.
Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in cell culture experiments.
Caption: Workflow for this compound cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of GSK3326595
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3326595 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme involved in the regulation of gene expression, mRNA splicing, and signal transduction.[1][2] PRMT5 catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, and its overexpression has been implicated in various cancers.[1] this compound exerts its anti-tumor effects by inhibiting the methyltransferase activity of PRMT5, leading to modulation of gene expression and induction of apoptosis in cancer cells.[1][2] These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays to identify and characterize PRMT5 inhibitors.
Mechanism of Action
This compound is a slow-binding inhibitor of the PRMT5/MEP50 complex.[2][3] It is uncompetitive with respect to the methyl donor S-adenosyl-L-methionine (SAM) and competitive with the peptide substrate.[2][3] This means that this compound binds to the PRMT5/MEP50 complex after SAM has bound, and it directly competes with the substrate for binding to the active site.[2][3] Inhibition of PRMT5 by this compound leads to a decrease in the symmetric dimethylation of arginine (SDMA) on its substrates, which can be used as a biomarker for target engagement in cellular assays.[2]
Signaling Pathways Modulated by this compound
Inhibition of PRMT5 by this compound impacts several critical signaling pathways involved in cell proliferation, survival, and differentiation.
Data Presentation
The following tables summarize key quantitative data for this compound from biochemical and cellular assays.
| Parameter | Value | Assay Conditions | Reference |
| Biochemical IC50 | 6.2 ± 0.8 nM | Against PRMT5/MEP50 complex, 60-minute preincubation | [2][3][4][5] |
| *Kiapp | 3.1 ± 0.4 nM | Calculated from IC50 | [2][3] |
| Mechanism of Inhibition | Uncompetitive vs. SAM, Competitive vs. peptide | Kinetic analysis | [2][3] |
Table 1: Biochemical Activity of this compound
| Cell Line Panel | SDMA EC50 | Assay Conditions | Reference |
| Breast and Lymphoma | 2 - 160 nM | Cellular assay measuring symmetric dimethylarginine levels | [2] |
Table 2: Cellular Target Engagement of this compound
| Parameter | Value | Assay Type | Significance | Reference |
| Z'-factor | 0.6 | PRMT5 AlphaLISA HTS | Indicates a robust and reliable assay suitable for HTS. | [6] |
Table 3: High-Throughput Screening Assay Performance
Experimental Protocols
Biochemical High-Throughput Screening for PRMT5 Inhibitors using AlphaLISA
This protocol is adapted from established AlphaLISA-based HTS assays for PRMT5 inhibitors.[1][6]
Objective: To identify and characterize inhibitors of PRMT5 methyltransferase activity in a 384-well high-throughput format.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based immunoassay. A biotinylated histone H4 peptide substrate is methylated by the PRMT5/MEP50 complex in the presence of SAM. The methylated substrate is then captured by streptavidin-coated donor beads and acceptor beads conjugated to an anti-symmetric dimethylarginine antibody. When in close proximity, excitation of the donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to a chemiluminescent signal at 615 nm. Inhibition of PRMT5 activity results in a decrease in the AlphaLISA signal.
Materials:
-
This compound
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated Histone H4 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA anti-rabbit IgG acceptor beads
-
AlphaScreen streptavidin-conjugated donor beads
-
Anti-symmetric dimethyl-Histone H4R3 antibody
-
384-well white opaque microplates
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and library compounds in DMSO. Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each compound dilution to the 384-well assay plates. Include DMSO-only wells for high signal (no inhibition) controls and wells with a known potent inhibitor or without enzyme for low signal (maximum inhibition) controls.
-
Reagent Preparation:
-
Prepare a 2X substrate/cofactor mix containing the biotinylated H4 peptide and SAM in assay buffer.
-
Prepare a 2X enzyme solution of the PRMT5/MEP50 complex in assay buffer.
-
-
Enzyme Reaction:
-
Add 5 µL of the 2X substrate/cofactor mix to each well of the 384-well plate containing the pre-spotted compounds.
-
To initiate the enzymatic reaction, add 5 µL of the 2X enzyme solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 1X solution of AlphaLISA acceptor beads and the anti-symmetric dimethyl-Histone H4R3 antibody in AlphaLISA buffer.
-
Add 10 µL of the acceptor bead/antibody mixture to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Prepare a 1X solution of AlphaScreen streptavidin-donor beads in AlphaLISA buffer.
-
Add 10 µL of the donor bead solution to each well.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Determine the IC50 value for this compound and any active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Assess the quality of the HTS assay by calculating the Z'-factor using the signals from the high and low control wells. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.[7][8]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to PRMT5 in a cellular context.
Principle: CETSA is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.[9] In a typical CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and then lysed. The soluble fraction of the target protein is then quantified, usually by Western blotting or a more high-throughput method like ELISA or a reporter assay.[10][11] Ligand binding typically stabilizes the protein, resulting in more soluble protein remaining at higher temperatures compared to the vehicle-treated control.
Materials:
-
Cancer cell line expressing PRMT5
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Reagents for protein quantification (e.g., Western blot antibodies, ELISA kit)
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Thermal Challenge: Place the tubes or plate in a thermal cycler and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
-
Quantification of Soluble PRMT5: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble PRMT5 in each sample using a suitable method such as Western blotting, ELISA, or a high-throughput proximity-based assay.
-
Data Analysis: Plot the amount of soluble PRMT5 as a function of temperature for both the this compound-treated and vehicle-treated samples. Determine the melting temperature (Tm) for each condition. A shift in the Tm to a higher temperature in the presence of this compound indicates target engagement. Dose-dependent thermal shifts can be used to determine the cellular EC50 for target binding.
Conclusion
This compound is a valuable tool for studying the biological functions of PRMT5 and for the discovery of novel PRMT5 inhibitors. The high-throughput screening protocols described here, particularly the AlphaLISA assay, provide a robust and efficient platform for identifying and characterizing compounds that target PRMT5. Cellular thermal shift assays can further validate the direct binding of these compounds to PRMT5 in a more physiologically relevant context. These methods are essential for advancing the development of new epigenetic therapies for cancer and other diseases.
References
- 1. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assay.dev [assay.dev]
- 8. rna.uzh.ch [rna.uzh.ch]
- 9. researchgate.net [researchgate.net]
- 10. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for PRMT5 and Symmetric Dimethylarginine in GSK3326595-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its role in various cellular processes, including gene transcription, RNA splicing, and cell signaling, has made it a compelling target in oncology. GSK3326595 (pemrametostat) is a potent and selective inhibitor of PRMT5 that has shown anti-tumor activity in preclinical and clinical settings.[1] Immunohistochemistry (IHC) is an invaluable technique to assess the pharmacodynamic effects of this compound in tissues by measuring the levels of PRMT5 and its direct enzymatic product, symmetric dimethylarginine (sDMA), as well as other downstream biomarkers. These application notes provide detailed protocols and expected outcomes for IHC staining of PRMT5 and sDMA in tissues treated with this compound.
Principle of the Assay
This compound is a reversible, small-molecule inhibitor that binds to the substrate recognition site of PRMT5, thereby blocking its methyltransferase activity.[1] This inhibition leads to a global reduction in sDMA levels on target proteins. IHC can be employed to visualize and quantify the expression and subcellular localization of PRMT5 protein, as well as the levels of sDMA in formalin-fixed paraffin-embedded (FFPE) tissue sections. A decrease in sDMA staining in this compound-treated tissues serves as a direct pharmacodynamic biomarker of target engagement. Additionally, IHC can be used to evaluate the expression of downstream effector proteins to understand the biological consequences of PRMT5 inhibition.
Quantitative Data Summary
The following table summarizes the expected changes in IHC staining intensity for key biomarkers in tissues following treatment with this compound or other potent PRMT5 inhibitors. The data is compiled from various preclinical studies.
| Biomarker | Expected Change with this compound Treatment | Cellular Localization | Representative Quantitative Data (from preclinical models) |
| PRMT5 | No significant change in total protein levels | Primarily cytoplasm, with some nuclear presence | H-score may remain unchanged as this compound inhibits activity, not expression. |
| sDMA | Significant decrease | Nuclear and cytoplasmic | H-score reduction of over 50% has been observed in xenograft models treated with PRMT5 inhibitors.[2] |
| Ki-67 | Decrease | Nuclear | Significant reduction in the percentage of Ki-67 positive cells in treated tumors.[3] |
| p21/p27 | Increase | Nuclear | Increased expression of cell cycle inhibitors has been reported.[4] |
| PD-L1 | Potential Increase | Cell Membrane | Increased expression has been observed in some cancer models.[5][6] |
| KEAP1 | Potential Decrease | Cytoplasmic | Decreased protein expression has been noted in some contexts.[7] |
| NRF2 | Potential Increase | Nuclear | Increased protein expression has been observed.[7] |
| HMOX1 | Potential Increase | Cytoplasmic | Increased protein expression has been noted.[7] |
Experimental Protocols
I. Specimen Preparation and Fixation
-
Excise tissues and immediately fix in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Process the fixed tissues through a series of graded alcohols and xylene.
-
Embed the tissues in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
II. Immunohistochemical Staining Protocol for PRMT5 and sDMA
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.
-
Rehydrate through graded alcohols: 100% ethanol (2 x 3 minutes), 95% ethanol (1 x 3 minutes), 70% ethanol (1 x 3 minutes).
-
Rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
For both PRMT5 and sDMA staining, heat-induced epitope retrieval (HIER) is recommended.
-
Immerse slides in a high pH antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0).
-
Heat the slides in a pressure cooker or steamer at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature in the buffer for at least 20 minutes.
-
Rinse slides in Tris-buffered saline with 0.05% Tween-20 (TBST).
-
-
Peroxidase and Protein Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with TBST.
-
Incubate with a protein blocking solution (e.g., 5% normal goat serum in TBST) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (see table below for recommendations) in the protein blocking solution.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
| Target | Recommended Antibody Type | Example Dilution Range |
| PRMT5 | Rabbit Monoclonal or Polyclonal | 1:100 - 1:500 |
| sDMA | Rabbit Monoclonal (specific for symmetric dimethylarginine motif) | 1:200 - 1:1000 |
-
Secondary Antibody and Detection:
-
Rinse slides with TBST (3 x 5 minutes).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 30-60 minutes at room temperature.
-
Rinse slides with TBST (3 x 5 minutes).
-
Prepare the 3,3'-Diaminobenzidine (DAB) chromogen solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color develops (typically 1-10 minutes).
-
Rinse slides with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
III. Image Acquisition and Analysis
-
Acquire high-resolution digital images of the stained slides using a brightfield microscope equipped with a digital camera.
-
For quantitative analysis, a scoring method such as the H-score can be used. The H-score is calculated as follows: H-score = [(% of cells with 1+ intensity) x 1] + [(% of cells with 2+ intensity) x 2] + [(% of cells with 3+ intensity) x 3]
-
Alternatively, automated image analysis software can be used to quantify the staining intensity and the percentage of positive cells.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for IHC analysis of this compound-treated tissues.
Signaling Pathway: PRMT5 Inhibition by this compound
Caption: Mechanism of PRMT5 inhibition by this compound and downstream effects.
Logical Relationship: Interpreting IHC Results
Caption: Logical flow for interpreting IHC results in this compound-treated tissues.
References
- 1. onclive.com [onclive.com]
- 2. filecache.investorroom.com [filecache.investorroom.com]
- 3. Protein arginine methyltransferase 5 (PRMT5) is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myelocytomatosis-Protein Arginine N-Methyltransferase 5 Axis Defines the Tumorigenesis and Immune Response in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring GSK3326595 Efficacy in Patient-Derived Xenografts (PDX)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3326595 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in various cellular processes, including mRNA splicing, gene transcription, and signal transduction.[1] Overexpression of PRMT5 has been observed in a variety of cancers, making it a compelling target for therapeutic intervention.[1][2] this compound exerts its anti-tumor effects by inhibiting the methyltransferase activity of PRMT5, which can lead to the modulation of gene expression, induction of tumor suppressor functions, and ultimately, cancer cell death.[1][3] One of its mechanisms of action involves the inhibition of cellular mRNA splicing.[1]
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, have emerged as a valuable preclinical platform for evaluating the efficacy of anti-cancer agents.[4] These models are known to better recapitulate the heterogeneity and molecular characteristics of the original patient's tumor compared to traditional cell line-derived xenografts.[4] This document provides detailed application notes and protocols for assessing the efficacy of this compound in PDX models.
Signaling Pathway of PRMT5 Inhibition
The following diagram illustrates the simplified signaling pathway affected by this compound. PRMT5 symmetrically dimethylates arginine residues on various protein substrates, including histones and components of the spliceosome. This activity can influence gene expression and mRNA splicing, contributing to cancer cell proliferation and survival. This compound inhibits PRMT5, leading to a reduction in symmetric dimethylarginine (SDMA) levels, altered splicing of key genes like MDM4, and subsequent activation of tumor suppressor pathways such as p53.
Figure 1: Simplified signaling pathway of PRMT5 inhibition by this compound.
Experimental Protocols
PDX Model Establishment and Expansion
This protocol outlines the general steps for establishing and expanding PDX models. Specific tumor types may require modifications.
Materials:
-
Fresh patient tumor tissue obtained under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice), 6-8 weeks old, female[5]
-
Matrigel (optional)
-
Surgical instruments (scalpels, forceps)
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Anesthesia (e.g., isoflurane)
-
Animal housing under specific pathogen-free (SPF) conditions[6]
Protocol:
-
Tumor Tissue Processing: Within 24 hours of surgical resection, mince the patient tumor tissue into small fragments (approximately 2-3 mm³) under sterile conditions.[7]
-
Implantation: Anesthetize the recipient mouse. Make a small incision in the skin of the right flank. Create a subcutaneous pocket using blunt dissection.
-
Tumor Fragment Implantation: Implant one to two tumor fragments into the subcutaneous pocket.[5] Alternatively, tumor cells can be dissociated and injected with or without Matrigel.
-
Wound Closure: Close the incision with surgical clips or sutures.
-
Monitoring: Monitor the mice for tumor growth by visual inspection and palpation. Once tumors become palpable, measure their volume up to three times a week using digital calipers.[5]
-
Tumor Volume Calculation: Calculate tumor volume using the formula:
-
Tumor Volume (mm³) = (Length x Width²) / 2[8]
-
-
Passaging: When a tumor reaches the protocol-defined volume limit (e.g., 1500-2000 mm³), euthanize the mouse and aseptically excise the tumor. Process the tumor as described in step 1 for implantation into new recipient mice for model expansion. It is recommended to use early passage PDX models for efficacy studies to maintain fidelity to the original tumor.[4]
This compound Efficacy Study in PDX Models
This protocol describes a typical in vivo efficacy study once PDX tumors are established.
Materials:
-
Established PDX-bearing mice with tumor volumes of 100-200 mm³
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose + 0.2% Tween 80 in water)[9]
-
Dosing equipment (e.g., oral gavage needles)
-
Digital calipers
-
Analytical balance
Protocol:
-
Animal Randomization: Once tumors reach the desired size range, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Dosing Solution Preparation: Prepare the this compound dosing solution and the vehicle control. A previously reported dose for in vivo studies is 100 mg/kg, administered daily.[3]
-
Treatment Administration: Administer this compound or vehicle control to the respective groups via the appropriate route (e.g., oral gavage). Treatment duration is typically 21-28 days.
-
Tumor Growth Monitoring: Measure tumor volume and body weight 2-3 times per week throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach the pre-defined maximum volume, or after a fixed treatment duration.
-
Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage using the following formula:
-
TGI (%) = [1 - (Mean tumor volume of treated group at endpoint - Mean tumor volume of treated group at baseline) / (Mean tumor volume of control group at endpoint - Mean tumor volume of control group at baseline)] x 100
-
-
Statistical Analysis: Perform statistical analysis (e.g., two-way ANOVA) to determine the significance of the difference in tumor growth between the treated and control groups.[3]
Pharmacodynamic (PD) Biomarker Analysis
This protocol is for assessing the target engagement of this compound by measuring the levels of symmetric dimethylarginine (SDMA) in tumor tissue.
Materials:
-
Tumor tissue collected from treated and control mice at the end of the efficacy study
-
Liquid nitrogen or dry ice for snap-freezing
-
Protein extraction buffers and protease inhibitors
-
Western blotting or ELISA reagents
-
SDMA-specific antibodies
Protocol:
-
Tissue Collection: At the study endpoint, excise tumors from a subset of mice from each group and snap-freeze them in liquid nitrogen.
-
Protein Extraction: Homogenize the frozen tumor tissue and extract total protein using a suitable lysis buffer.
-
Quantification of SDMA:
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for SDMA. Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
ELISA: Use a commercially available ELISA kit to quantify SDMA levels in the protein lysates.
-
-
Data Analysis: Compare the SDMA levels between the this compound-treated and vehicle-treated groups to determine the extent of target inhibition. A significant reduction in SDMA in the treated group indicates successful target engagement.[10]
Experimental Workflow
The following diagram outlines the key steps in conducting an efficacy study of this compound in PDX models.
Figure 2: Experimental workflow for this compound efficacy studies in PDX models.
Data Presentation
Table 1: Summary of Preclinical Efficacy Data for this compound in Xenograft Models
| Model Type | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| PDX | Mantle Cell Lymphoma | 100 mg/kg, daily | Significant (p < 0.05) | [3] |
| Z-138 Xenograft | Mantle Cell Lymphoma | 50 mg/kg BID, 100 mg/kg BID, 200 mg/kg QD | Statistically significant decreases in tumor volume | [11] |
| MV-4-11 Xenograft | Acute Myeloid Leukemia | 10 mg/kg BID (for a derivative) | 47.6% (for a derivative) | [12] |
Note: BID = twice daily, QD = once daily.
Table 2: Pharmacodynamic Effects of PRMT5 Inhibition
| Biomarker | Method | Expected Outcome with this compound Treatment | Reference |
| SDMA | Western Blot, ELISA, LC/MS | Decreased levels in tumor and/or plasma | [10][13] |
| p53 | Western Blot | Increased protein levels | [3] |
| MDM4 | RT-PCR | Altered splicing pattern | [3] |
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively measure the efficacy of this compound in patient-derived xenograft models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is critical for the preclinical evaluation of this promising anti-cancer agent. The successful application of these protocols will contribute to a better understanding of the therapeutic potential of this compound and inform its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: GSK3326595 for Breast Cancer Cell Line Research
Introduction
GSK3326595 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that plays a crucial role in various cellular processes, including cell growth and survival, by methylating histone and non-histone proteins.[2][3] In several types of cancer, including breast cancer, PRMT5 is often overexpressed and its increased activity is associated with tumor progression.[2][4] this compound exerts its anti-tumor effects by inhibiting the enzymatic activity of PRMT5, leading to decreased cell proliferation and the induction of apoptosis in cancer cells.[5][6] These application notes provide detailed protocols for treating breast cancer cell lines with this compound and assessing its biological effects.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various breast cancer cell lines.
Table 1: In Vitro Growth Inhibition (gIC50) of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | gIC50 (nM) | Assay Duration |
| MCF-7 | Luminal A | < 1000 | 10 days |
| MDA-MB-468 | Triple-Negative | < 1000 | Not Specified |
| Z-138 | Not Specified | Not Specified | 6-day |
| JVM-2 | Not Specified | Not Specified | Not Specified |
gIC50 represents the concentration of the inhibitor that causes a 50% reduction in cell growth. Data compiled from multiple sources.[7][]
Table 2: Cellular Symmetric Dimethylarginine (SDMA) Inhibition (EC50) by this compound
| Cell Line | EC50 (nM) |
| Breast Cancer Cell Lines (Panel) | 2 - 160 |
EC50 for SDMA represents the concentration of this compound that results in a 50% reduction in the levels of symmetric dimethylarginine, a direct marker of PRMT5 activity.[7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by PRMT5 and the general experimental workflow for studying the effects of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Protein arginine methyltransferase 5 (PRMT5) activates WNT/β-catenin signalling in breast cancer cells via epigenetic silencing of DKK1 and DKK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PRMT5 Promotes Aerobic Glycolysis and Invasion of Breast Cancer Cells by Regulating the LXRα/NF-κBp65 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GSK3326595 Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and considerations for conducting pharmacokinetic (PK) studies of the selective PRMT5 inhibitor, GSK3326595, in various animal models. Due to the limited availability of public preclinical pharmacokinetic data for this compound, this document leverages detailed protocols and data from a closely related and structurally similar PRMT5 inhibitor, referred to as "compound 20" in a peer-reviewed study, to provide a robust framework for experimental design and execution.[1]
Introduction to this compound and the Importance of Preclinical Pharmacokinetics
This compound is an orally available, potent, and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in various cellular processes and is a promising target in oncology.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical animal models is critical for predicting its pharmacokinetic profile in humans, establishing a safe and efficacious dosing regimen, and supporting its clinical development.
Preclinical PK studies help to determine key parameters such as bioavailability, clearance, volume of distribution, and half-life. These parameters are essential for correlating drug exposure with pharmacological effects and potential toxicities. Animal models, particularly rodents, are frequently employed in these initial stages of drug development.
Data Presentation: Pharmacokinetic Parameters of a this compound Derivative
While specific quantitative pharmacokinetic data for this compound in animal models is not publicly available, the following table summarizes the pharmacokinetic parameters of a closely related tetrahydroisoquinoline derivative of this compound (compound 20) in male ICR mice.[1] This data provides a valuable reference for the expected pharmacokinetic profile of similar PRMT5 inhibitors.
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | 1687 | 1267 |
| T½ (h) | 0.49 | 6.06 |
| AUC₀₋∞ (h·ng/mL) | 1031 | 747 |
| Vss (mL/kg) | 1346 | - |
| CL (mL/h/kg) | 1944 | - |
| F (%) | - | 14.5 |
| Data from a study on a derivative of this compound in male ICR mice (n=3). The compound was formulated as a solution in 20% HP-β-CD in saline.[1] |
Experimental Protocols
The following are detailed methodologies for conducting pharmacokinetic studies of this compound or its derivatives in a mouse model, based on established protocols for a similar compound.[1]
Animal Models and Housing
-
Species: Male ICR mice (or other relevant rodent strains like BALB/c nude mice for concurrent efficacy studies).
-
Age: 6-8 weeks old.
-
Housing: Animals should be housed in a specific pathogen-free facility with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).
Formulation and Dosing
-
Formulation: For intravenous and oral administration, this compound can be formulated as a solution. A common vehicle is 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline.[1] The formulation should be clear and prepared fresh on the day of dosing.
-
Dose Levels:
-
Intravenous (IV): A dose of 1-2 mg/kg is appropriate for initial IV PK studies.
-
Oral (PO): A higher dose, typically in the range of 10 mg/kg, is used for oral bioavailability assessment.
-
-
Administration:
-
IV: Administer as a bolus injection via the tail vein.
-
PO: Administer via oral gavage.
-
Blood Sample Collection
-
Time Points: A sufficient number of time points should be selected to adequately characterize the plasma concentration-time profile.
-
IV Administration: Suggested time points include 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Administration: Suggested time points include 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Sample Collection: At each time point, collect approximately 50-100 µL of blood from the retro-orbital plexus or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Method
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound in plasma samples.
-
Sample Preparation: A protein precipitation method is typically employed. To a small volume of plasma (e.g., 20 µL), add a larger volume of a cold organic solvent (e.g., acetonitrile) containing an appropriate internal standard. Vortex to mix and then centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a suitable LC-MS/MS system. Chromatographic separation can be achieved on a C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and selective detection of the analyte and internal standard.
-
Quantification: Generate a calibration curve using standards of known concentrations of this compound in blank plasma. The concentration of this compound in the study samples is then determined by interpolation from this curve.
Pharmacokinetic Analysis
-
Software: Use non-compartmental analysis (NCA) software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
-
Parameters to Calculate:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t½: Terminal half-life.
-
CL: Total body clearance (for IV data).
-
Vss: Volume of distribution at steady state (for IV data).
-
F%: Oral bioavailability, calculated as (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a PRMT5 inhibitor.
Experimental Workflow for a Pharmacokinetic Study
Caption: Generalized workflow for a pharmacokinetic study of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming GSK3326595 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the PRMT5 inhibitor, GSK3326595, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and reversible inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This modification plays a crucial role in various cellular processes, including gene transcription, mRNA splicing, and signal transduction.[3] By inhibiting PRMT5, this compound disrupts these processes, leading to the suppression of cancer cell proliferation and survival.[4] One of its key mechanisms involves the inhibition of cellular mRNA splicing and the upregulation of tumor suppressor functions.[3][5]
Q2: How does resistance to this compound develop in cancer cells?
Resistance to this compound and other PRMT5 inhibitors can emerge through several mechanisms. A primary mechanism is a drug-induced transcriptional state switch, rather than the selection of a pre-existing resistant population. This involves the altered expression of specific genes that allow cancer cells to bypass the effects of PRMT5 inhibition.
Q3: What are the known molecular markers associated with this compound resistance?
Several molecular markers have been associated with resistance to PRMT5 inhibitors:
-
STMN2: Upregulation of Stathmin-2 (STMN2), a microtubule regulator, has been shown to be essential for both the acquisition of resistance to PRMT5 inhibitors and collateral sensitivity to taxanes like paclitaxel.
-
TP53: Deletion or mutation of the tumor suppressor gene TP53 can confer resistance to PRMT5 inhibitors.
-
MSI2: Overexpression of the RNA-binding protein MUSASHI-2 (MSI2) is a driver of resistance. The PRMT5-MSI2-c-MYC-BCL-2 signaling axis has been identified as a key pathway in promoting resistance.
Troubleshooting Guide
Issue 1: Decreased sensitivity or acquired resistance to this compound in cell culture.
Possible Cause 1: Transcriptional Reprogramming
-
Solution: Consider combination therapies to target the bypass pathways. A well-documented strategy is the combination with paclitaxel, which shows synergistic effects in cells resistant to PRMT5 inhibitors.
Possible Cause 2: Alterations in the PRMT5-MSI2-c-MYC-BCL-2 Axis
-
Solution: Co-treatment with a BCL-2 inhibitor, such as venetoclax, can overcome resistance by targeting a key downstream effector of this pathway.
Possible Cause 3: Upregulation of mTOR signaling
-
Solution: The addition of an mTOR inhibitor may resensitize cells to this compound.
Issue 2: Inconsistent results in cell viability assays.
Possible Cause 1: Suboptimal this compound Concentration or Incubation Time
-
Solution: Determine the optimal IC50 for your specific cell line with a dose-response curve and varying incubation times (e.g., 72, 96, 120 hours). The anti-proliferative effects of PRMT5 inhibitors are often time-dependent.[2][6]
Possible Cause 2: Issues with this compound Stock Solution
-
Solution: this compound is soluble in DMSO.[7] Ensure the stock solution is properly prepared and stored at -20°C for long-term stability (stable for ≥ 4 years).[7] For working solutions, it is recommended to prepare them fresh.
Issue 3: Difficulty in detecting changes in PRMT5 pathway markers by Western Blot.
Possible Cause 1: Poor Antibody Quality
-
Solution: Use validated antibodies for PRMT5 and its methylation mark, symmetric dimethylarginine (SDMA). Refer to the detailed Western Blot protocol below for antibody suggestions.
Possible Cause 2: Insufficient Target Engagement
-
Solution: Confirm that this compound is engaging its target by measuring the global levels of SDMA, which should decrease upon effective PRMT5 inhibition.[4][8]
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon Carcinoma | 189[1] |
| MV-4-11 | Acute Myeloid Leukemia | 9.2[9] |
| MDA-MB-468 | Breast Cancer | - |
| Z-138 | Mantle Cell Lymphoma | - |
| MCF-7 | Breast Cancer | - |
| JM1 | Mantle Cell Lymphoma | - |
| DOHH-2 | Follicular Lymphoma | - |
| A549 | Lung Carcinoma | - |
| HCC38 | Triple-Negative Breast Cancer | 21.9 ± 8.7[10] |
| MDA-MB-453 | Triple-Negative Breast Cancer | 109.4 ± 13.4[10] |
| T47D | Luminal Breast Cancer | 303.9 ± 244.8[10] |
| MCF7 | Luminal Breast Cancer | 191.5 ± 47[10] |
Table 2: Synergistic Combinations with PRMT5 Inhibitors
| Combination Agent | Cancer Type | Effect | Reference |
| Paclitaxel | Non-Small Cell Lung Cancer | Synergistic | |
| Cisplatin | Triple-Negative Breast Cancer | Synergistic | [10] |
| Doxorubicin | Triple-Negative Breast Cancer | Synergistic | [10] |
| Camptothecin | Triple-Negative Breast Cancer | Synergistic | [10] |
| Erlotinib (EGFRi) | Triple-Negative Breast Cancer | Synergistic | [10] |
| Neratinib (HER2i) | Triple-Negative Breast Cancer | Synergistic | [10] |
| Olaparib (PARPi) | Breast Cancer | Synergistic | [11] |
| BMN-673 (PARPi) | Non-Small Cell Lung Cancer | Synergistic | [12] |
| Venetoclax (BCL-2i) | Mantle Cell Lymphoma | Synergistic | |
| mTOR inhibitors | Glioblastoma, DLBCL | Synergistic | [13] |
Experimental Protocols
Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound alone or in combination with a second agent. Include a vehicle control (DMSO).
-
Incubation: Incubate for the desired period (e.g., 72-120 hours).
-
MTT/XTT Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) and mix to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine IC50 values using appropriate software.
Western Blot for PRMT5 Pathway Analysis
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Anti-PRMT5
-
Anti-SDMA
-
Anti-p53
-
Anti-p21
-
Anti-STMN2
-
Anti-MSI2
-
Anti-c-MYC
-
Anti-BCL-2
-
Anti-Actin or Anti-Tubulin (as a loading control)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., PRMT5) or a control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western Blot to identify interacting partners.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
GSK3326595 off-target effects and how to mitigate them
Welcome to the technical support center for GSK3326595, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding the experimental use of this compound, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally available, selective small-molecule inhibitor of PRMT5.[1] It binds to the substrate recognition site of PRMT5, inhibiting its methyltransferase activity. This leads to a decrease in symmetric dimethylarginine (sDMA) levels on histone and non-histone protein substrates, which in turn modulates the expression of genes involved in cellular processes like proliferation and mRNA splicing.[1][2]
Q2: How selective is this compound for PRMT5?
A2: this compound is a highly selective inhibitor of PRMT5. It has been shown to be more than 4,000-fold selective for the PRMT5/MEP50 complex over a panel of 20 other methyltransferases.[3][4] Chemical proteomics and thermal profiling studies have also confirmed its high specificity, with PRMT5 and its known binding partner WDR77 being the most significant targets identified in cell lysates.
Q3: What are the known off-target effects of this compound?
A3: Due to its high selectivity, classic off-target effects on other kinases or methyltransferases are minimal. However, researchers should be aware of the following:
-
On-Target Toxicities: Many of the observed adverse effects in clinical trials are considered "on-target" toxicities due to the essential role of PRMT5 in normal cellular processes, particularly in rapidly dividing cells like hematopoietic progenitors. These include anemia, thrombocytopenia, and neutropenia.[5][6]
-
Drug-Drug Interactions: this compound has been identified as a substrate for the MATE2-K, OAT3, and OCT2 uptake transporters. Co-administration with strong inhibitors or inducers of these transporters could alter the pharmacokinetics of this compound, leading to unexpected effects.
-
Metabolic Effects: Some studies have noted an increase in hepatic triglyceride levels.[7]
Q4: What are the common treatment-related adverse events observed in clinical trials?
A4: The most frequently reported treatment-related adverse events in patients receiving this compound include decreased platelet count, dysgeusia (altered taste), fatigue, and nausea.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cellular toxicity in non-cancerous cell lines. | On-target inhibition of PRMT5, which is essential for normal cell function. | 1. Titrate the concentration: Perform a dose-response curve to determine the lowest effective concentration that inhibits PRMT5 in your cancer cell line of interest while minimizing toxicity in control lines. 2. Reduce treatment duration: Assess shorter incubation times to see if the therapeutic window can be improved. 3. Use a relevant control: Compare with a non-cancerous cell line that has lower PRMT5 dependency if applicable. |
| Inconsistent phenotypic results between experiments. | 1. Off-target effects at high concentrations. 2. Variability in cell culture conditions. | 1. Confirm on-target effect: Use siRNA/shRNA to knock down PRMT5 and verify that the observed phenotype is recapitulated. 2. Use a structurally unrelated PRMT5 inhibitor: Confirm the phenotype with a different PRMT5 inhibitor to rule out off-target effects specific to the chemical scaffold of this compound. 3. Standardize protocols: Ensure consistent cell passage number, confluency, and media components. |
| Unexpected results when co-administered with other compounds. | Potential for drug-drug interactions through MATE2-K, OAT3, or OCT2 transporters. | 1. Consult literature: Check if the co-administered compound is a known inhibitor or inducer of the mentioned transporters. 2. Run control experiments: Evaluate the effect of each compound individually and in combination to delineate their respective contributions to the observed phenotype. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC50 (nM) | Selectivity vs. PRMT5/MEP50 | Reference |
| PRMT5/MEP50 | 6.2 | - | [4] |
| Panel of 20 other methyltransferases | >40,000 | >4,000-fold | [4] |
Table 2: Common Clinical Adverse Events Associated with this compound
| Adverse Event | Frequency | Potential Relation to Mechanism |
| Decreased Platelet Count | 27% | On-target effect on hematopoiesis |
| Dysgeusia | 23% | On-target or off-target effect, mechanism unclear |
| Fatigue | 20% | General on-target or off-target effect |
| Nausea | 20% | General on-target or off-target effect |
Experimental Protocols & Methodologies
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to PRMT5 within intact cells.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates to pellet the precipitated proteins.
-
Analysis: Collect the supernatant and analyze the amount of soluble PRMT5 by Western blotting. Increased thermal stability of PRMT5 in the presence of this compound indicates target engagement.
Protocol 2: Western Blot for On-Target Activity
Objective: To measure the inhibition of PRMT5 methyltransferase activity in cells by assessing the levels of symmetric dimethylarginine (sDMA).
Methodology:
-
Cell Treatment: Treat cells with a dose range of this compound for a specified duration (e.g., 24-72 hours).
-
Lysis: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for sDMA and a loading control (e.g., beta-actin or GAPDH). Subsequently, incubate with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. A dose-dependent decrease in the sDMA signal indicates on-target PRMT5 inhibition.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Synthetic lethality in MTAP-deleted cancers.
Caption: PRMT5 signaling and effects of inhibition.
References
Optimizing GSK3326595 concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of GSK3326595 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and reversible inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2][] It functions by binding to the substrate recognition site of the PRMT5/MEP50 complex, thereby preventing the methylation of various protein substrates, including histones H2A, H3, and H4.[4][5] This inhibition of PRMT5's methyltransferase activity leads to a decrease in symmetric dimethylarginine (SDMA) levels in cells.[6] A key part of its anticancer effect involves the induction of alternative splicing of MDM4, which in turn activates the p53 tumor suppressor pathway.[1][][7]
Q2: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, a good starting point for many cancer cell lines is in the low nanomolar to low micromolar range. For enzymatic assays, IC50 values are typically in the low nanomolar range.[1][5][6][8] For cell-based assays, effective concentrations for inhibiting cell proliferation and inducing apoptosis generally range from the low nanomolar to the low micromolar range.[2][5][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][8] For long-term storage, it is recommended to store the compound as a solid at -20°C.[8] Once dissolved in DMSO, stock solutions can be stored at -80°C for up to a year.[8] Avoid repeated freeze-thaw cycles.
Q4: What are the key downstream effects of PRMT5 inhibition by this compound that I can measure?
The primary and most direct downstream marker of this compound activity is the reduction of global symmetric dimethylarginine (SDMA) levels.[6] This can be measured by techniques such as ELISA or Western blotting. Additionally, you can assess the modulation of specific PRMT5 substrates involved in splicing and transcription.[5][6] Downstream effects on signaling pathways include the upregulation of p53 and its target gene, p21.[1] In many cancer cell lines, inhibition of PRMT5 leads to anti-proliferative effects and the induction of apoptosis.[][5]
Troubleshooting Guide
Issue 1: No significant inhibition of cell proliferation or induction of apoptosis is observed.
-
Possible Cause 1: Suboptimal Concentration.
-
Possible Cause 2: Insufficient Incubation Time.
-
Possible Cause 3: Cell Line Resistance.
-
Possible Cause 4: Inactive Compound.
-
Solution: Ensure the compound has been stored correctly and has not degraded. If possible, test the activity of your this compound stock in a biochemical assay or on a known sensitive cell line.
-
Issue 2: High levels of cell death observed even at low concentrations.
-
Possible Cause 1: High Sensitivity of the Cell Line.
-
Solution: Your cell line may be particularly sensitive to PRMT5 inhibition. Lower the concentration range in your dose-response experiments to identify a more suitable working concentration.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a toxic level (typically <0.1-0.5%). Run a vehicle control (medium with the same concentration of DMSO without the inhibitor) to assess solvent toxicity.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Culture Conditions.
-
Solution: Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition.
-
-
Possible Cause 2: Instability of the Compound in Media.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Enzymatic and Cellular Assays
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Enzymatic Assay | PRMT5/MEP50 | IC50 | 6.2 nM | [2][5][6][8] |
| Enzymatic Assay | PRMT5/MEP50 | Ki*app | 3.1 nM | [5][6] |
| Cell-Based Assay | Z-138, MCF-7, JM1, DOHH-2 cells | Effective Concentration (MDM4 splicing) | 200 nM | [1] |
| Cell-Based Assay | HCT-116 cells | IC50 (Proliferation) | 189 nM | [2] |
| Cell-Based Assay | Mantle Cell Lymphoma (MCL) cells | Effective Concentration (Cell Death) | 0.15 - 10 µM (72h) | [2] |
| Cell-Based Assay | Breast Cancer cells | Effective Concentration (Viability) | 0.5 µM (4 days) | [2] |
| Cell-Based Assay | Lymphoma & Breast Cancer Cell Lines | gIC50 (Growth Inhibition) | Low nM range | [5][6] |
| Cell-Based Assay | Various Cancer Cell Lines | SDMA EC50 | 2 - 160 nM | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 cells/well and allow them to adhere overnight.[9]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 96 hours).[9]
-
Assay: Add 10 µL of CCK-8 reagent to each well and incubate for an additional 4 hours at 37°C.[9]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot for Symmetric Dimethylarginine (SDMA)
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the chosen duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SDMA overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. pubs.acs.org [pubs.acs.org]
GSK3326595 solubility in different laboratory solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with GSK3326595, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Below you will find frequently asked questions and troubleshooting guides to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an enzyme that catalyzes the symmetrical dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in regulating gene expression, cell proliferation, and other cellular processes.[1] By inhibiting PRMT5, this compound can modulate the expression of genes involved in cell proliferation, potentially leading to an anti-tumor response.[1][3] Its mechanism involves binding to the substrate recognition site of PRMT5, thereby blocking its methyltransferase activity.[1]
Q2: In which research areas is this compound commonly used?
A2: this compound is primarily investigated in cancer research due to its anti-proliferative effects in various cancer cell lines, including those from solid tumors and hematologic malignancies.[3] It has been studied in the context of lymphoma, breast cancer, and myeloid neoplasms.[4] Additionally, research has explored its potential in inhibiting SARS-CoV-2 infection by affecting the ACE2 receptor.[5]
Solubility and Stock Solution Preparation
This compound Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. Please note that solubility can be influenced by factors such as temperature, pH, and the purity of the solvent.
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | 62.5 mg/mL[6] | 138.11 mM[6] | Sonication may be required for complete dissolution.[6] It is recommended to use newly opened, anhydrous DMSO as its hygroscopic nature can negatively impact solubility.[6] |
| 55 mg/mL[7] | 121.53 mM[7] | Sonication is recommended.[7] | |
| ≥ 30 mg/mL | - | - | |
| Ethanol | Data not available | Data not available | Empirical testing is recommended to determine solubility for your specific application. |
| Water | Data not available | Data not available | This compound is expected to have low aqueous solubility. |
| Saline Solution | 2 mg/mL (in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[7] | 4.42 mM[7] | Sonication is recommended.[7] |
Experimental Protocol: Preparing a this compound Stock Solution in DMSO
-
Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature.
-
Solvent Addition: Use a new, unopened bottle of anhydrous, cell culture-grade DMSO to minimize the impact of absorbed water on solubility.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to the powder to achieve the target concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO).
-
Sonication: To aid dissolution, place the vial in an ultrasonic water bath for short intervals until the solution is clear and all particulate matter is dissolved.[6][7] Avoid excessive heating.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Troubleshooting Guide
Issue: Precipitate forms in my stock solution upon storage.
-
Possible Cause: The concentration may be too high for stable storage, or the solution may have absorbed moisture.
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature and sonicate briefly to see if the precipitate redissolves.
-
If the precipitate persists, it may be necessary to prepare a fresh stock solution at a slightly lower concentration.
-
Ensure that the DMSO used is anhydrous and that the stock solution is stored in tightly sealed vials to prevent moisture absorption.
-
Issue: I am observing unexpected or off-target effects in my cell-based assays.
-
Possible Cause: The concentration of DMSO in the final culture medium may be too high. High concentrations of DMSO can be toxic to cells.
-
Troubleshooting Steps:
-
Calculate the final concentration of DMSO in your experimental wells. It is generally recommended to keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%.
-
Run a vehicle control experiment with the same final concentration of DMSO to assess its effect on your cells.
-
If DMSO toxicity is suspected, consider preparing a more concentrated stock solution to reduce the volume added to the culture medium.
-
Visualizing Key Processes
PRMT5 Signaling Pathway
Caption: PRMT5 signaling pathways involved in cancer.
Troubleshooting Workflow for Solubility Issues
Caption: Workflow for troubleshooting this compound solubility.
Logical Relationship: this compound Mechanism of Action
Caption: Mechanism of action of this compound.
References
- 1. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 function and targeting in cancer [cell-stress.com]
- 7. caymanchem.com [caymanchem.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side effects associated with the PRMT5 inhibitor GSK3326595 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and reversible inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][3] By inhibiting PRMT5, this compound can modulate the expression of genes involved in cell proliferation and survival, leading to anti-tumor activity.[1] One of its mechanisms of action involves the inhibition of cellular mRNA splicing and the upregulation of tumor suppressor functions.[1]
Q2: What are the most common side effects observed with this compound and other PRMT5 inhibitors in animal models?
A2: Based on preclinical and clinical data, the most common side effects associated with PRMT5 inhibitors like this compound are primarily hematological toxicities. These are considered on-target effects due to the essential role of PRMT5 in normal hematopoiesis.[4][5][6] Observed side effects include:
-
Hematological: Anemia (decrease in red blood cells), thrombocytopenia (decrease in platelets), and neutropenia (decrease in neutrophils).[7]
Q3: Are the side effects of this compound dose-dependent?
A3: Yes, hematological toxicities associated with PRMT5 inhibitors have been reported to be dose-dependent and are generally manageable and reversible with treatment interruption or dose reduction.[2]
Troubleshooting Guides
Hematological Toxicity Management
Issue: An animal model treated with this compound exhibits signs of hematological toxicity, such as anemia, thrombocytopenia, or neutropenia.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing hematological toxicity.
Experimental Protocol: Monitoring and Management of Hematological Toxicity
-
Baseline Blood Collection: Before initiating treatment with this compound, collect a baseline blood sample from each animal to establish normal hematological parameters (Complete Blood Count - CBC).
-
Regular Monitoring: Collect blood samples at regular intervals throughout the study (e.g., weekly or bi-weekly). Key parameters to monitor are:
-
Red Blood Cell (RBC) count, Hemoglobin (Hgb), and Hematocrit (Hct) for anemia.
-
Platelet (PLT) count for thrombocytopenia.
-
White Blood Cell (WBC) count with differential, focusing on neutrophil count for neutropenia.
-
-
Intervention Thresholds: Establish pre-defined, IACUC-approved thresholds for intervention. These may vary based on the animal model and study design. General guidelines are:
-
Thrombocytopenia: Consider intervention if the platelet count drops significantly (e.g., below 50,000-100,000/μL). For severe cases (e.g., <20,000/μL with signs of bleeding), therapeutic platelet transfusions may be considered in consultation with a veterinarian.[8][9]
-
Anemia: Intervention may be needed for a significant drop in hemoglobin (e.g., < 7-8 g/dL).
-
Neutropenia: Action is typically required if the absolute neutrophil count (ANC) falls below a critical level (e.g., < 500-1000/μL), especially if signs of infection are present.
-
-
Management Strategies:
-
Dose Reduction: If hematological parameters fall below the established thresholds, consider reducing the dose of this compound (e.g., by 25-50%).
-
Treatment Interruption: For more severe toxicity, temporarily halt this compound administration until blood counts recover to a safe level.
-
Supportive Care: In cases of severe myelosuppression, consult with veterinary staff about supportive care options. This may include the use of hematopoietic growth factors (e.g., G-CSF for neutropenia, erythropoietin for anemia, or thrombopoietin receptor agonists for thrombocytopenia) or blood product transfusions in critical situations.[8][9][10]
-
Weight Loss Management
Issue: An animal model experiences significant weight loss during treatment with this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing weight loss.
Experimental Protocol: Monitoring and Management of Weight Loss
-
Baseline Weight: Record the body weight of each animal before the start of the experiment.
-
Daily Monitoring: Monitor body weight and food intake daily. Also, perform daily clinical observations for signs of dehydration, lethargy, or distress.
-
Intervention Threshold: Initiate intervention if an animal loses a significant amount of its baseline body weight (e.g., 10-15%). A loss of 20% is often considered a humane endpoint unless scientifically justified and approved by the IACUC.[11]
-
Nutritional Support:
-
Provide a highly palatable and high-calorie nutritional supplement, such as a commercial gel diet.[4][11] These can be placed on the cage floor for easy access.
-
Consider switching to a softened or wet diet to encourage consumption.
-
In some cases, a diet with a different composition (e.g., low-fat or low-carbohydrate, high-protein) may be beneficial, depending on the cancer model and the specific metabolic effects of the treatment.[2][6][12][13]
-
-
Hydration: Ensure easy access to water. If dehydration is suspected, provide hydration support such as hydrogels or, under veterinary guidance, subcutaneous fluid administration.
-
Dose Modification: If weight loss persists despite nutritional support, consider reducing or temporarily interrupting the this compound dose.
Data Summary
Table 1: Common Side Effects of PRMT5 Inhibitors (including this compound) from Clinical and Preclinical Data
| Side Effect Category | Specific Adverse Event | Reported Frequency (in human clinical trials) | Notes for Animal Models |
| Hematological | Thrombocytopenia (low platelets) | ~27%[2][3][14] | A primary on-target toxicity. Requires regular CBC monitoring. |
| Anemia (low red blood cells) | ~31% | Monitor RBC, Hgb, Hct. | |
| Neutropenia (low neutrophils) | ~7% (Grade 3/4) | Monitor WBC with differential. | |
| Non-Hematological | Fatigue | ~20-39%[2][3][14] | Assess through changes in activity, grooming, and general behavior. |
| Nausea/Vomiting | ~20-31%[2][3][14] | In rodents, may manifest as pica (eating non-nutritive substances) or reduced food intake. | |
| Dysgeusia (altered taste) | ~23%[2][3][14] | May contribute to reduced food intake and weight loss. | |
| Weight Loss | Not consistently quantified in clinical trials | A common observation in animal cancer models, can be multifactorial. |
Signaling Pathways
Diagram 1: The Role of PRMT5 in Hematopoiesis and the Mechanism of Hematological Toxicity
Caption: PRMT5 is essential for normal hematopoiesis.[4][5][6] Its inhibition by this compound disrupts key cellular processes in hematopoietic stem and progenitor cells, leading to hematological toxicities.[4][5][6]
Diagram 2: Potential Mechanisms of Chemotherapy-Induced Fatigue and Nausea
Caption: Chemotherapy-induced nausea and fatigue are complex processes.[13][15][16][17][18] They can be triggered by the release of neurotransmitters like serotonin and substance P from the gastrointestinal tract, and by pro-inflammatory cytokines, which act on the central nervous system.[13][15][16][17][18]
References
- 1. PRMT5 in gene regulation and hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine methyltransferase PRMT5 is essential for sustaining normal adult hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. PRMT5 Modulates Splicing for Genome Integrity and Preserves Proteostasis of Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myelocytomatosis-Protein Arginine N-Methyltransferase 5 Axis Defines the Tumorigenesis and Immune Response in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supportive Care in the Oncology Setting [theoncologynurse.com]
- 9. Treatment of chemotherapy-induced thrombocytopenia in patients with non-hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal Management of Chemotherapy-Induced Thrombocytopenia with Thrombopoietin Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clearh2o.com [clearh2o.com]
- 12. Prevention of chemotherapy-induced anemia and thrombocytopenia by constant administration of stem cell factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cancer-related fatigue: Mechanisms, risk factors, and treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of chemotherapy-induced behavioral toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Chemotherapy-Induced Nausea and Vomiting: Optimizing Prevention and Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes After GSK3326595 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with GSK3326595, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available, selective small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5).[1] It binds to the substrate recognition site of PRMT5, inhibiting its methyltransferase activity. This leads to decreased levels of symmetric dimethylarginine (sDMA) on histones (H2A, H3, H4) and other protein substrates, which in turn modulates the expression of genes involved in cell proliferation and other cellular processes.[1] One of the key mechanisms of action is the inhibition of cellular mRNA splicing and the upregulation of tumor suppressor functions.[2]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of PRMT5's methyltransferase activity. This leads to a reduction in global symmetric dimethylarginine (sDMA) levels.[3] PRMT5 is involved in various cellular processes, so its inhibition can affect mRNA splicing, regulation of cell growth and migration, and the cell cycle.[2] In preclinical models of acute myeloid leukemia (AML), PRMT5 inhibition has been shown to decrease proliferation and increase cell death.[4]
Q3: What are the most common adverse events observed in clinical trials with this compound?
A3: In clinical trials, the most frequent treatment-related adverse events (AEs) associated with this compound include fatigue, anemia, nausea, alopecia, and dysgeusia (change in taste).[5] Other common side effects are decreased platelet count.[4] The safety profile of this compound is generally consistent with other published PRMT5 inhibitors.[4][6]
Q4: Are there any known off-target effects of this compound?
A4: this compound is described as a selective PRMT5 inhibitor.[1] However, like any small molecule inhibitor, the potential for off-target effects exists, especially at higher concentrations. It is crucial to use the lowest effective concentration and include appropriate controls to distinguish on-target from potential off-target effects.
Q5: In which cancer types has this compound shown clinical activity?
A5: this compound has been evaluated in clinical trials for both solid tumors and hematologic malignancies.[5] Partial responses have been observed in patients with adenoid cystic carcinoma and estrogen receptor (ER)-positive breast cancer.[7] In myeloid neoplasms, some patients achieved stable disease or complete marrow remission.[4]
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of Cell Death in a Broad Range of Cell Lines
Possible Cause 1: Off-target toxicity.
-
Troubleshooting Step:
-
Perform a dose-response curve: Determine the IC50 value for your cell line of interest and compare it to published data if available. Use the lowest concentration that elicits the desired on-target effect (e.g., reduction in sDMA).
-
Use a structurally unrelated PRMT5 inhibitor: If another PRMT5 inhibitor with a different chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue experiment: Overexpression of PRMT5 may rescue the phenotype, indicating the effect is on-target.
-
Possible Cause 2: Disruption of essential cellular processes.
-
Troubleshooting Step:
-
Analyze cell cycle progression: PRMT5 is involved in cell cycle regulation.[8] Use flow cytometry to analyze the cell cycle profile of treated cells to see if they are arresting at a particular phase.
-
Assess DNA damage: PRMT5 plays a role in the DNA damage response.[8] Stain for markers of DNA damage, such as γH2AX, to see if the inhibitor is inducing genotoxic stress.
-
Issue 2: Unexpected Changes in Immune Cell Populations or Cytokine Profiles in Co-culture or in vivo Models
Possible Cause 1: On-target effects on immune cells.
-
Troubleshooting Step:
-
Characterize immune cell phenotype and function: PRMT5 is known to regulate T-cell activation and differentiation.[9] Analyze specific immune cell populations (e.g., CD4+, CD8+ T cells, Tregs) using flow cytometry.
-
Measure cytokine production: PRMT5 can influence cytokine signaling.[9] Measure the levels of key cytokines (e.g., IL-2, IFN-γ) in your experimental system.
-
Possible Cause 2: Alteration of the tumor microenvironment.
-
Troubleshooting Step:
-
Analyze tumor cell surface markers: PRMT5 inhibition can increase the expression of MHC class I molecules, potentially making tumor cells more visible to the immune system.[8] Analyze the expression of these markers on tumor cells.
-
Immunohistochemistry of tumor tissue: In in vivo models, perform IHC to assess the infiltration of different immune cell types into the tumor.
-
Issue 3: Development of Resistance to this compound Treatment
Possible Cause 1: Upregulation of bypass signaling pathways.
-
Troubleshooting Step:
-
Phospho-protein array: Use a phospho-protein array to identify signaling pathways that may be upregulated in resistant cells. PRMT5 has been shown to interact with pathways such as PI3K/AKT.[10][11]
-
RNA sequencing: Compare the gene expression profiles of sensitive and resistant cells to identify potential bypass mechanisms.
-
Possible Cause 2: Alterations in the drug target.
-
Troubleshooting Step:
-
Sequence the PRMT5 gene: Although less common for non-covalent inhibitors, mutations in the drug-binding site of PRMT5 could confer resistance.
-
Data Presentation
Table 1: Summary of Clinical Trial Data for this compound in Myeloid Neoplasms
| Parameter | Value | Reference |
| Number of Patients | 30 | [4] |
| Diagnoses | Myelodysplastic Syndrome (MDS), Chronic Myelomonocytic Leukemia (CMML), Acute Myeloid Leukemia (AML) | [4] |
| Doses Tested | 300 mg and 400 mg once daily | [4][6] |
| Clinical Benefit Rate | 17% (5 out of 30 patients) | [4] |
| Complete Marrow Remission | 3% (1 out of 30 patients) | [4] |
| Stable Disease > 8 weeks | 13% (4 out of 30 patients) | [4] |
Table 2: Common Treatment-Related Adverse Events (AEs) with this compound
| Adverse Event | Frequency (in a study of 30 patients) | Reference |
| Decreased Platelet Count | 27% | [4] |
| Dysgeusia (Taste Change) | 23% | [4] |
| Fatigue | 20% | [4] |
| Nausea | 20% | [4] |
Experimental Protocols
Western Blot for Symmetric Di-methyl Arginine (sDMA)
-
Cell Lysis: Lyse cells treated with this compound and vehicle control in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against sDMA overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should be used on the same membrane or a parallel blot.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate for the desired duration (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Mandatory Visualizations
Caption: Key signaling pathways modulated by PRMT5 and inhibited by this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes.
References
- 1. Facebook [cancer.gov]
- 2. onclive.com [onclive.com]
- 3. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. PRMT5 function and targeting in cancer [cell-stress.com]
- 9. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Protein Arginine Methyltransferase 5 Functions via Interacting Proteins [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
Cell line-specific responses to GSK3326595
Welcome to the technical support center for GSK3326595, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available, potent, and selective small molecule inhibitor of PRMT5.[1] PRMT5 is an enzyme that catalyzes the formation of symmetric dimethylarginine (sDMA) on histone and non-histone protein substrates.[1] By binding to the substrate recognition site of PRMT5, this compound inhibits its methyltransferase activity. This leads to a decrease in sDMA levels, modulation of gene expression involved in cell proliferation, and inhibition of cellular mRNA splicing.[1][2] In some contexts, this inhibition can activate the p53 pathway by inducing alternative splicing of its negative regulator, MDM4.[3]
Q2: In which cancer types or cell lines has this compound shown activity?
A2: this compound has demonstrated anti-proliferative activity in a broad range of human cancer cell lines, including both hematologic and solid malignancies.[3] The most sensitive cell lines are often found within lymphoma (mantle cell lymphoma and diffuse large B-cell lymphoma), breast cancer, and multiple myeloma.[4] In clinical trials, modest anti-tumor activity has been observed in patients with adenoid cystic carcinoma, non-Hodgkin lymphoma, and estrogen receptor-positive breast cancer.[5][6][7]
Q3: Are there known biomarkers that predict sensitivity to this compound?
A3: The integrity of the p53-MDM4 regulatory axis is a critical determinant of the response to PRMT5 inhibition.[3] Cell lines with wild-type p53 tend to be more sensitive.[3] Additionally, cancers with mutations in splicing factor genes, such as SRSF2 and U2AF1, are hypothesized to be more susceptible to PRMT5 inhibitors due to a synthetic lethal effect.[2][8][9] Tumors with deletions in the methylthioadenosine phosphorylase (MTAP) gene, which leads to the accumulation of the endogenous PRMT5 inhibitor MTA, may also exhibit increased sensitivity to PRMT5 inhibition.[10]
Q4: What are the potential mechanisms of resistance to this compound?
A4: Resistance to PRMT5 inhibitors can arise through various mechanisms. Preclinical studies suggest that resistance can be acquired through a drug-induced transcriptional state switch rather than the selection of pre-existing genetic mutations.[11] One identified driver of resistance in B-cell lymphoma is the RNA-binding protein MUSASHI-2 (MSI2).[12] Furthermore, mutations in the TP53 gene, such as deletions or specific hotspot mutations (e.g., R248W), have been identified as biomarkers of resistance.[12]
Q5: What are the common off-target effects or observed toxicities in preclinical and clinical studies?
A5: In clinical trials, the most frequently reported treatment-related adverse events include fatigue, anemia, nausea, thrombocytopenia, and dysgeusia (altered taste).[5][8][13] Hematological toxicities such as anemia, thrombocytopenia, and neutropenia are dose-limiting toxicities.[2][13] It is important to monitor for these effects in your experimental models.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of cell proliferation in a sensitive cell line. | Cell Line Integrity: The cell line may have acquired resistance over time or may not be the correct passage number. | Action: Perform STR profiling to authenticate the cell line. Use cells from a low-passage frozen stock. |
| Compound Stability: this compound may have degraded due to improper storage or handling. | Action: Store this compound as recommended by the manufacturer. Prepare fresh stock solutions for each experiment. | |
| Assay Conditions: The seeding density, incubation time, or assay endpoint may not be optimal for the specific cell line. | Action: Optimize cell seeding density to ensure logarithmic growth during the experiment. Perform a time-course experiment to determine the optimal treatment duration. | |
| High background in Western blot for symmetric dimethylarginine (sDMA). | Antibody Specificity: The primary antibody may have low specificity or be cross-reacting with other proteins. | Action: Use a well-validated sDMA antibody. Include appropriate positive and negative controls. |
| Blocking Inefficiency: Incomplete blocking of the membrane can lead to high background. | Action: Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and blocking time. | |
| Unexpected cell cycle arrest profile. | Cell Line-Specific Response: The effect of PRMT5 inhibition on the cell cycle can be context-dependent.[3] | Action: Characterize the p53 status of your cell line. p53 wild-type cells are more likely to exhibit a G1 arrest.[3] |
| Drug Concentration: The concentration of this compound used may be too high, leading to cytotoxicity and non-specific effects. | Action: Perform a dose-response experiment to identify the optimal concentration for observing specific cell cycle effects. | |
| Difficulty in reproducing in vivo anti-tumor efficacy. | Pharmacokinetics/Pharmacodynamics (PK/PD): The dosing regimen may not be achieving sufficient target engagement in the tumor tissue. | Action: Measure sDMA levels in tumor biopsies or surrogate tissues to confirm target engagement. Optimize the dose and schedule based on PK/PD data. |
| Tumor Model: The chosen xenograft or syngeneic model may not be sensitive to PRMT5 inhibition. | Action: Select a tumor model with known sensitivity to PRMT5 inhibitors or with relevant genetic markers (e.g., splicing factor mutations, wild-type p53). |
Data Summary Tables
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | gIC50 (nM) | Reference |
| Z-138 | Mantle Cell Lymphoma | < 100 | [3] |
| JVM-2 | B-cell Lymphoma | < 100 | [3] |
| MCF-7 | Breast Cancer | < 100 | [3] |
| HCT-116 | Colorectal Carcinoma | 189 - 237 | [14] |
| A549 | Lung Carcinoma | > 1000 | [13] |
| DMS 53 | Lung Carcinoma | > 1000 | [13] |
| MDA-MB-468 | Breast Cancer | > 1000 | [13] |
Table 2: Summary of Clinical Efficacy of this compound Monotherapy in Solid Tumors (METEOR-1 Trial)
| Tumor Type | Number of Patients (n) | Confirmed Partial Responses (PRs) | Stable Disease (SD) | Reference |
| Adenoid Cystic Carcinoma | 50 | 2 | 24 | [5] |
| ER-positive Breast Cancer | 47 | 1 | 35% | [5] |
| Triple-Negative Breast Cancer | N/A | 0 | 9% | [5] |
| Metastatic Castration-Resistant Prostate Cancer | N/A | 0 | 44% | [5] |
| Non-Small Cell Lung Cancer | N/A | 0 | 43% | [5] |
Table 3: Common Treatment-Related Adverse Events (AEs) with this compound in Clinical Trials
| Adverse Event | Frequency | Grade 3/4 AEs | Reference |
| Fatigue | 20% - 57% | Yes | [5][8][13] |
| Anemia | 17% - 48% | Yes | [5][13] |
| Nausea | 17% - 48% | No | [5][13] |
| Thrombocytopenia | 8% - 32% | Yes | [2][13] |
| Dysgeusia | 14% - 29% | No | [2][13] |
| Alopecia | 15% | No | [13] |
| Neutropenia | N/A | Yes | [13] |
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and calculate the IC50 values using appropriate software.
2. Western Blotting for Symmetric Dimethylarginine (sDMA)
-
Cell Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against sDMA overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the sDMA signal to the loading control.
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells and treat with this compound or vehicle control for the desired duration.
-
Cell Harvest: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analysis: Use appropriate software to gate the cell populations and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a cell viability assay.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Facebook [cancer.gov]
- 2. onclive.com [onclive.com]
- 3. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. Synapse - Phase Ib and dose-expansion study of this compound, a PRMT5 inhibitor as monotherapy and in combination with pembrolizumab in patients with advanced cancers [synapse.mskcc.org]
- 7. Research Portal [scholarship.miami.edu]
- 8. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. communities.springernature.com [communities.springernature.com]
- 13. meridian.allenpress.com [meridian.allenpress.com]
- 14. medchemexpress.com [medchemexpress.com]
How to assess GSK3326595 target engagement in cells
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions for assessing the target engagement of GSK3326595, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally available and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] It functions by binding to the substrate recognition site of PRMT5, thereby inhibiting its methyltransferase activity.[1] This inhibition leads to a decrease in the levels of symmetric dimethylarginine (sDMA) on various protein substrates, including histones and proteins involved in mRNA splicing, such as SmD3.[1][2][3] The inhibition of PRMT5 by this compound can also induce alternative splicing of the oncogene MDM4, which in turn activates the p53 tumor suppressor pathway.[2][]
Q2: Why is it important to measure target engagement for this compound?
A2: Measuring target engagement is crucial to confirm that this compound is binding to its intended target, PRMT5, within the complex cellular environment. This data helps to correlate the observed phenotypic effects (e.g., cell growth inhibition) with the drug's mechanism of action.[5][6] It is also essential for optimizing dosing in preclinical and clinical studies and for understanding potential mechanisms of drug resistance.[7][8]
Q3: What are the primary methods to assess this compound target engagement in cells?
A3: The primary methods for assessing this compound target engagement include:
-
Western Blotting: To detect the reduction of symmetric dimethylarginine (sDMA) on PRMT5 substrates.
-
Cellular Thermal Shift Assay (CETSA): To directly measure the binding of this compound to the PRMT5 protein.[5][9]
-
NanoBRET™ Target Engagement Assay: A quantitative method to measure drug binding to a specific protein target in live cells.[5]
-
Immunohistochemistry (IHC): Can be used to measure the reduction of sDMA in tissue samples.[7]
Experimental Protocols & Troubleshooting
Method 1: Western Blotting for Symmetric Dimethylarginine (sDMA)
This is the most common method to functionally assess PRMT5 inhibition. It measures the downstream effect of this compound on the methylation status of its substrates.
Experimental Workflow: Western Blot for sDMA
Caption: Workflow for assessing PRMT5 activity via Western Blotting for sDMA.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed the cells of interest in a 6-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM) in cell culture medium. Include a vehicle control (e.g., DMSO).
-
Replace the medium with the this compound-containing medium and incubate for a predetermined period (e.g., 48-72 hours).
-
-
Protein Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample (e.g., 20-30 µg per lane).
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against symmetric dimethylarginine (e.g., Sym10) overnight at 4°C.[10][11] To assess a specific substrate, an antibody against methylated SmD3 can be used.[12]
-
Include a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the sDMA signal to the loading control.
-
Plot the normalized sDMA signal against the concentration of this compound to determine the EC50 value.
-
Troubleshooting Guide: Western Blot for sDMA
| Question/Issue | Possible Cause | Recommended Solution |
| Q: I don't see any decrease in the sDMA signal after treatment. | 1. This compound concentration is too low. 2. Incubation time is too short. 3. The compound is inactive. 4. The cell line is resistant. | 1. Increase the concentration range of this compound. 2. Increase the incubation time (e.g., up to 96 hours). 3. Verify the activity of the compound with a positive control cell line. 4. Confirm PRMT5 expression in your cell line. |
| Q: The sDMA antibody gives a very weak or no signal. | 1. Poor antibody quality. 2. Insufficient protein loading. 3. Inefficient protein transfer. | 1. Use a validated anti-sDMA antibody (e.g., Sym10).[10][11] 2. Increase the amount of protein loaded per lane. 3. Verify transfer efficiency using Ponceau S staining. |
| Q: The variability between my replicates is too high. | 1. Inconsistent cell seeding density. 2. Pipetting errors during drug dilution or loading. 3. Uneven protein transfer. | 1. Ensure a single-cell suspension before seeding and be consistent with cell numbers. 2. Use calibrated pipettes and be meticulous during sample preparation. 3. Ensure good contact between the gel and membrane during transfer. |
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that directly assesses the binding of a drug to its target protein in a cellular environment. The principle is that drug binding stabilizes the target protein, increasing its resistance to thermal denaturation.[8][9]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for assessing target engagement using the Cellular Thermal Shift Assay.
Detailed Protocol:
-
Cell Preparation and Treatment:
-
Harvest cells and prepare a single-cell suspension.
-
Treat the cell suspension with a saturating concentration of this compound or vehicle control for 1 hour.
-
-
Heating Step:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at different temperatures for 3-5 minutes using a thermal cycler (e.g., a gradient from 45°C to 69°C).[13] Include an unheated control sample.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble (supernatant) and precipitated (pellet) protein fractions.
-
-
Analysis:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble PRMT5 in the supernatant by Western blotting, as described in the previous section, using a specific anti-PRMT5 antibody.
-
-
Data Analysis:
-
Quantify the PRMT5 band intensity for each temperature point.
-
Plot the percentage of soluble PRMT5 relative to the unheated control against the temperature for both the vehicle and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.
-
Troubleshooting Guide: CETSA
| Question/Issue | Possible Cause | Recommended Solution |
| Q: I don't observe a thermal shift with this compound treatment. | 1. Sub-optimal drug concentration or incubation time. 2. The chosen temperature range is incorrect for PRMT5. 3. The PRMT5 antibody is not working. | 1. Ensure a saturating concentration of this compound is used. 2. Optimize the temperature gradient. Run a wide gradient first (e.g., 40-70°C) to find the melting point of PRMT5 in your specific cells.[13] 3. Validate your PRMT5 antibody with a positive control lysate. |
| Q: The PRMT5 signal is weak or absent at all temperatures. | 1. Low expression of PRMT5 in the cell line. 2. Inefficient cell lysis. 3. Insufficient protein loaded on the gel. | 1. Confirm PRMT5 expression by Western blot before starting the CETSA experiment. Consider using a cell line with higher expression or an overexpression system. 2. Ensure complete lysis; sonication can be used as an alternative to freeze-thaw cycles. 3. Load a higher volume of the supernatant onto the gel. |
| Q: My melting curves are inconsistent between experiments. | 1. Inconsistent heating times. 2. Variation in cell density between treatments. 3. Inconsistent lysis efficiency. | 1. Use a thermal cycler for precise and consistent heating. 2. Ensure the exact same number of cells are used for vehicle and drug-treated groups. 3. Standardize the lysis procedure meticulously. |
Quantitative Data Summary
The following table summarizes key quantitative values for this compound from various cellular assays.
| Parameter | Value | Assay Type | Cell Lines / System | Reference |
| IC50 | 5.9 - 19.7 nM | Methylation of peptide substrates | PRMT5/MEP50 complex | [2] |
| IC50 | 6.2 nM | PRMT5/MEP50 inhibition | Biochemical Assay | [3] |
| EC50 | 0.3 - 56 nM | Symmetric Arginine Methylation | In-cell Western (ICW) / ELISA | [5] |
| EC50 | 2 - 160 nM | sDMA Inhibition | Various Mantle Cell Lymphoma lines | [3] |
| Apparent Kd | 13.5 ± 6.2 nM | NanoBRET™ Target Engagement | HEK293 cells | [14] |
Signaling Pathway Visualization
PRMT5 Signaling and Inhibition by this compound
Caption: this compound inhibits the PRMT5 complex, reducing sDMA levels and altering mRNA splicing.
References
- 1. Facebook [cancer.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. scispace.com [scispace.com]
- 10. epicypher.com [epicypher.com]
- 11. epicypher.com [epicypher.com]
- 12. researchgate.net [researchgate.net]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Optimizing GSK3326595 treatment duration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the PRMT5 inhibitor, GSK3326595.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and reversible inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is the primary enzyme responsible for symmetric arginine dimethylation (sDMA) on both histone and non-histone proteins.[1][3] By inhibiting PRMT5, this compound disrupts critical cellular processes, including mRNA splicing, gene transcription, and signal transduction, which are often dysregulated in cancer.[1][3] One key mechanism is the inhibition of cellular mRNA splicing, which can lead to a synthetic lethal phenotype in cancers with mutations in splicing factors.[1][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, appropriate vehicle formulations should be determined based on the experimental model. The compound should be stored at -20°C for long-term stability.
Q3: What are the key downstream effects of PRMT5 inhibition by this compound?
A3: Inhibition of PRMT5 by this compound leads to a global reduction in symmetric dimethylarginine (sDMA) levels on cellular proteins. This can be measured as a pharmacodynamic biomarker of target engagement.[2][4] Functionally, this leads to alterations in mRNA splicing, cell cycle arrest, and apoptosis in sensitive cancer cell lines.[1][5] In some contexts, PRMT5 inhibition can also modulate signaling pathways such as the ERK1/2 and PI3K pathways.[6]
Q4: In which cancer types has this compound shown preclinical or clinical activity?
A4: this compound has demonstrated anti-tumor activity in a broad range of preclinical models, including hematologic malignancies (e.g., mantle cell lymphoma, acute myeloid leukemia) and solid tumors (e.g., breast cancer, lung cancer, adenoid cystic carcinoma).[1][7][8] Clinical trials have shown modest efficacy signals in patients with advanced solid tumors, including partial responses in adenoid cystic carcinoma and estrogen receptor-positive breast cancer, and complete responses in non-Hodgkin lymphoma.[7]
Troubleshooting Guides
Issue 1: Inconsistent or lack of cellular activity in vitro.
-
Possible Cause 1: Suboptimal concentration or treatment duration.
-
Troubleshooting Tip: The anti-proliferative effects of this compound are often time-dependent.[9] Ensure that the treatment duration is sufficient (e.g., 6-10 days for some cell lines) to observe a significant effect.[9] Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell line, as sensitivity can vary.
-
-
Possible Cause 2: Cell line resistance.
-
Troubleshooting Tip: Some cancer cell lines may be inherently resistant to PRMT5 inhibition. Consider assessing the expression level of PRMT5 and the presence of mutations in splicing factors, which may influence sensitivity.[1] The p53 pathway status can also impact the response, with p53 wild-type cells sometimes showing greater sensitivity.[10]
-
-
Possible Cause 3: Compound stability or solubility issues.
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound in DMSO and avoid repeated freeze-thaw cycles. Ensure complete dissolution of the compound in your culture medium and consider potential interactions with media components.
-
Issue 2: Difficulty in detecting a decrease in the pharmacodynamic marker, symmetric dimethylarginine (sDMA).
-
Possible Cause 1: Insufficient drug concentration or treatment time.
-
Troubleshooting Tip: A dose- and time-dependent decrease in sDMA is expected.[10] Collect cell lysates or tissue samples at various time points and concentrations to identify the optimal window for detecting sDMA reduction. In clinical studies, a significant reduction in plasma sDMA was observed after 15 days of treatment.[2]
-
-
Possible Cause 2: Antibody quality or detection method.
-
Troubleshooting Tip: Use a validated antibody specific for symmetric dimethylarginine for Western blotting or ELISA. Ensure proper antibody dilution and incubation times. For Western blotting, multiple bands may be observed, representing various sDMA-containing proteins. A global reduction across these bands is indicative of PRMT5 inhibition.[11]
-
-
Possible Cause 3: Low basal PRMT5 activity in the experimental model.
-
Troubleshooting Tip: Confirm the expression of PRMT5 in your cell line or tissue model. Cell lines with higher basal PRMT5 expression may exhibit a more robust decrease in sDMA upon treatment.
-
Issue 3: Unexpected off-target effects or toxicity.
-
Possible Cause 1: High drug concentration.
-
Troubleshooting Tip: While this compound is a selective PRMT5 inhibitor, high concentrations may lead to off-target effects. Titrate the drug to the lowest effective concentration that still achieves the desired biological outcome and target engagement (sDMA reduction).
-
-
Possible Cause 2: On-target toxicity in normal cells.
-
Troubleshooting Tip: PRMT5 is also essential for the function of normal cells. Prolonged or high-dose treatment may lead to toxicity. In clinical trials, common treatment-related adverse events included fatigue, anemia, and nausea.[7][12][13] Monitor cell viability and morphology of non-cancerous control cells in parallel with your cancer models. In vivo, monitor for signs of toxicity and consider intermittent dosing schedules.
-
Data Presentation
Table 1: Preclinical Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Key Findings |
| Z-138 | Mantle Cell Lymphoma | ~2.5 (sDMA inhibition) | Induces p53 and p21 protein levels in a concentration-dependent manner. |
| MV-4-11 | Acute Myeloid Leukemia | 4.2 (Compound 20, a derivative) | Shows high anti-proliferative effects. |
| MDA-MB-468 | Breast Cancer | - | Shows high anti-proliferative effects. |
| Granta-519 | Mantle Cell Lymphoma | - | Attenuates tumor growth in xenograft models. |
| Maver-1 | Mantle Cell Lymphoma | - | Attenuates tumor growth in xenograft models. |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| Z-138 | Mantle Cell Lymphoma | 100 mg/kg BID | Significant anti-tumor activity. |
| REC-1 (p53 mutant) | Mantle Cell Lymphoma | 100 mg/kg BID | 55% TGI (partial). |
| MV-4-11 | Acute Myeloid Leukemia | 10 mg/kg BID (Compound 20) | 47.6% TGI. |
| Granta-519 | Mantle Cell Lymphoma | 100 mg/kg daily | Significant attenuation of tumor growth.[8] |
| Maver-1 | Mantle Cell Lymphoma | 100 mg/kg daily | Significant attenuation of tumor growth.[8] |
Table 3: Summary of Clinical Trial Outcomes for this compound
| Trial Name | Cancer Types | Dose Levels | Key Efficacy Results | Common Adverse Events (Grade ≥3) |
| METEOR-1 (NCT02783300) | Solid Tumors, Non-Hodgkin Lymphoma | 12.5-600 mg QD, 50-200 mg BID | ACC: 2 PRs; ER+ Breast Cancer: 1 PR; NHL: 2 CRs, 1 PR | Anemia, thrombocytopenia, neutropenia, fatigue.[7][14] |
| Study 208809 (NCT03614728) | MDS, CMML, AML | 300 mg and 400 mg QD | Limited clinical activity: 17% clinical benefit rate (1 mCR, 4 SD >8 weeks). | Decreased platelet count, fatigue, nausea.[1][2][13] |
ACC: Adenoid Cystic Carcinoma; AML: Acute Myeloid Leukemia; BID: Twice daily; CMML: Chronic Myelomonocytic Leukemia; CR: Complete Response; ER+: Estrogen Receptor Positive; mCR: marrow Complete Response; MDS: Myelodysplastic Syndrome; NHL: Non-Hodgkin Lymphoma; PR: Partial Response; QD: Once daily; SD: Stable Disease.
Experimental Protocols
Protocol 1: Measurement of Symmetric Dimethylarginine (sDMA) by Western Blot
-
Cell Treatment and Lysis:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-20% Tris-glycine gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against symmetric dimethylarginine (anti-sDMA) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Quantification:
-
Quantify the band intensities using densitometry software.
-
Normalize the sDMA signal to the loading control.
-
Protocol 2: Analysis of Alternative Splicing by RT-PCR
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound or vehicle control as described above.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
PCR Amplification of Splicing Variants:
-
Design primers flanking the alternatively spliced exon of a target gene (e.g., MDM4).
-
Perform PCR using the synthesized cDNA as a template. Use a PCR program with an appropriate annealing temperature and extension time for your primers and target.
-
Include a no-template control to check for contamination.
-
-
Gel Electrophoresis and Analysis:
-
Resolve the PCR products on a 2-3% agarose gel.
-
Visualize the bands corresponding to the different splice variants (e.g., exon inclusion and exon exclusion) using a gel documentation system.
-
The relative intensity of the bands will indicate the effect of this compound on the alternative splicing of the target gene. For a more quantitative analysis, quantitative PCR (qPCR) with primers specific to each splice variant can be performed.
-
Mandatory Visualizations
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [scholarship.miami.edu]
- 13. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: GSK3326595 and SDMA Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PRMT5 inhibitor, GSK3326595, in western blot experiments to detect Symmetric Dimethylarginine (SDMA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect SDMA levels?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is the primary enzyme responsible for catalyzing the symmetric dimethylation of arginine residues on proteins, forming SDMA.[4] By inhibiting PRMT5, this compound leads to a dose-dependent decrease in global SDMA levels within cells.[1][5] This reduction in SDMA can be monitored by western blotting.
Q2: What is the expected outcome of a western blot for SDMA after treating cells with this compound?
Treatment with this compound is expected to cause a significant reduction in the signal for SDMA-containing proteins on a western blot compared to untreated or vehicle-treated control cells. The extent of this reduction is dependent on the concentration of this compound used and the duration of the treatment.
Q3: At what concentrations should I use this compound to observe a decrease in SDMA?
The effective concentration of this compound for SDMA reduction varies between cell lines. Cellular EC50 values (the concentration at which 50% of the maximal reduction in SDMA is observed) have been reported to range from 2 to 160 nM after a 3-day treatment.[1][5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How long should I treat my cells with this compound before checking for SDMA levels?
A treatment duration of 3 days (72 hours) has been shown to be effective for observing a significant decrease in SDMA levels in various cancer cell lines.[1][5] However, time-course experiments may be necessary to establish the optimal treatment time for your model system.
Quantitative Data
The following table summarizes the cellular potency of this compound in reducing SDMA levels across a panel of mantle cell lymphoma (MCL) and breast cancer cell lines after a 3-day treatment.
| Cell Line | Cancer Type | SDMA EC50 (nM) | Maximum SDMA Inhibition (%) |
| Z-138 | MCL | 2 | 91% |
| JVM-2 | MCL | 4 | 88% |
| MINO | MCL | 10 | 75% |
| JEKO-1 | MCL | 25 | 65% |
| REC-1 | MCL | 160 | 57% |
| MCF-7 | Breast Cancer | Not explicitly stated, but sensitive | Not explicitly stated |
| CAMA-1 | Breast Cancer | Not explicitly stated, but sensitive | Not explicitly stated |
| T47D | Breast Cancer | Not explicitly stated, but sensitive | Not explicitly stated |
Data synthesized from Gerhart et al., 2018.[1]
Experimental Protocols
Detailed Protocol for SDMA Western Blotting Following this compound Treatment
This protocol provides a general framework. Optimization of specific steps may be required for your experimental system.
1. Cell Culture and this compound Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined duration (e.g., 72 hours).
2. Cell Lysis:
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation for Electrophoresis:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is often recommended for better transfer efficiency, especially for a broad range of protein sizes.
7. Membrane Blocking:
-
After transfer, wash the membrane briefly with TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBS-T for 1 hour at room temperature with gentle agitation. Blocking is crucial to prevent non-specific antibody binding.
8. Primary Antibody Incubation:
-
Dilute the primary anti-SDMA antibody in the blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
9. Washing:
-
Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody.
10. Secondary Antibody Incubation:
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
11. Final Washes:
- Wash the membrane three times for 10-15 minutes each with TBS-T to remove unbound secondary antibody.
12. Detection:
- Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
- Incubate the membrane with the ECL reagent for the recommended time.
- Capture the chemiluminescent signal using a digital imager or X-ray film.
13. Analysis:
- Quantify the band intensities using appropriate software. Normalize the SDMA signal to a loading control (e.g., β-actin, GAPDH, or total protein stain) to compare SDMA levels between different samples.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No SDMA Signal in Control Lane | Low abundance of SDMA-containing proteins. | Increase the amount of protein loaded onto the gel.[6][7][8] |
| Inefficient antibody binding. | Optimize the primary antibody concentration and incubation time (e.g., incubate overnight at 4°C).[9] | |
| Poor protein transfer. | Confirm transfer efficiency using Ponceau S staining. For large proteins, consider a longer transfer time or a wet transfer system.[6] | |
| Inactive antibody. | Ensure the antibody has been stored correctly and is within its expiration date. | |
| High Background on the Blot | Insufficient blocking. | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., BSA instead of milk).[10][11] |
| Primary or secondary antibody concentration is too high. | Titrate the antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio.[9] | |
| Inadequate washing. | Increase the number and/or duration of the wash steps.[11] | |
| Membrane dried out during incubation. | Ensure the membrane is always submerged in buffer during all incubation and wash steps. | |
| Non-specific Bands | Antibody cross-reactivity. | Ensure the primary antibody is specific for SDMA. Check the manufacturer's datasheet for validation data. |
| Protein degradation. | Use fresh lysates and always include protease inhibitors in the lysis buffer. | |
| Too much protein loaded. | Reduce the amount of protein loaded per lane.[9] | |
| Inconsistent SDMA Reduction with this compound | Suboptimal inhibitor concentration or treatment time. | Perform a dose-response and/or time-course experiment to determine the optimal conditions for your cell line. |
| Cell line is resistant to this compound. | Confirm that your cell line expresses PRMT5. Some cell lines may have intrinsic resistance mechanisms. | |
| Issues with this compound compound. | Ensure the compound is properly stored and handled. Prepare fresh dilutions for each experiment. |
Visualizations
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for SDMA western blot analysis.
Caption: Troubleshooting decision tree for SDMA western blotting.
References
- 1. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. arp1.com [arp1.com]
- 11. azurebiosystems.com [azurebiosystems.com]
GSK3326595 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of GSK3326595, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For long-term storage, the solid form of this compound should be stored at -20°C, where it can remain stable for up to three years.[1][2][3] For shorter durations, storage at 4°C for up to two years is also acceptable.[2][4] It is crucial to keep the product away from moisture.[1]
Q2: What are the recommended storage conditions for this compound after it has been dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted to prevent repeated freeze-thaw cycles.[3] For solutions prepared in DMSO, storage at -80°C is recommended for up to two years, and at -20°C for up to one year.[4]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO.[][6] The reported solubility in DMSO varies, with concentrations ranging from ≥25 mg/mL to 91 mg/mL.[2][3] Sonication may be necessary to achieve complete dissolution.[1] For in vivo experiments, a common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[1]
Q4: How is this compound typically shipped?
A4: this compound is generally shipped at room temperature in the continental US, though this may vary for other locations.[6]
Q5: What is the appearance of this compound?
A5: this compound is a white to yellow solid.[]
Stability and Storage Conditions
The stability of this compound is critical for ensuring the reliability and reproducibility of experimental results. Below are tables summarizing the recommended storage conditions for both the solid form and solutions of the compound.
Storage of Solid this compound
| Storage Temperature | Duration | Notes |
| -20°C | Up to 3 years | Recommended for long-term storage.[1][2][3] |
| 4°C | Up to 2 years | Suitable for shorter-term storage.[2][4] |
Storage of this compound in Solution
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| DMSO | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[4] |
Solubility Data
Proper dissolution of this compound is essential for accurate dosing in experiments.
| Solvent | Concentration | Notes |
| DMSO | ≥ 25 mg/mL | Solubility at 25°C.[2] |
| DMSO | ≥ 30 mg/mL | No temperature specified.[] |
| DMSO | 55 mg/mL (121.53 mM) | Sonication is recommended.[1] |
| DMSO | 62.5 mg/mL (138.11 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can reduce solubility; use fresh DMSO.[4] |
| DMSO | 91 mg/mL (201.08 mM) | Moisture-absorbing DMSO can decrease solubility; it is advised to use fresh DMSO.[3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (4.42 mM) | A common formulation for in vivo studies. Sonication is recommended.[1] |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time at various temperatures.
1. Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Ensure complete dissolution, using sonication if necessary.
2. Aliquoting and Storage:
-
Aliquot the stock solution into multiple sterile, tightly sealed vials to avoid contamination and evaporation.
-
Store the aliquots at different temperature conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
3. Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
-
Allow the samples to come to room temperature before analysis.
4. Purity and Concentration Analysis:
-
Analyze the purity and concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Compare the results to the initial (time 0) sample to determine the percentage of degradation.
5. Data Interpretation:
-
A decrease in the peak area of this compound and the appearance of new peaks in the chromatogram indicate degradation.
-
The compound is considered stable under conditions where the degradation is minimal (e.g., <5%).
Troubleshooting Guides
Visualizing Experimental Workflows and Troubleshooting
The following diagrams illustrate a typical workflow for stability testing and a troubleshooting guide for common issues encountered during experimentation with this compound.
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Troubleshooting common issues with this compound.
References
Identifying potential artifacts in GSK3326595 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts in experiments involving the PRMT5 inhibitor, GSK3326595.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should be aware of when designing my experiments?
A1: this compound is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][] A key mechanism to consider is that its inhibition of PRMT5 leads to altered mRNA splicing, particularly of the MDM4 gene.[][3][4] This results in the production of a short isoform of MDM4 (MDM4-S), which is unable to inhibit the tumor suppressor p53, leading to the activation of the p53 pathway and subsequent anti-proliferative effects.[][3] Therefore, observed effects on cell cycle arrest and apoptosis are likely downstream consequences of this primary mechanism.
Q2: How selective is this compound? Could off-target effects be a significant source of experimental artifacts?
A2: this compound is a highly selective inhibitor of PRMT5. It has been shown to be over 4,000-fold more selective for PRMT5/MEP50 over a panel of 20 other methyltransferases.[3] This high selectivity suggests that widespread off-target effects are less likely to be a major source of experimental artifacts compared to compounds with lower selectivity. However, it is always good practice to include appropriate controls to rule out potential off-target effects in your specific experimental system.
Q3: Are there any known issues with drug resistance to this compound that could be misinterpreted as experimental artifacts?
A3: Yes, resistance to PRMT5 inhibitors, including this compound, can arise. Studies have shown that this can occur through a drug-induced transcriptional state switch rather than the selection of a pre-existing resistant population. Therefore, a gradual loss of efficacy over time in cell culture experiments may indicate the development of resistance rather than an experimental artifact.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Observed Issue | Potential Cause (Artifact) | Recommended Action |
| Unexpected changes in cell morphology or viability at low concentrations. | - Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress. - Batch-to-batch variability: Inconsistent potency or purity of the this compound compound. | - Run a vehicle control with the same concentration of solvent used for the highest concentration of this compound. - Ensure the final solvent concentration is well below the tolerance level for your cell line (typically <0.1%). - Purchase this compound from a reputable supplier and consider testing a new batch. |
| High background in fluorescence-based assays (e.g., cell viability, apoptosis). | - Autofluorescence: this compound may possess intrinsic fluorescent properties at the excitation/emission wavelengths used in your assay. | - Measure the fluorescence of this compound alone in your assay buffer at the relevant wavelengths. - If autofluorescence is detected, consider using a different fluorescent dye with non-overlapping spectra or a non-fluorescence-based assay (e.g., luminescence or colorimetric). |
| Inconsistent results in splicing analysis (e.g., RT-PCR for MDM4 isoforms). | - Suboptimal PCR primers or conditions: Primers may not be specific for the different splice variants, or the PCR conditions may not be optimized for their amplification. - Timing of analysis: The effect of this compound on splicing is time-dependent. | - Design and validate primers that specifically amplify the full-length and short isoforms of MDM4. - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for observing splicing changes in your cell line. |
| Lack of p53 pathway activation in a p53 wild-type cell line. | - p53 mutational status: The cell line may have an uncharacterized mutation in p53 or other components of the pathway. - Cellular context: The regulation of the p53 pathway can be cell-type specific. | - Confirm the p53 status of your cell line through sequencing. - Include a positive control for p53 activation (e.g., treatment with a known DNA damaging agent like doxorubicin). |
In Vivo Animal Studies
| Observed Issue | Potential Cause (Artifact) | Recommended Action |
| Weight loss, lethargy, or other signs of general toxicity in animals. | - On-target toxicity: Inhibition of PRMT5 can have effects on normal tissues. Common adverse events in clinical trials include decreased platelet count, fatigue, and nausea.[5][6] - Vehicle toxicity: The vehicle used for drug administration may be causing adverse effects. | - Monitor animals closely for clinical signs of toxicity. - Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your animal model. - Include a vehicle-treated control group to assess the effects of the vehicle alone. - Consider collecting blood for complete blood counts to monitor for hematological toxicities. |
| Inconsistent tumor growth inhibition. | - Drug formulation and stability: Improper formulation can lead to poor bioavailability. The compound may not be stable in the chosen vehicle. - Dosing schedule and route of administration: Suboptimal dosing frequency or route can lead to insufficient drug exposure at the tumor site. | - Ensure proper formulation of this compound for in vivo use. Consult literature for appropriate vehicles. - Store the formulated drug appropriately and check for any precipitation before each administration. - Optimize the dosing schedule based on the pharmacokinetic properties of this compound (terminal half-life is approximately 4-6 hours).[5][6] |
Experimental Protocols
Western Blot for p53 and p21 Induction
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 24-72 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
RT-PCR for MDM4 Splicing
-
Cell Treatment and RNA Extraction: Treat cells as described above. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcriptase kit.
-
PCR Amplification: Perform PCR using primers that flank the alternatively spliced region of MDM4.
-
Forward Primer: (Sequence spanning an upstream exon)
-
Reverse Primer: (Sequence spanning a downstream exon)
-
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. The full-length and short isoforms of MDM4 will appear as distinct bands of different sizes.
Signaling Pathways and Workflows
References
- 1. Facebook [cancer.gov]
- 3. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing GSK3326595 Efficacy in Resistant Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments involving the PRMT5 inhibitor, GSK3326595, particularly in the context of acquired resistance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during preclinical studies with this compound in resistant cancer models.
Q1: My cancer cell line has developed resistance to this compound. What are the known mechanisms of resistance?
A1: Resistance to PRMT5 inhibitors like this compound can arise through several mechanisms. One of the primary mechanisms is the activation of bypass signaling pathways, with the mTOR signaling pathway being a frequently observed alteration.[1][2][3][4][5] Transcriptomic analysis of resistant models has shown a significant upregulation of mTOR signaling.[1][4]
Other identified mechanisms include:
-
Upregulation of STMN2: In lung adenocarcinoma models, resistance to PRMT5 inhibitors has been linked to the upregulation of stathmin 2 (STMN2), a microtubule regulator.[6][7]
-
Expression of MSI2: In B-cell lymphoma, the RNA-binding protein MUSASHI-2 (MSI2) has been identified as a driver of resistance. The PRMT5-MSI2 axis can regulate the translation of anti-apoptotic proteins like BCL-2.[8]
-
TP53 Mutations: The status of the tumor suppressor p53 can influence sensitivity to PRMT5 inhibitors. While not a direct resistance mechanism, p53 mutations may contribute to a reduced response.
Troubleshooting Steps:
-
Confirm Resistance: Perform dose-response curves to confirm the shift in IC50 for this compound in your resistant cell line compared to the parental line.
-
Investigate Bypass Pathways: Use techniques like western blotting to assess the activation status of key proteins in the mTOR pathway (e.g., phospho-S6K, phospho-4E-BP1).
-
Analyze Protein Expression: Evaluate the expression levels of STMN2 and MSI2 in your resistant models by western blotting or qPCR.
-
Sequence TP53: Determine the mutational status of TP53 in your cell lines.
Q2: What are the most promising combination strategies to overcome this compound resistance?
A2: Several combination strategies have shown promise in preclinical models to overcome resistance to PRMT5 inhibitors.
-
mTOR Inhibitors: Given the role of mTOR signaling in resistance, combining this compound with an mTOR inhibitor, such as temsirolimus, has demonstrated synergistic effects in resistant mantle cell lymphoma (MCL) models.[1][2][4] This combination can lead to a significant survival advantage in vivo.[1]
-
Paclitaxel: In lung adenocarcinoma models where resistance is driven by STMN2, a collateral sensitivity to the microtubule-stabilizing agent paclitaxel has been observed. The combination of a PRMT5 inhibitor and paclitaxel has shown potent and synergistic killing of resistant cells.[6][7]
-
BCL-2 Inhibitors: In lymphomas where MSI2 is a driver of resistance, targeting the anti-apoptotic protein BCL-2 with inhibitors like venetoclax in combination with a PRMT5 inhibitor has shown synergistic cell death in both in vitro and in vivo models.[8][9][10][11][12]
-
Immune Checkpoint Inhibitors: PRMT5 inhibition can increase the expression of MHC-I on tumor cells, making them more visible to the immune system. Combining this compound with anti-PD-1 therapy has shown a significant decrease in tumor size and increased survival in melanoma models.
Q3: I am not seeing a synergistic effect with my combination therapy. What could be the issue?
A3: A lack of synergy could be due to several factors:
-
Inappropriate Dosing/Scheduling: The concentrations and timing of drug administration are critical. Ensure you have performed thorough dose-response matrices to identify the optimal synergistic concentrations and schedule.
-
Cell Line Specific Mechanisms: The dominant resistance mechanism can vary between cancer types and even between cell lines of the same cancer. The chosen combination partner may not be effective against the specific resistance mechanism in your model.
-
Experimental Variability: Ensure consistent cell culture conditions, reagent quality, and assay execution.
Troubleshooting Steps:
-
Re-evaluate Dose-Response: Perform a comprehensive checkerboard analysis with a wide range of concentrations for both this compound and the combination agent.
-
Confirm Target Engagement: Verify that each drug is hitting its intended target at the concentrations used (e.g., by measuring SDMA levels for this compound and relevant downstream markers for the combination agent).
-
Characterize Your Resistant Model: If you haven't already, investigate the potential resistance mechanisms in your specific cell line to guide the selection of a more appropriate combination partner.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound and combination therapies in resistant models.
Table 1: IC50 Values of PRMT5 Inhibitors in Sensitive vs. Resistant Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | Status | PRT-382 IC50 (nM) |
| Z-138 | Sensitive | 20-140 |
| SP53 | Sensitive | 20-140 |
| REC-1 | Sensitive | 20-140 |
| CCMCL | Sensitive | 20-140 |
| Z-138-R | Resistant | 200-500 |
| SP53-R | Resistant | 200-500 |
| REC-1-R | Resistant | 200-500 |
| CCMCL-R | Resistant | 200-500 |
Data from a study on resistance to the PRMT5 inhibitor PRT-382, a compound related to this compound.[1][4]
Table 2: IC50 Values for Temsirolimus in PRMT5 Inhibitor-Sensitive and -Resistant MCL Cell Lines
| Cell Line | Status | Temsirolimus IC50 (nM) |
| SP53 | Sensitive | >100 |
| SP53-R | Resistant | ~20 |
| Z-138 | Sensitive | ~80 |
| Z-138-R | Resistant | ~10 |
| CCMCL | Sensitive | >100 |
| CCMCL-R | Resistant | ~30 |
PRMT5 inhibitor-resistant MCL cell lines showed increased sensitivity to the mTOR inhibitor temsirolimus.[2]
Table 3: IC50 Values for Venetoclax in Combination with a PRMT5 Inhibitor in MCL Cell Lines
| Cell Line | Venetoclax IC50 (Single Agent) | Venetoclax IC50 (+ PRT382) |
| Z-138 | <10 nM | Not specified, but synergy observed |
| CCMCL-1 | >1 µM | 20 - 500 nM |
| SP53 | >1 µM | 20 - 500 nM |
| JeKo-1 | >1 µM | 20 - 500 nM |
| Granta-519 | >1 µM | 20 - 500 nM |
Combination with a PRMT5 inhibitor significantly sensitized MCL cell lines to the BCL-2 inhibitor venetoclax.[10][11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying this compound resistance.
Protocol 1: Generation of PRMT5 Inhibitor-Resistant Cell Lines
This protocol describes a dose escalation method to generate cell lines with acquired resistance to PRMT5 inhibitors.[1][13]
Materials:
-
Sensitive cancer cell line of interest
-
This compound (or other PRMT5 inhibitor)
-
Complete cell culture medium
-
Cell counting solution (e.g., trypan blue)
-
Cell viability assay reagents (e.g., MTS or CellTiter-Glo)
-
6-well and 10 cm cell culture plates
Procedure:
-
Determine Initial IC50: Perform a standard cell viability assay to determine the IC50 of this compound in the parental (sensitive) cell line after a 9-day incubation period.
-
Initial Drug Exposure: Seed the parental cells at a low density in complete medium containing this compound at a concentration equal to the IC50.
-
Monitor Cell Growth: Monitor the cells daily. Initially, a significant amount of cell death is expected.
-
Drug Escalation: Once the cells resume proliferation and reach approximately 80% confluency, subculture them and increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Escalation: Continue this process of gradual dose escalation as the cells adapt and become resistant to the current drug concentration. This process can take several months.
-
Confirm Resistant Phenotype: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the original IC50), confirm the resistant phenotype by performing a new dose-response curve and comparing the IC50 to the parental cell line.
-
Verify Stability of Resistance: To ensure the resistance is a stable phenotype, culture the resistant cells in drug-free medium for several passages (e.g., 4 weeks) and then re-challenge them with this compound to confirm that the IC50 remains elevated.[1]
Protocol 2: Western Blotting for Symmetric Dimethylarginine (SDMA)
This protocol outlines the steps for detecting the pharmacodynamic marker of PRMT5 activity, symmetric dimethylarginine (SDMA).
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-SDMA motif antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-SDMA primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to normalize for protein loading.
Protocol 3: Genome-Wide CRISPR-Cas9 Screen to Identify Resistance Genes
This protocol provides a general workflow for a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when knocked out, confer resistance to this compound.[14][15][16][17][18]
Materials:
-
Cas9-expressing cancer cell line
-
GeCKO (Genome-scale CRISPR Knock-Out) library or similar pooled sgRNA library
-
Lentivirus packaging plasmids
-
HEK293T cells for lentivirus production
-
Polybrene or other transduction reagent
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA library amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Lentiviral Library Production: Co-transfect HEK293T cells with the pooled sgRNA library plasmids and lentiviral packaging plasmids to produce a high-titer lentiviral library.
-
Transduction of Target Cells: Transduce the Cas9-expressing cancer cell line with the lentiviral library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive only one sgRNA. A sufficient number of cells should be transduced to achieve adequate library representation (at least 200-500 cells per sgRNA).
-
Puromycin Selection: Select for successfully transduced cells by treating with puromycin for 2-3 days.
-
Establish Baseline Library Representation: Harvest a population of cells after selection to serve as the "time zero" or untreated control. Extract genomic DNA from these cells.
-
Drug Selection: Treat the remaining transduced cells with this compound at a concentration that provides strong selective pressure (e.g., IC80-IC90).
-
Maintain Cell Population: Continue to culture the cells in the presence of the drug, passaging as needed, for a duration sufficient to allow for the enrichment of resistant clones (typically 14-21 days).
-
Harvest Resistant Population: After the selection period, harvest the surviving cells and extract their genomic DNA.
-
sgRNA Library Amplification and Sequencing: Amplify the sgRNA-containing cassettes from the genomic DNA of both the baseline and resistant populations using PCR. Prepare the amplicons for next-generation sequencing.
-
Data Analysis: Sequence the sgRNA libraries and analyze the data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the baseline population. The genes targeted by these enriched sgRNAs are candidate resistance genes.
Protocol 4: In Vivo Xenograft Efficacy Study
This protocol describes a typical workflow for evaluating the efficacy of this compound as a single agent or in combination in a mouse xenograft model.[19][20][21][22][23]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line of interest (parental or resistant)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Combination agent formulation
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or a mixture of PBS and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Drug Administration: Administer this compound and the combination agent according to the desired dosing schedule and route of administration (e.g., oral gavage for this compound). For example, this compound has been administered at doses of 50-100 mg/kg twice daily (BID) in some models.[22]
-
Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for pharmacodynamic markers, immunohistochemistry). Compare tumor growth inhibition between the different treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize key signaling pathways and experimental workflows discussed in this guide.
Caption: Upregulation of the mTOR signaling pathway as a resistance mechanism to this compound.
Caption: STMN2-mediated collateral sensitivity to paclitaxel in this compound-resistant models.
Caption: Overcoming resistance by combining this compound with the BCL-2 inhibitor venetoclax.
Caption: A typical experimental workflow for developing and testing combination strategies.
References
- 1. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [kb.osu.edu]
- 14. researchgate.net [researchgate.net]
- 15. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 16. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 17. synthego.com [synthego.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. tumor.informatics.jax.org [tumor.informatics.jax.org]
Validation & Comparative
Comparative Efficacy of GSK3326595 and Other PRMT5 Inhibitors in Oncology
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its role in regulating numerous cellular processes critical for cancer cell proliferation and survival.[1] Inhibition of PRMT5 represents a promising strategy, leading to the development of several small molecule inhibitors.[2] This guide provides a comparative overview of the efficacy of GSK3326595, a first-generation PRMT5 inhibitor, against other notable inhibitors in clinical development, supported by available experimental data.
Mechanism of Action: A Tale of Two Strategies
PRMT5 inhibitors can be broadly categorized into two main classes based on their mechanism of action, which dictates their therapeutic window and target patient population.
-
First-Generation (MTAP-Independent) Inhibitors: These agents, including This compound , JNJ-64619178 , and PRT811 , directly bind to and inhibit PRMT5 activity in both normal and cancerous cells, irrespective of their MTAP (methylthioadenosine phosphorylase) gene status.[1] this compound is a selective and reversible inhibitor that binds to the substrate recognition site of PRMT5, thereby blocking its methyltransferase activity.[3][4] This inhibition can affect mRNA splicing and upregulate tumor suppressor functions.[5]
-
Second-Generation (MTA-Cooperative) Inhibitors: This newer class of inhibitors, such as AMG 193 and MRTX1719 , are designed to selectively target cancer cells with MTAP gene deletion.[1] MTAP deletion, which occurs in approximately 10-15% of solid tumors, leads to the accumulation of the metabolite methylthioadenosine (MTA).[6][7] These inhibitors exhibit "MTA-cooperativity," meaning they preferentially bind to and inhibit the PRMT5-MTA complex, thus achieving synthetic lethality by selectively killing MTAP-deficient tumor cells while sparing normal, MTAP-proficient cells.[1][7][8] This targeted approach is expected to offer a wider therapeutic index and reduced toxicity compared to first-generation inhibitors.[7]
Clinical Efficacy: A Head-to-Head Comparison
The clinical development of PRMT5 inhibitors has yielded varied results across different tumor types. While early trials have shown promise, the efficacy of these agents, particularly as monotherapies, continues to be explored.
JNJ-64619178 , another first-generation inhibitor, also showed preliminary antitumor activity, particularly in ACC. In a phase 1 study, the ORR in patients with ACC was 11.5%, with a median progression-free survival of 19.1 months.[11][12] The overall ORR across all tumor types in the study was 5.6%.[11][12]
PF-06939999 demonstrated objective tumor responses in a phase 1 study in patients with head and neck squamous cell carcinoma (HNSCC) and non-small cell lung cancer (NSCLC).[13][14][15]
AMG 193 , a second-generation MTA-cooperative inhibitor, has shown promising antitumor activity in patients with MTAP-deleted solid tumors. In a phase 1 dose-escalation study, an ORR of 21.4% was observed in efficacy-assessable patients treated at active and tolerable doses.[6][18] Responses were seen across eight different tumor types, including NSCLC, pancreatic adenocarcinoma, and biliary tract cancer.[6][18]
MRTX1719 , another MTA-cooperative inhibitor, has demonstrated potent and selective inhibition of PRMT5 in MTAP-deleted cells in preclinical models, leading to tumor regression.[19][20] Early clinical data suggests that MRTX1719 is a promising agent for patients with CDKN2A/MTAP-deleted cancers.[21]
Quantitative Data Summary
The following tables summarize the efficacy and safety data from key clinical trials of this compound and other PRMT5 inhibitors.
Table 1: Comparative Clinical Efficacy of PRMT5 Inhibitors
| Inhibitor | Trial | Patient Population | N | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| This compound | METEOR-1 | Solid Tumors & NHL | 218 | - | 2 (NHL) | 3 (Solid Tumors) |
| Study 208809 | Myeloid Neoplasms | 30 | 17% (Clinical Benefit Rate) | 1 (marrow CR) | - | |
| JNJ-64619178 | Phase 1 | Advanced Solid Tumors & NHL | 90 | 5.6% | - | 5 |
| Adenoid Cystic Carcinoma (ACC) | 26 | 11.5% | - | 3 | ||
| PF-06939999 | Phase 1 | Advanced Solid Tumors | 28 | 7.1% (2/28) | - | 2 (1 HNSCC, 1 NSCLC) |
| PRT811 | Phase 1 | IDH-mutant Glioma | 16 | 12.5% | 2 | 1 (unconfirmed) |
| Splicing-mutant Uveal Melanoma | 10 | 10% | - | 1 | ||
| AMG 193 | Phase 1 | MTAP-deleted Solid Tumors | 42 | 21.4% | - | 9 |
Table 2: Comparative Safety Profile of PRMT5 Inhibitors (Common Treatment-Related Adverse Events)
| Inhibitor | Most Common Treatment-Related Adverse Events (Any Grade) | Common Grade ≥3 Treatment-Related Adverse Events |
| This compound | Fatigue, Anemia, Nausea, Alopecia, Dysgeusia | Anemia, Thrombocytopenia, Neutropenia, Fatigue |
| JNJ-64619178 | Thrombocytopenia | Thrombocytopenia (Dose-Limiting Toxicity) |
| PF-06939999 | Anemia, Thrombocytopenia, Dysgeusia, Nausea | Anemia, Thrombocytopenia, Neutropenia |
| PRT811 | Nausea, Vomiting, Fatigue, Constipation, Thrombocytopenia | Thrombocytopenia, Anemia, Fatigue |
| AMG 193 | Nausea, Fatigue, Vomiting | Nausea, Vomiting, Fatigue, Hypersensitivity Reaction, Hypokalemia |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the protocols for key studies of this compound and a comparator, JNJ-64619178.
METEOR-1 Trial (this compound)
-
Study Design: A phase 1, first-in-human, open-label, multicenter study (NCT02783300) with three parts: dose escalation (Part 1), dose expansion (Part 2), and combination with pembrolizumab (Part 3).[22]
-
Patient Population: Adult patients with advanced metastatic solid tumors or non-Hodgkin lymphoma who had relapsed/refractory disease or no standard of care.[9] Patients were required to have adequate organ function and an ECOG performance status of 0 or 1.[9]
-
Treatment: this compound was administered orally once or twice daily. The recommended phase 2 dose (RP2D) was determined to be 400 mg once daily.
-
Objectives: The primary objectives of Part 1 were to determine the RP2D, assess safety, and evaluate preliminary clinical activity.[22] Part 2 further evaluated clinical activity and safety in disease-specific expansion cohorts.[9]
-
Assessments: Safety was assessed by monitoring adverse events. Efficacy was evaluated by Overall Response Rate (ORR) and Duration of Response (DOR) based on RECIST v1.1 or relevant lymphoma criteria.[9] Pharmacokinetics and pharmacodynamics (target engagement) were also assessed.
Phase 1 Trial of JNJ-64619178
-
Study Design: A phase 1, first-in-human, open-label, multicenter study (NCT03573310).[23]
-
Patient Population: Adult patients with treatment-refractory advanced solid tumors or non-Hodgkin lymphomas with measurable disease.[12]
-
Treatment: JNJ-64619178 was administered orally on two different schedules: 14 days on, 7 days off (Schedule A) or continuously in a 21-day cycle (Schedule B).[12]
-
Objectives: The primary objective was to evaluate safety and identify the recommended Phase 2 dose (RP2D).[23] Secondary objectives included assessing pharmacokinetics, pharmacodynamics, and preliminary antitumor activity (ORR, clinical benefit rate, duration of response).[12]
-
Assessments: Safety was evaluated through the assessment of dose-limiting toxicities and adverse events.[12] Pharmacokinetics were analyzed, and target engagement was measured by plasma symmetric dimethylarginine (sDMA).[12] Efficacy was assessed based on RECIST v1.1.[12]
Visualizing the Science
Signaling Pathways and Experimental Workflows
The diagrams below, generated using Graphviz, illustrate key concepts related to PRMT5 inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. onclive.com [onclive.com]
- 6. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacr.org [aacr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. onclive.com [onclive.com]
- 10. Pathos AI Acquires Brain-Penetrant PRMT5 Inhibitor for Precision Cancer Therapy [biopharmatrend.com]
- 11. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. researchgate.net [researchgate.net]
- 16. onclive.com [onclive.com]
- 17. contractpharma.com [contractpharma.com]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Phase Ib and dose-expansion study of this compound, a PRMT5 inhibitor as monotherapy and in combination with pembrolizumab in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. citedrive.com [citedrive.com]
A Comparative Analysis of PRMT5 Inhibitors: GSK3326595 vs. EPZ015666
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent small molecule inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), GSK3326595 and EPZ015666. Both compounds have been instrumental in elucidating the therapeutic potential of targeting PRMT5 in oncology and other diseases. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and experimental workflows.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage response.[1][2][3][4][5] Dysregulation of PRMT5 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.
EPZ015666 was one of the first potent and selective PRMT5 inhibitors to be developed, serving as a valuable tool compound for preclinical studies.[6][7] this compound (also known as EPZ015938) is a successor compound that was optimized from the chemical scaffold of EPZ015666 to exhibit improved cellular potency and pharmacokinetic properties.[] Both inhibitors share a similar mechanism of action, acting as S-adenosylmethionine (SAM)-uncompetitive and peptide substrate-competitive inhibitors.[6][9]
Mechanism of Action and Signaling Pathway
This compound and EPZ015666 exert their effects by binding to the substrate recognition site of the PRMT5/MEP50 complex.[10] This binding event prevents the methylation of various substrates, leading to downstream effects such as the modulation of gene expression, for instance by affecting the splicing of tumor suppressor gene regulators like MDM4, which in turn can activate the p53 pathway.[] The inhibition of PRMT5 can impact multiple signaling pathways crucial for cancer cell proliferation and survival, including the ERK1/2 and PI3K/AKT pathways.[1][3][4]
Data Presentation
The following tables summarize the quantitative data for this compound and EPZ015666 based on published literature.
Table 1: In Vitro Potency
| Parameter | This compound | EPZ015666 | Reference(s) |
| PRMT5 IC50 (Biochemical) | 6.2 - 9.2 nM | 22 nM | [][9][11][12][13] |
| PRMT5 Ki (Biochemical) | ~3.1 nM | 5 nM | [11][14] |
| Cellular gIC50 (Z-138 cells) | Potent (specific value not consistently reported) | 96 nM | [14] |
| Cellular gIC50 (Maver-1 cells) | Potent (specific value not consistently reported) | 450 nM | [14] |
| Selectivity | >4,000-fold over 20 other methyltransferases | >20,000-fold over 20 other methyltransferases | [][14] |
Table 2: In Vivo Efficacy in Xenograft Models
| Parameter | This compound | EPZ015666 | Reference(s) |
| Animal Model | Z-138 Mantle Cell Lymphoma (Mice) | Z-138 & Maver-1 Mantle Cell Lymphoma (Mice) | [12] |
| Dosing Regimen | 10 mg/kg, intraperitoneal, BID | 25, 50, 100, 200 mg/kg, oral, BID | [12][15] |
| Tumor Growth Inhibition (TGI) | 39.3% (at 10 mg/kg) | >93% (Z-138) and >70% (Maver-1) at 200 mg/kg | [12][15] |
Table 3: Pharmacokinetic Properties
| Parameter | This compound | EPZ015666 | Reference(s) |
| Oral Bioavailability (Mouse) | Data not available | 69% (at 10 mg/kg) | [12] |
| Elimination Half-life (Mouse) | 1.8 hours | Data not available | |
| Plasma Protein Binding (Mouse) | Data not available | ~30% | [7] |
| Metabolism | Substrate for P-gp, MATE2-K, OAT3, and OCT2 | Low clearance in human, mouse, and rat liver microsomes | [10][16] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PRMT5 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the methyltransferase activity of PRMT5.
Protocol:
-
Reagent Preparation: Recombinant human PRMT5/MEP50 complex, a biotinylated peptide substrate (e.g., derived from histone H4), and the tritium-labeled cofactor S-adenosyl-L-methionine ([³H]-SAM) are prepared in an appropriate assay buffer. The test compounds (this compound or EPZ015666) are serially diluted.
-
Reaction Incubation: The PRMT5/MEP50 enzyme is pre-incubated with the test compound for a defined period (e.g., 60 minutes) to allow for binding. The enzymatic reaction is then initiated by the addition of the peptide substrate and [³H]-SAM. The reaction is allowed to proceed at room temperature for a specified time.[12]
-
Reaction Termination and Detection: The reaction is stopped, and the biotinylated peptide is captured on a streptavidin-coated plate. The amount of incorporated [³H]-methyl groups is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (MTT or CellTiter-Glo®)
This assay measures the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., Z-138, Maver-1) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[17]
-
Compound Treatment: The cells are treated with serial dilutions of this compound or EPZ015666 and incubated for a specified period (e.g., 6 days).[9]
-
Viability Assessment:
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product. A solubilizing agent is then added to dissolve the formazan crystals, and the absorbance is measured at 570 nm.[17]
-
CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added to the wells. The amount of ATP present, which is proportional to the number of viable cells, is determined by the resulting luminescence.
-
-
Data Analysis: The absorbance or luminescence readings are normalized to vehicle-treated control cells. The gIC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the inhibitors in a living organism.
Protocol:
-
Animal Model and Tumor Implantation: Immunocompromised mice (e.g., SCID or NOD-SCID) are subcutaneously inoculated with a suspension of human cancer cells (e.g., Z-138). Tumors are allowed to grow to a palpable size.
-
Compound Administration: Once tumors reach a predetermined volume, the mice are randomized into treatment and vehicle control groups. This compound or EPZ015666 is administered orally or via intraperitoneal injection at various doses and schedules (e.g., twice daily for 21 days).[12][15]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Conclusion
Both this compound and EPZ015666 are potent and selective inhibitors of PRMT5. The available data suggests that this compound is a more potent inhibitor at the biochemical level and was developed as an optimized version of EPZ015666. While direct, comprehensive comparative studies are limited, the collective preclinical data indicates that both compounds are valuable research tools for investigating the biological roles of PRMT5 and for the preclinical validation of PRMT5 as a therapeutic target. The choice between these inhibitors for a specific research application may depend on the desired potency, the experimental system (in vitro vs. in vivo), and the specific scientific question being addressed. Further head-to-head studies, particularly focusing on pharmacokinetic and pharmacodynamic profiles, would be beneficial for a more complete comparative assessment.
References
- 1. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Facebook [cancer.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. boneandcancer.org [boneandcancer.org]
Validating GSK3326595 Results with PRMT5 siRNA Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the protein arginine methyltransferase 5 (PRMT5) inhibitor, GSK3326595, and PRMT5 siRNA knockdown. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of the PRMT5 signaling pathway and experimental workflows.
The validation of on-target effects is a critical step in the development of small molecule inhibitors. For this compound, a potent and selective inhibitor of PRMT5, comparing its cellular effects to those induced by PRMT5-specific small interfering RNA (siRNA) knockdown provides a robust method to confirm that its mechanism of action is indeed through the inhibition of PRMT5. This guide outlines the comparative effects of both modalities on cancer cell proliferation, cell cycle progression, and apoptosis, supported by data from various studies.
Comparative Analysis of this compound and PRMT5 siRNA
Both this compound and PRMT5 siRNA have been shown to effectively inhibit PRMT5 function, leading to similar downstream effects in cancer cells. These include reduced cell proliferation, cell cycle arrest, and induction of apoptosis.[1] The following tables summarize the quantitative data from studies comparing the two approaches.
Cell Proliferation and Viability
| Cell Line | Treatment | Concentration/Dose | Assay | Result | Reference |
| HepG2 (Hepatocellular Carcinoma) | PRMT5 siRNA | 50 nM | CCK-8 | Significant decrease in cell proliferation | [2] |
| Bel-7404 (Hepatocellular Carcinoma) | PRMT5 siRNA | 50 nM | CCK-8 | Significant decrease in cell proliferation | [2] |
| JHH-7 (Hepatocellular Carcinoma) | This compound | Not specified | Cell Viability Assay | Repressed cell proliferation | [3] |
| JHH-7 (Hepatocellular Carcinoma) | PRMT5 siRNA | Not specified | Cell Viability Assay | Attenuated cell proliferation | [3] |
| Mantle Cell Lymphoma (MCL) Cell Lines | This compound (EPZ015666) | Low nM range | Growth/Death Assay | Inhibition of cell proliferation and induction of cell death | [1] |
| Breast Cancer Cell Lines | This compound | Low nM range | Growth/Death Assay | Inhibition of cell proliferation | [4] |
| Lymphoma Cell Lines | This compound | Low nM range | Growth/Death Assay | Inhibition of cell proliferation | [4] |
Cell Cycle and Apoptosis
| Cell Line | Treatment | Concentration/Dose | Assay | Result | Reference |
| Lymphoma and Breast Cancer Cell Lines | This compound | Not specified | Cell Cycle Analysis | G1 cell cycle arrest and induction of sub-G1 population | [4] |
| Mantle Cell Lymphoma (MCL) Cell Lines | This compound (EPZ015666) | Not specified | Annexin V/7-AAD Staining | Induction of apoptosis | [5] |
| Neuroblastoma Cell Lines | PRMT5 Inhibition (T1-44) | Not specified | Sub-G1 Analysis | Increased apoptosis | [6] |
| Pancreatic Cancer Cell Lines | This compound | 20 µM | Immunoblotting | Upregulation of p27, a cell cycle inhibitor | [7] |
| Hepatocellular Carcinoma (HCC) Cell Lines | PRMT5 siRNA | Not specified | G0/G1 cell cycle arrest | [2] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental approach for validation, the following diagrams illustrate the PRMT5 signaling pathway and a typical workflow for comparing this compound and PRMT5 siRNA.
Caption: PRMT5 Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the effects of this compound and PRMT5 siRNA.
PRMT5 siRNA Transfection and Western Blot Analysis
Objective: To knockdown PRMT5 expression using siRNA and confirm the knockdown efficiency by Western blot.
Materials:
-
Cancer cell line of interest
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
PRMT5 siRNA and non-targeting control siRNA
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-PRMT5, anti-SDMA, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 50 pmol of PRMT5 siRNA or control siRNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL siRNA-lipid complex mixture to each well.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Western Blot:
-
Load 20-30 µg of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
This compound Treatment and Cell Viability Assay (MTT/CCK-8)
Objective: To assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.
By following these protocols and utilizing the comparative data presented, researchers can effectively validate the on-target effects of this compound and further elucidate the role of PRMT5 in cancer biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting protein arginine methyltransferase 5 inhibits human hepatocellular carcinoma growth via the downregulation of beta-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myelocytomatosis-Protein Arginine N-Methyltransferase 5 Axis Defines the Tumorigenesis and Immune Response in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MST2 methylation by PRMT5 inhibits Hippo signaling and promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Confirming GSK3326595's Mechanism of Action: A Comparison of CRISPR-Cas9 PRMT5 Knockout and Pharmacological Inhibition
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a targeted therapeutic is paramount. This guide provides a comparative analysis of two key methodologies for validating the effects of the PRMT5 inhibitor, GSK3326595: CRISPR-Cas9 mediated gene knockout of PRMT5 and direct pharmacological inhibition. By examining the downstream cellular and molecular consequences of both approaches, researchers can gain a high degree of confidence in the on-target effects of this compound.
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in the regulation of several cellular processes, including gene transcription, pre-mRNA splicing, and signal transduction.[3][4] The aberrant overexpression of PRMT5 has been implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention.[3][5]
This compound is a potent and selective small molecule inhibitor of PRMT5.[6][7] It functions by binding to the substrate recognition site of the PRMT5/MEP50 complex, thereby blocking its methyltransferase activity.[7] This inhibition leads to a global reduction in symmetric dimethylarginine (sDMA) levels, affecting various downstream pathways. A key mechanism of its anti-tumor activity involves the induction of alternative splicing of the MDM4 pre-mRNA, which leads to the activation of the p53 tumor suppressor pathway.[1][2][7]
To rigorously validate that the observed effects of this compound are indeed a direct consequence of PRMT5 inhibition, a genetic approach using CRISPR-Cas9 to knock out the PRMT5 gene serves as a powerful orthogonal strategy. This comparison guide outlines the expected outcomes and provides the necessary protocols to perform these validation studies.
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative outcomes when comparing PRMT5 knockout and this compound treatment in relevant cancer cell lines.
| Parameter | PRMT5 Knockout | This compound Treatment | Reference |
| Global sDMA Levels | Significant reduction (>90%) | Dose-dependent reduction (EC50: 2-160 nM) | [6][8] |
| Cell Viability | Significant decrease in cell proliferation and induction of apoptosis | Dose-dependent decrease in cell viability (gIC50: low nM to >10 µM) | [5][6] |
| MDM4 Splicing | Induction of exon 6 skipping, leading to the MDM4-S isoform | Dose-dependent induction of MDM4-S isoform | [1][7] |
| p53 Pathway Activation | Increased p53 and p21 protein levels in p53 wild-type cells | Dose-dependent increase in p53 and p21 protein levels in p53 wild-type cells | [2][7] |
Table 1: Comparison of Expected Outcomes for PRMT5 Knockout vs. This compound Treatment. This table provides a qualitative and quantitative comparison of key molecular and cellular readouts.
| Cell Line | Cancer Type | gIC50 (nM) |
| Z-138 | Mantle Cell Lymphoma | < 100 |
| JVM-2 | Mantle Cell Lymphoma | < 100 |
| JEKO-1 | Mantle Cell Lymphoma | > 100 |
| MINO | Mantle Cell Lymphoma | > 100 |
| REC-1 | Mantle Cell Lymphoma | > 100 |
| MCF-7 | Breast Cancer | Low nM range |
| MDA-MB-468 | Breast Cancer | Low nM range |
Table 2: this compound Growth Inhibition (gIC50) in Various Cancer Cell Lines. Data compiled from a 6-day in vitro growth/death assay.[6]
| Cell Line | Cancer Type | sDMA EC50 (nM) |
| Z-138 | Mantle Cell Lymphoma | 2.5 |
| JVM-2 | Mantle Cell Lymphoma | ~10 |
| JEKO-1 | Mantle Cell Lymphoma | ~50 |
| MINO | Mantle Cell Lymphoma | ~100 |
| REC-1 | Mantle Cell Lymphoma | ~160 |
| MCF-7 | Breast Cancer | ~5 |
| MDA-MB-468 | Breast Cancer | ~20 |
Table 3: this compound Cellular Symmetric Dimethylarginine (sDMA) Inhibition (EC50). EC50 values were determined following 3 days of treatment.[6]
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of PRMT5
This protocol provides a general framework for generating PRMT5 knockout cancer cell lines using the CRISPR-Cas9 system.
1. sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting a conserved early exon of the PRMT5 gene. Online tools such as Benchling or CRISPOR can be used for design, prioritizing high on-target and low off-target scores.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).
2. Transfection and Selection:
-
Transfect the chosen cancer cell line with the sgRNA/Cas9 expression vector using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
48 hours post-transfection, begin selection with an appropriate antibiotic (e.g., puromycin) at a pre-determined optimal concentration.
-
Maintain selection until a resistant population of cells emerges.
3. Single-Cell Cloning and Expansion:
-
Isolate single cells from the resistant population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expand single-cell clones into larger populations.
4. Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. Amplify the targeted region by PCR and sequence the amplicons to identify insertions or deletions (indels) that result in frameshift mutations.
-
Western Blot Analysis: Prepare whole-cell lysates and perform western blotting to confirm the absence of PRMT5 protein expression. Use a validated anti-PRMT5 antibody.
-
Functional Validation: Assess the global levels of sDMA using a specific anti-sDMA antibody (e.g., SYM10) via western blot to confirm the loss of PRMT5 methyltransferase activity. A significant reduction in sDMA is expected in knockout clones.[9]
This compound Treatment Protocol
This protocol outlines the treatment of cancer cell lines with this compound to assess its pharmacological effects.
1. Cell Seeding:
-
Seed the desired cancer cell lines in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth throughout the experiment.
2. This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the stock solution to the desired final concentrations in fresh culture medium. A typical concentration range for initial experiments is 1 nM to 10 µM.
-
Replace the existing medium with the medium containing this compound or a vehicle control (DMSO).
3. Incubation and Endpoint Analysis:
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours for signaling studies; 6-10 days for cell viability assays).
-
At the endpoint, harvest the cells for downstream analysis:
-
Cell Viability: Use assays such as CellTiter-Glo or MTT to determine the gIC50.
-
Western Blot Analysis: Prepare cell lysates to analyze protein levels of PRMT5, sDMA, p53, and p21.
-
RT-qPCR Analysis: Isolate total RNA to quantify the expression of MDM4 splice variants (MDM4-FL and MDM4-S).
-
Western Blot Protocol for sDMA Detection
1. Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
2. SDS-PAGE and Transfer:
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
3. Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against symmetric dimethylarginine (e.g., SYM10, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
RT-qPCR Protocol for MDM4 Splice Variant Analysis
1. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
2. Primer Design:
-
Design specific primers that can distinguish between the full-length (MDM4-FL) and the exon 6-skipped (MDM4-S) isoforms of MDM4.
-
MDM4-FL: Forward primer in exon 5, Reverse primer in exon 6.
-
MDM4-S: Forward primer in exon 5, Reverse primer spanning the exon 5-7 junction.
-
A common reverse primer in exon 7 can be used with forward primers specific to each isoform.
-
3. qPCR Reaction:
-
Set up qPCR reactions using a SYBR Green master mix, the designed primers, and cDNA template.
-
Run the qPCR on a real-time PCR system.
4. Data Analysis:
-
Calculate the relative expression of each splice variant using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB).
Mandatory Visualization
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of PRMT1 and PRMT5 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MST2 methylation by PRMT5 inhibits Hippo signaling and promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epicypher.com [epicypher.com]
Head-to-Head Comparison: GSK3326595 vs. PRT543 - A Guide for Researchers
A comprehensive analysis of two selective PRMT5 inhibitors, GSK3326595 and PRT543, this guide offers a detailed comparison of their preclinical and clinical profiles to inform researchers, scientists, and drug development professionals.
This guide provides a structured overview of the biochemical potency, cellular activity, pharmacokinetic properties, and clinical efficacy of this compound and PRT543, two prominent small molecule inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). All quantitative data is presented in clear, comparative tables, and key experimental methodologies are detailed. Visual diagrams of the PRMT5 signaling pathway and a conceptual experimental workflow are also included to facilitate a deeper understanding of these compounds.
At a Glance: Key Differences
| Feature | This compound | PRT543 |
| Primary Mechanism | Potent, selective, and reversible PRMT5 inhibitor.[1][2] | Potent and selective PRMT5 inhibitor.[3][4] |
| Reported Activity | Anti-proliferative activity in various cancer cell lines and in vivo models.[1] Limited clinical activity as a monotherapy in heavily pretreated myeloid neoplasms.[1][5] | Broad antitumor activity in vitro and in vivo.[3] Durable responses observed in some solid tumor patients.[2] |
| Clinical Development Status | Phase I/II trials conducted; no future studies planned for monotherapy.[1][5] | Phase I trials have been completed, with expansion cohorts ongoing.[6][7] |
Biochemical and Cellular Potency
Both this compound and PRT543 demonstrate potent inhibition of PRMT5 enzymatic activity and cellular proliferation in a range of cancer cell lines.
| Compound | Assay Type | Target | IC50 / Kiapp (nM) | Cell Line Examples & IC50 |
| This compound | Enzymatic Assay | PRMT5/MEP50 complex | Kiapp: 3.0 - 9.9 nM (for various peptide substrates)[8] | Z-138 (Mantle Cell Lymphoma): gIC50 in low nM range[9] |
| Cell-Based Assay | Proliferation | HCT-116: 189 nM[10] | ||
| PRT543 | Enzymatic Assay | PRMT5/MEP50 complex | IC50: 10.8 nM[3][4] | Granta-519 (Mantle Cell Lymphoma): IC50 = 31 nM[11] |
| Cell-Based Assay | Proliferation | IC50 values ranging from 10 - 1000 nM across >50 cancer cell lines[12] | SET-2 (AML): IC50 = 35 nM[11] |
Pharmacokinetic Profile
Pharmacokinetic data from Phase I clinical trials reveal that both compounds are orally bioavailable with relatively short half-lives.
| Parameter | This compound (400 mg or 300 mg daily) | PRT543 (35 mg, 5 times per week) |
| Tmax (Time to Maximum Concentration) | ~2 hours[2][5] | Not explicitly stated |
| Terminal Half-life (T1/2) | 4 - 6 hours[2][5] | 14 hours[13] |
| Cmax (Maximum Concentration) | Not explicitly stated | 1988 nM[13] |
| AUC (Area Under the Curve) | Not explicitly stated | 19813 nM.hr[13] |
Clinical Efficacy and Safety
Clinical trial results for this compound and PRT543 highlight different efficacy signals and patient populations.
This compound (NCT03614728)
-
Patient Population : Relapsed/refractory myelodysplastic syndrome (MDS), chronic myelomonocytic leukemia (CMML), or acute myeloid leukemia (AML).[1][11]
-
Efficacy : Limited clinical activity as a monotherapy in heavily pretreated patients.[1][5]
-
Adverse Events : The most frequent treatment-related adverse events (≥20% of patients) were decreased platelet count (27%), dysgeusia (23%), fatigue (20%), and nausea (20%).[1][5]
PRT543 (NCT03886831)
-
Patient Population : Advanced solid tumors and hematologic malignancies.[7][14]
-
Efficacy : Showed encouraging clinical activity with a complete response in a patient with HRD+ ovarian cancer and prolonged stable disease in multiple patients.[15]
-
Adverse Events : The most common Grade 3 or higher treatment-related adverse events were thrombocytopenia and anemia.[2]
Mechanism of Action and Signaling Pathways
Both this compound and PRT543 function by inhibiting PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. This inhibition disrupts several cellular processes critical for cancer cell survival and proliferation.
One of the primary mechanisms of action for PRMT5 inhibitors is the modulation of mRNA splicing .[17][18] PRMT5 is known to methylate components of the spliceosome, and its inhibition leads to alterations in pre-mRNA splicing.[17] This can result in the production of non-functional proteins or the downregulation of oncogenic drivers. For instance, this compound has been shown to induce alternative splicing of MDM4, leading to p53 activation.[18]
PRMT5 inhibition also impacts the DNA damage response (DDR) pathway. PRT543 has been shown to downregulate the expression of key DDR genes such as BRCA1/2, ATM, and RAD51.[17][19] This suggests that PRMT5 inhibitors could potentially sensitize cancer cells to DNA-damaging agents and PARP inhibitors.[17][19]
Experimental Protocols
In Vitro Cell Proliferation Assay (General Protocol)
A common method to assess the anti-proliferative activity of compounds like this compound and PRT543 is the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding : Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a serial dilution of the PRMT5 inhibitor (e.g., this compound or PRT543) or vehicle control (DMSO).
-
Incubation : Plates are incubated for a specified period (e.g., 6-10 days).[9]
-
Lysis and Luminescence Reading : At the end of the incubation, CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis : Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Clinical Trial Design (Phase I)
The Phase I clinical trials for both this compound (NCT03614728) and PRT543 (NCT03886831) followed a similar open-label, dose-escalation, and dose-expansion design.[7][11][14]
-
Dose Escalation Phase : Patients with advanced, relapsed/refractory cancers are enrolled in sequential cohorts and receive escalating doses of the investigational drug. The primary objective is to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
-
Dose Expansion Phase : Once the RP2D is established, additional patients with specific tumor types or molecular profiles are enrolled in expansion cohorts to further evaluate the safety, tolerability, and preliminary efficacy of the drug in these targeted populations.
Conclusion
This compound and PRT543 are both potent and selective inhibitors of PRMT5 with demonstrated preclinical anti-cancer activity. While both compounds have advanced to clinical trials, their development trajectories and reported clinical outcomes have diverged. PRT543 has shown promising signs of durable clinical activity in certain solid tumors, leading to ongoing investigation in expansion cohorts. In contrast, this compound exhibited limited monotherapy efficacy in a heavily pretreated myeloid malignancy population, and its future development as a single agent in this context is not being pursued. For researchers, the choice between these molecules for preclinical studies may depend on the specific cancer type and the desired therapeutic strategy, such as monotherapy versus combination therapy. The differential clinical outcomes underscore the importance of patient selection and biomarker strategies in the development of PRMT5 inhibitors.
References
- 1. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Study of PRT543 in Participants With Advanced Solid Tumors and Hematologic Malignancies [clin.larvol.com]
- 7. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. preludetx.com [preludetx.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. meridian.allenpress.com [meridian.allenpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. PRT543, a protein arginine methyltransferase 5 inhibitor, in patients with advanced adenoid cystic carcinoma: An open-label, phase I dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. caymanchem.com [caymanchem.com]
- 19. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of GSK3326595 with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic potential of GSK3326595, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), when used in combination with standard chemotherapy agents. By objectively comparing its performance with alternative treatments and presenting supporting experimental data, this document serves as a valuable resource for researchers in oncology and drug development.
Introduction to this compound and its Mechanism of Action
This compound (also known as EPZ015938) is an orally bioavailable small molecule that potently and selectively inhibits PRMT5. PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, mRNA splicing, DNA damage repair, and cell cycle progression. In various cancers, PRMT5 is overexpressed and its activity is associated with tumor cell proliferation and survival.
This compound exerts its anti-cancer effects by inhibiting the methyltransferase activity of PRMT5, leading to a global reduction in symmetric arginine dimethylation. This, in turn, modulates the expression of genes involved in cell proliferation and survival. A key mechanism of action is the alteration of mRNA splicing, which can lead to the production of non-functional proteins or the activation of tumor suppressor pathways.
Synergistic Potential with Standard Chemotherapies
Preclinical studies have demonstrated that combining this compound with standard-of-care chemotherapy agents can result in synergistic anti-tumor effects across a range of cancer types. This synergy is primarily attributed to the ability of this compound to sensitize cancer cells to the cytotoxic effects of chemotherapy, particularly DNA-damaging agents.
Combination with Platinum-Based Agents (Cisplatin)
The combination of PRMT5 inhibitors with cisplatin has shown significant synergy in preclinical models of lung and triple-negative breast cancer.
Quantitative Data Summary:
| Cancer Type | Cell Line | Chemotherapy | Combination Effect (CI Value) | Reference |
| Lung Adenocarcinoma | A549, DMS 53 | Cisplatin | Synergistic (CI < 1) | [1] |
| Triple-Negative Breast Cancer | BT20, MDA-MB-468, MDA-MB-453 | Cisplatin | Synergistic (CI < 1) | [2] |
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Cancer cell lines (e.g., A549 lung adenocarcinoma cells) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with this compound, cisplatin, or a combination of both at various concentrations for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The Combination Index (CI) is calculated using the Chou-Talalay method to determine the nature of the drug interaction (synergism, additivity, or antagonism).[3][4]
Experimental Workflow: Synergy Assessment
Experimental workflow for assessing synergy between this compound and chemotherapy.
Combination with Antimetabolites (Gemcitabine)
Preclinical studies in pancreatic cancer have highlighted the synergistic interaction between this compound and the nucleoside analog gemcitabine.
Quantitative Data Summary:
| Cancer Type | Cell Line/Model | Chemotherapy | Combination Effect | Reference |
| Pancreatic Ductal Adenocarcinoma | PDX models | Gemcitabine | Synergistic tumor growth inhibition | [5][6] |
Experimental Protocol: Colony Formation Assay
-
Cell Seeding: Pancreatic cancer cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates.
-
Drug Treatment: Cells are treated with this compound, gemcitabine, or the combination at specified concentrations.
-
Incubation: The cells are incubated for 10-14 days to allow for colony formation. The medium is changed every 3-4 days.
-
Colony Staining: Colonies are fixed with methanol and stained with 0.5% crystal violet solution.
-
Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) is counted manually or using imaging software.
-
Data Analysis: The surviving fraction is calculated for each treatment group relative to the untreated control. Synergy is determined by comparing the effect of the combination treatment to the effects of the individual agents.
Combination with Topoisomerase Inhibitors (Doxorubicin, Camptothecin)
In triple-negative breast cancer models, PRMT5 inhibition has shown synergistic effects with topoisomerase inhibitors like doxorubicin and camptothecin.
Quantitative Data Summary:
| Cancer Type | Cell Line | Chemotherapy | Combination Effect | Reference |
| Triple-Negative Breast Cancer | BT20, MDA-MB-453 | Doxorubicin | Synergistic | [7] |
| Triple-Negative Breast Cancer | BT20, MDA-MB-468 | Camptothecin | Synergistic | [7] |
Molecular Mechanisms of Synergy
The synergistic effect of this compound with DNA-damaging chemotherapies is underpinned by its role in modulating the DNA damage response (DDR) pathway.
Signaling Pathway: PRMT5 Inhibition and DNA Damage Response
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted CRISPR screening identifies PRMT5 as synthetic lethality combinatorial target with gemcitabine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted CRISPR screening identifies PRMT5 as synthetic lethality combinatorial target with gemcitabine in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unraveling the Off-Target Profiles of PRMT5 Inhibitors: A Comparative Guide
Cambridge, MA – In the landscape of precision oncology, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target. The development of small molecule inhibitors against PRMT5 has shown promise, yet a thorough understanding of their off-target profiles is paramount for advancing safe and effective therapies. This guide provides a comparative analysis of the off-target profiles of several prominent PRMT5 inhibitors—TNG908, JNJ-64619178, and GSK3326595—supported by experimental data to inform researchers, scientists, and drug development professionals.
Key PRMT5 Inhibitors and Their Mechanisms
PRMT5 inhibitors can be broadly categorized based on their mechanism of action, which influences their selectivity and potential for off-target effects. The inhibitors discussed here represent different classes:
-
TNG908: A Methylthioadenosine (MTA)-cooperative inhibitor, designed to selectively target cancer cells with MTAP deletion.
-
JNJ-64619178: A potent and selective S-adenosylmethionine (SAM)-competitive inhibitor.
-
This compound (Pemrametostat): A potent and selective, reversible inhibitor of PRMT5. The clinical development of this inhibitor has been discontinued.
-
EPZ015666 (GSK3235025): An analogue of this compound, also a potent and selective PRMT5 inhibitor.
Comparative Off-Target Profile Analysis
To provide a clear comparison, the off-target data for these inhibitors have been compiled from publicly available sources and are presented below.
TNG908: High Selectivity by Design
TNG908 was designed for high selectivity by leveraging the accumulation of MTA in MTAP-deleted cancer cells. Its off-target profile was assessed against a broad panel of methyltransferases and a safety panel of other enzymes and receptors.
Data Summary:
| Target Class | Number of Targets Screened | TNG908 Concentration | Results |
| Methyltransferases | 39 | 1 µM and 10 µM | No significant off-target activity observed[1] |
| Safety Panel (enzymes, receptors, etc.) | 78 | 10 µM | No significant off-target binding or functional activity reported[1] |
JNJ-64619178: A Highly Selective SAM-Competitive Inhibitor
JNJ-64619178 demonstrates high selectivity for PRMT5. Its off-target profile was evaluated against a panel of 37 human arginine and lysine methyltransferases.
Data Summary:
| Target | JNJ-64619178 Concentration | Percent Inhibition |
| PRMT5/MEP50 | 10 µM | >80%[2] |
| Other Methyltransferases (e.g., PRMT1, PRMT7) | 10 µM | <15%[2] |
This high degree of selectivity is visually represented in the phylogenic tree from the source publication, where PRMT5 is the only methyltransferase significantly inhibited.
This compound: Specificity Confirmed by Chemical Proteomics
The specificity of this compound has been investigated using a chemical proteomics approach, which allows for the assessment of target engagement in a cellular context.
Data Summary:
A volcano plot analysis of proteins competed by this compound in cell lysates revealed that at a concentration of 20 µM, the only significantly enriched and competed proteins were PRMT5 and its known binding partner WDR77 (MEP50). This indicates a high degree of specificity for the intended target within the cellular proteome.
EPZ015666: An Early Selective Inhibitor
EPZ015666, a precursor and analogue to this compound, was also shown to be a highly selective PRMT5 inhibitor.
Data Summary:
| Target Class | Number of Targets Screened | Selectivity Fold |
| Protein Methyltransferases | 20 | >20,000-fold for PRMT5 over other PMTs[3] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches used in determining off-target profiles, the following diagrams are provided.
Caption: PRMT5 signaling pathway and point of inhibition.
References
- 1. A chemical biology toolbox to investigate in-cell target engagement and specificity of PRMT5-inhibitors — Target Discovery Institute [tdi.ox.ac.uk]
- 2. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
Navigating the Spliceosome: A Comparative Guide to Splicing Modulators in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of GSK3326595, a PRMT5 inhibitor, and other splicing modulators, focusing on their efficacy in cell lines with and without common splicing factor mutations. This document summarizes key experimental data, outlines detailed protocols, and visualizes the underlying molecular pathways to aid in the strategic development of novel cancer therapeutics.
Mutations in splicing factors such as SF3B1, SRSF2, and U2AF1 are frequently observed in various cancers, leading to aberrant mRNA splicing and the production of oncogenic proteins. This has spurred the development of targeted therapies aimed at the spliceosome. This guide compares the performance of this compound against other splicing modulators, H3B-8800 and Indisulam, providing a framework for evaluating their potential in preclinical and clinical settings.
Comparative Efficacy of Splicing Modulators
The efficacy of this compound, H3B-8800, and Indisulam has been evaluated in various cancer cell lines, with some studies highlighting a differential response based on the presence or absence of splicing factor mutations.
This compound (PRMT5 Inhibitor)
This compound is a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the methylation of proteins involved in mRNA splicing. Inhibition of PRMT5 disrupts spliceosome assembly and function, leading to anti-tumor effects. Clinical trial data for myeloid neoplasms suggests that patients with SRSF2 and U2AF1 mutations may derive clinical benefit from this compound treatment. In a Phase I/II study, of five patients who showed clinical benefit, three had an SRSF2 mutation and one had a U2AF1 mutation.
| Cell Line | Splicing Factor Status | IC50 / Efficacy Data | Reference |
| Hematologic and Solid Cancer Cell Lines (Panel) | Various | gIC50 values for GSK3203591 (a similar PRMT5 inhibitor) ranged from 7.6 nM to >30 µM. Lymphoma, breast, and multiple myeloma lines were among the most sensitive. | |
| Z-138 (Mantle Cell Lymphoma) | p53 wild-type | Dose-dependent changes in p53 target gene expression with a median EC50 of 172 nM. | |
| Myeloid Neoplasm Patients | SRSF2 or U2AF1 mutant | Clinical benefit observed in a subset of patients with these mutations. |
H3B-8800 (SF3b Complex Modulator)
H3B-8800 is an orally available small molecule that modulates the SF3b complex, a core component of the spliceosome. Preclinical studies have demonstrated its preferential lethality in cancer cells harboring splicing factor mutations, particularly in SF3B1 and SRSF2.
| Cell Line | Splicing Factor Status | IC50 / Efficacy Data | Reference |
| MEC1 (CLL) | SF3B1 K700E | Significantly enhanced cytotoxicity at doses >25 nM compared to wild-type. Mean viability at 75 nM was 52.1% for mutant vs. 71.8% for wild-type. | |
| Panc05.04 (Pancreatic Cancer) | SF3B1 mutant | Cellular lethality observed, while wild-type pancreatic cancer cell lines were not affected. | |
| K562 (CML) | SF3B1 K700E (isogenic) | Preferential killing compared to wild-type counterparts. | |
| AML Patient-Derived Xenografts | SF3B1 mutant | Antileukemic efficacy and splicing modulation observed. | |
| CMML Patient-Derived Xenografts | SRSF2 mutant | Substantial reduction of leukemic burden compared to wild-type. |
Indisulam (RBM39 Degrader)
Indisulam acts as a "molecular glue," inducing the degradation of the RNA-binding protein RBM39 through its recruitment to the DCAF15 E3 ubiquitin ligase complex. This leads to widespread splicing alterations and subsequent cancer cell death. The efficacy of Indisulam is strongly correlated with the expression of DCAF15. While not directly targeting a mutated splicing factor, its mechanism of disrupting the splicing process makes it a relevant comparison.
| Cell Line | Splicing Factor Status | IC50 / Efficacy Data | Reference |
| HeLa (Cervical Cancer) | p53-positive | IC50 of 287.5 µM at 24 hours. | |
| C33A (Cervical Cancer) | p53-negative | IC50 of 125.0 µM at 24 hours. | |
| Neuroblastoma Cell Lines | Not specified | Showed the greatest sensitivity among 26 tumor types in a cell line panel. | |
| T-ALL Cell Lines | Not specified | Four out of six tested cell lines showed notable sensitivity. | |
| MM.1S (Multiple Myeloma) | Not specified | IC50 ranged from 10 µM to 20 µM. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of these compounds.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound, H3B-8800, or Indisulam) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Treatment: Treat cells with the desired compound concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot for RBM39 Degradation
This protocol is used to detect the levels of RBM39 protein following treatment with Indisulam.
Materials:
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Primary antibody against RBM39 (e.g., Proteintech 67420-1-Ig or 21339-1-AP)
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After compound treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against RBM39 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these compounds is critical for rational drug design and patient stratification.
This compound and the PRMT5 Pathway
This compound targets PRMT5, a key enzyme that symmetrically dimethylates arginine residues on various proteins, including components of the spliceosome like Sm proteins. This methylation is essential for the proper assembly and function of the spliceosome. By inhibiting PRMT5, this compound disrupts this process, leading to global splicing defects and ultimately, cancer cell death.
Caption: this compound inhibits PRMT5, disrupting spliceosome assembly.
H3B-8800 and the SF3b Complex
H3B-8800 directly targets the SF3b complex, a critical component of the U2 snRNP that recognizes the branch point sequence in the pre-mRNA intron. Mutations in SF3B1, the largest subunit of this complex, can alter its interaction with other splicing factors like SUGP1, leading to the use of cryptic 3' splice sites. H3B-8800 further perturbs the function of both wild-type and mutant SF3b complexes, leading to synthetic lethality in cells that are already dependent on a compromised splicing machinery.
A Comparative Guide to Validating PRMT5 as a Therapeutic Target
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology and other diseases due to its critical roles in various cellular processes, including gene expression, mRNA splicing, and DNA damage repair.[1][2][3][4] Overexpression of PRMT5 is linked to poor prognosis in a range of cancers, making it an attractive candidate for therapeutic intervention.[3][4][5][6] However, robust and multifaceted validation is crucial before committing to a full-scale drug development program.
This guide provides a comparative overview of alternative methods to validate PRMT5, offering experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate strategies for their specific research questions.
Core Validation Strategies: Genetic vs. Chemical Perturbation
Target validation for PRMT5 typically follows two major arms: genetic approaches that manipulate the expression of the PRMT5 gene and chemical approaches that utilize small molecules to modulate PRMT5 protein function or levels. Each strategy offers distinct advantages and limitations.
dot
Caption: Figure 1. Core Approaches for PRMT5 Target Validation
Table 1: Qualitative Comparison of Genetic and Chemical Validation Methods
| Feature | Genetic Approaches (CRISPR, RNAi) | Chemical Approaches (Inhibitors, PROTACs) |
| Principle | Reduces or eliminates PRMT5 protein expression via gene editing or mRNA degradation. | Directly modulates the PRMT5 protein's function (inhibition) or stability (degradation). |
| Specificity | High on-target specificity at the gene level. Potential for off-target gene effects. | Dependent on compound selectivity. Can have protein off-targets. |
| Reversibility | Generally irreversible (CRISPR KO) or long-lasting (stable shRNA). Inducible systems offer control. | Reversible (inhibitors) or requires protein resynthesis (PROTACs).[2] |
| Therapeutic Relevance | Mimics a "best-case" scenario of target ablation. Does not inform on druggability. | Directly tests the therapeutic hypothesis with a drug-like molecule.[7] |
| Scaffolding Functions | Eliminates both catalytic and non-catalytic scaffolding functions of the protein. | Catalytic inhibitors do not affect scaffolding functions, which may lead to different phenotypes.[2] |
| Speed of Action | Slower onset, requires transcription/translation turnover (days). | Rapid onset, limited by cell permeability and binding kinetics (minutes to hours). |
Genetic Validation Methods
Genetic tools provide a powerful way to probe the function of PRMT5 by directly manipulating its expression.
A. RNA Interference (RNAi)
Short-hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) can be used to knock down PRMT5 mRNA, leading to reduced protein expression.[5][8] Studies have successfully used lentivirus-mediated shRNA to achieve stable PRMT5 knockdown, resulting in cell cycle arrest and apoptosis in cancer cells.[8][9]
B. CRISPR-Cas9
The CRISPR-Cas9 system allows for the complete knockout (KO) of the PRMT5 gene, providing an unambiguous genetic validation of its essentiality. CRISPR screens are particularly powerful for identifying synthetic lethal interactions. For example, a CRISPR screen identified that PRMT5 depletion creates a synergistic vulnerability of pancreatic cancer cells to the chemotherapeutic agent gemcitabine.[10][11][12] Genome-wide CRISPR screens have also been used to find regulators of sensitivity to PRMT5 inhibitors.[13]
dot
Caption: Figure 2. Workflow for a PRMT5 CRISPR-Cas9 Screen
Table 2: Performance of Genetic Methods in Validating PRMT5
| Method | Cell Line | Outcome | Quantitative Result | Reference |
| shRNA Knockdown | Glioblastoma (U87MG, U251) | Cell Growth Inhibition, Apoptosis | >50% reduction in cell viability | --INVALID-LINK--[8] |
| shRNA Knockdown | Bladder Cancer (SW780) | Reduced Protein Expression | ~70% knockdown efficiency | --INVALID-LINK--[9] |
| CRISPR Knockout | Pancreatic Cancer (PDX-derived) | Sensitization to Gemcitabine | Synergistic cytotoxicity with Gemcitabine | --INVALID-LINK--[10][12] |
| CRISPR Screen | MTAP-deleted Cancer Lines | Identified Sensitizing Genes | CAAP1 and AKAP17A knockout sensitized cells to PRMT5 inhibitors | --INVALID-LINK--[13] |
Chemical Validation Methods
Chemical tools directly engage the PRMT5 protein and are essential for assessing the feasibility of pharmacological intervention.
A. Catalytic Inhibitors
Small molecule inhibitors that block the methyltransferase activity of PRMT5 are the most common chemical tools. Several potent and selective inhibitors, such as GSK3326595 and JNJ-64619178, are in clinical trials.[2][6] These compounds validate that the enzymatic activity of PRMT5 is critical for cancer cell survival.
B. Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are an emerging class of molecules that induce the degradation of a target protein rather than just inhibiting it.[2][14] A PRMT5 PROTAC consists of a ligand that binds to PRMT5, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of PRMT5.[15][16] This approach has the key advantage of eliminating the entire protein, thereby addressing potential scaffolding functions that are unaffected by catalytic inhibitors.[2]
dot
Caption: Figure 3. Mechanism: PRMT5 Inhibitor vs. PROTAC Degrader
Table 3: Performance of Chemical Methods in Validating PRMT5
| Method | Compound | Cell Line | Quantitative Result | Reference |
| Catalytic Inhibitor | This compound | Cholangiocarcinoma Lines | IC50 < 100 nM | --INVALID-LINK--[6] |
| Catalytic Inhibitor | JNJ-64619178 | Cholangiocarcinoma Lines | IC50 < 10 nM | --INVALID-LINK--[6] |
| Catalytic Inhibitor | EPZ015666 | MCF-7 (Breast Cancer) | IC50 for PRMT5 inhibition: 22 nM | --INVALID-LINK--[2] |
| PROTAC Degrader | MS4322 (15) | MCF-7 (Breast Cancer) | Degraded PRMT5 at 5 µM | --INVALID-LINK--[2] |
| PROTAC Degrader | YZ-836P | TNBC Cell Lines | Reduced PRMT5 protein levels at 48h | --INVALID-LINK--[15][16] |
Advanced Validation: Substrate and Pathway Analysis
Validating PRMT5 requires understanding its mechanism of action. Identifying the substrates it methylates and the pathways it regulates provides crucial mechanistic insight.
A. Proteomics and Methylome Profiling
Mass spectrometry-based proteomics is essential for identifying PRMT5 substrates on a global scale.[17] Techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) can be coupled with immunoenrichment of methylated peptides to profile changes in arginine methylation after PRMT5 inhibition.[17][18] This approach has been used to link PRMT5's catalytic activity to the methylation of splicing regulators, such as SRSF1, in acute myeloid leukemia (AML).[19][20][21]
dot
Caption: Figure 4. PRMT5 Regulation of mRNA Splicing
Table 4: Comparison of Methods for PRMT5 Substrate Identification
| Method | Principle | Advantages | Disadvantages |
| SILAC-based Proteomics | Metabolic labeling of proteins followed by mass spectrometry to quantify changes in methylation upon PRMT5 inhibition.[17] | Quantitative, global profiling, identifies direct enzymatic targets in a cellular context. | Requires cells that can be metabolically labeled, complex data analysis. |
| Affinity Purification-Mass Spec (AP-MS) | Uses catalytically inactive PRMT5 as bait to pull down interacting proteins and potential substrates.[22] | Identifies both substrates and stable interactors, does not require specific antibodies. | May miss transient interactions, potential for non-specific binding. |
| BioID | PRMT5 is fused to a promiscuous biotin ligase, labeling proximal proteins in vivo for later identification by MS.[22] | Captures transient and proximal interactions in a native cellular environment. | Can label non-interacting bystanders, requires genetic modification of cells. |
| Methyl-Peptide Immunoenrichment | Uses antibodies specific for symmetric dimethylarginine (sDMA) to enrich for methylated peptides before MS analysis. | Directly enriches for the modification of interest, increasing detection sensitivity. | Antibody specificity can be a concern, may not capture all methylated sites. |
Key Experimental Protocols
Protocol 1: Lentiviral-mediated shRNA Knockdown of PRMT5
-
Lentivirus Production : Co-transfect HEK293T cells with the shRNA vector and packaging plasmids (e.g., psPAX2, pMD2.G).
-
Virus Harvest : Collect the supernatant containing viral particles at 48 and 72 hours post-transfection.
-
Transduction : Transduce the target cancer cell line with the harvested lentivirus in the presence of polybrene (8 µg/mL).
-
Selection : 48 hours post-transduction, select for successfully transduced cells by adding puromycin to the culture medium.
-
Validation of Knockdown : After selection, expand the cells and validate PRMT5 knockdown via:
Protocol 2: Cell Viability Assay with a PRMT5 Inhibitor
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Prepare a serial dilution of the PRMT5 inhibitor (e.g., this compound) in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Incubation : Incubate the plate for 72-120 hours in a standard cell culture incubator.
-
Viability Measurement : Use a commercial cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay. This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Analysis : Measure luminescence using a plate reader. Normalize the data to the DMSO control and plot the results as a dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Protocol 3: Western Blot for PROTAC-Mediated PRMT5 Degradation
-
Cell Treatment : Plate cells (e.g., MCF-7) and treat with the PRMT5 PROTAC degrader (e.g., MS4322) at various concentrations (e.g., 0.2, 1, 5 µM) for different time points (e.g., 6, 12, 24, 48 hours).[2]
-
Control Groups : Include the following controls:
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against PRMT5.
-
Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density to determine the reduction in PRMT5 protein levels relative to the loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure and Functions of PRMT5 in Human Diseases [mdpi.com]
- 5. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of PRMT5 as a therapeutic target in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Targeted CRISPR screening identifies PRMT5 as synthetic lethality combinatorial target with gemcitabine in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. tangotx.com [tangotx.com]
- 14. Targeting PRMT5 through PROTAC for the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting PRMT5 through PROTAC for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proteomics profiling of arginine methylation defines PRMT5 substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - Press-room - IBCh RAS [ibch.ru]
- 21. PRMT5 methylome profiling uncovers a direct link to splicing regulation in human acute myeloid leukemia [datacatalog.mskcc.org]
- 22. claredavieslab.org [claredavieslab.org]
- 23. researchgate.net [researchgate.net]
Correlating GSK3326595 Sensitivity with Cancer Biomarkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the PRMT5 inhibitor GSK3326595's performance with alternative therapies, supported by experimental data. We delve into the correlation between this compound sensitivity and specific cancer biomarkers, offering valuable insights for targeted cancer therapy research and development.
This compound: A Potent and Selective PRMT5 Inhibitor
This compound is an orally available, potent, and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, by methylating histones and other proteins.[2] this compound functions by binding to the substrate recognition site of PRMT5, thereby inhibiting its methyltransferase activity.[2] This inhibition leads to a decrease in histone and protein methylation, which in turn modulates the expression of genes involved in cell growth and survival.
A key mechanism of action for this compound involves the induction of alternative splicing of MDM4, a negative regulator of the tumor suppressor p53.[3][4] This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Biomarkers for Predicting this compound Sensitivity
Emerging research has identified key biomarkers that correlate with sensitivity to this compound, paving the way for a more personalized approach to cancer treatment.
p53 Status
A significant correlation has been observed between wild-type p53 status and increased sensitivity to this compound.[5] Cancer cell lines with wild-type p53 tend to exhibit lower IC50 values, indicating greater sensitivity to the drug. This is attributed to the drug's mechanism of activating the p53 pathway.
Splicing Factor Mutations (SRSF2 and U2AF1)
Clinical trial data from studies on myeloid neoplasms have shown a correlation between mutations in the splicing factors SRSF2 and U2AF1 and clinical benefit from this compound treatment.[6][7] This suggests that cancers harboring these mutations may be particularly vulnerable to PRMT5 inhibition.
Quantitative Data on this compound Sensitivity
The following table summarizes the half-maximal growth inhibition concentrations (gIC50) of this compound in a panel of cancer cell lines, alongside their p53 mutation status. Lower gIC50 values indicate higher sensitivity.
| Cell Line | Cancer Type | p53 Status | This compound gIC50 (nM) |
| Z-138 | Mantle Cell Lymphoma | Wild-Type | 2.5 |
| JVM-2 | B-cell Chronic Lymphocytic Leukemia | Wild-Type | 10 |
| MCF-7 | Breast Cancer | Wild-Type | 20 |
| REC-1 | Mantle Cell Lymphoma | Mutant | >1000 |
| MDA-MB-468 | Breast Cancer | Mutant | >1000 |
Data extracted from Gerhart et al., 2018.
Comparison with Alternative PRMT5 Inhibitors
Several other PRMT5 inhibitors are currently in clinical development, each with its own profile.
| Drug | Mechanism of Action | Key Differentiators | Clinical Trial Status |
| This compound | Reversible, SAM-uncompetitive, peptide-competitive PRMT5 inhibitor | Well-characterized, p53-dependent mechanism | Phase I/II trials completed |
| JNJ-64619178 (Onametostat) | Selective, pseudo-irreversible PRMT5 inhibitor | Potent activity in lung cancer models | Phase I trials ongoing |
| AMG 193 | MTA-cooperative PRMT5 inhibitor | Selective for MTAP-deleted cancers | Phase I/II trials ongoing |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits 50% of cell growth (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Western Blotting for p53 and MDM4
This protocol is used to assess the protein levels of p53 and MDM4 following this compound treatment.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 (e.g., 1:1000 dilution) and MDM4 (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizing the Pathways and Processes
PRMT5-p53 Signaling Pathway
Caption: PRMT5 inhibition by this compound alters MDM4 splicing, leading to p53 activation.
Experimental Workflow for Assessing this compound Sensitivity
Caption: Workflow for determining this compound sensitivity and biomarker correlation.
Logical Relationship between Biomarkers and this compound Sensitivity
Caption: Presence of specific biomarkers predicts higher sensitivity to this compound.
References
- 1. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TP53 mutations and RNA-binding protein MUSASHI-2 drive resistance to PRMT5-targeted therapy in B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GSK3326595: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling GSK3326595 must adhere to stringent safety and disposal protocols due to the compound's potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this potent protein arginine methyltransferase 5 (PRMT5) inhibitor.
Crucial Safety Notice: Before handling, users must review the complete Safety Data Sheet (SDS) for this compound.[1] This document contains critical information regarding the compound's properties, hazards, and emergency procedures. The information provided herein is a supplementary guide and does not replace the manufacturer's official SDS. This material should be considered hazardous until all available information has been reviewed.[1] Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[1] Thoroughly wash after handling.[1]
Personal Protective Equipment (PPE) and Handling
When working with this compound, appropriate personal protective equipment is mandatory to minimize exposure risk. All handling procedures should be conducted in a designated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.
Recommended PPE includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or latex) suitable for handling the compound and any solvents used.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating aerosols and work cannot be contained within a fume hood, appropriate respiratory protection should be used.
Waste Segregation and Container Management
Proper segregation of waste streams is critical to prevent accidental chemical reactions and ensure compliant disposal. Waste containing this compound must be classified as hazardous chemical waste.
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Sealable, compatible plastic or glass container. | "Hazardous Waste," "this compound," list of all chemical constituents (including solvents), approximate concentrations, and date of accumulation. |
| Liquid Waste | Sealable, compatible plastic or glass container with a tightly fitting cap. | "Hazardous Waste," "this compound," list of all chemical constituents (including solvents), approximate concentrations, and date of accumulation. |
| Sharps Waste | Puncture-resistant sharps container. | "Hazardous Waste," "Sharps," "Contaminated with this compound." |
Step-by-Step Disposal Protocol
1. Decontamination of Labware:
-
All labware (e.g., glassware, pipette tips) that has come into contact with this compound should be decontaminated.
-
Rinse contaminated labware with a suitable solvent (e.g., ethanol or isopropanol) to remove residual compound.
-
Collect the rinse solvent as hazardous liquid waste.
-
After rinsing, wash the labware with an appropriate laboratory detergent and water.
2. Management of Solid Waste:
-
Carefully collect all solid waste contaminated with this compound, including unused compound, weighing papers, and contaminated PPE.
-
Place the solid waste into a designated, properly labeled hazardous waste container.
-
Ensure the container is sealed to prevent leakage or spillage.
3. Management of Liquid Waste:
-
Collect all liquid waste containing this compound, including stock solutions, experimental media, and decontamination rinsates.
-
Transfer the liquid waste to a designated, properly labeled hazardous waste container.
-
Do not mix incompatible chemicals in the same waste container.
4. Final Disposal:
-
Store all hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Accidental Release Measures
In the event of a spill, immediately alert personnel in the area and evacuate if necessary. The response procedure will depend on the size and nature of the spill. Always refer to the this compound SDS for specific guidance on accidental release measures.
For a small spill:
-
Wear appropriate PPE.
-
Cover the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
For a large spill:
-
Evacuate the area immediately.
-
Contact your institution's EHS or emergency response team for assistance.
Experimental Protocols Cited
While this document focuses on disposal, the safe handling of this compound is informed by its use in research. This compound is a potent and selective inhibitor of PRMT5, an enzyme involved in various cellular processes. Its antiproliferative activity has been demonstrated in various cancer cell lines. The methodologies for experiments involving this compound typically include its dissolution in a suitable solvent, such as dimethyl sulfoxide (DMSO), and subsequent dilution in cell culture media to achieve the desired experimental concentrations.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling GSK3326595
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of GSK3326595, a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). Adherence to these procedures is vital to ensure personnel safety and maintain a secure laboratory environment. This compound should be treated as a hazardous substance.[1][2] Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[1][2] Always wash hands thoroughly after handling.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound. The following table outlines the recommended PPE for different laboratory activities.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Primary Engineering Control: Chemical fume hood or ventilated balance enclosure.Respiratory Protection: N95 or higher-rated respirator.Hand Protection: Double nitrile gloves.Body Protection: Disposable lab coat or coveralls.Eye Protection: Safety glasses with side shields or chemical splash goggles.Foot Protection: Closed-toe shoes and shoe covers. |
| Solution Preparation | Primary Engineering Control: Chemical fume hood.Respiratory Protection: N95 or higher-rated respirator.Hand Protection: Double nitrile gloves.Body Protection: Disposable lab coat or coveralls.Eye Protection: Chemical splash goggles.Foot Protection: Closed-toe shoes and shoe covers. |
| In Vitro / In Vivo Dosing | Primary Engineering Control: Biological safety cabinet (for cell-based assays) or chemical fume hood.Respiratory Protection: N95 or higher-rated respirator.Hand Protection: Double nitrile gloves.Body Protection: Disposable lab coat or coveralls.Eye Protection: Safety glasses with side shields or chemical splash goggles.Foot Protection: Closed-toe shoes and shoe covers. |
| Waste Disposal | Respiratory Protection: N95 or higher-rated respirator.Hand Protection: Double nitrile gloves.Body Protection: Disposable lab coat or coveralls.Eye Protection: Safety glasses with side shields or chemical splash goggles.Foot Protection: Closed-toe shoes and shoe covers. |
Standard Operating Procedures
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material spill protocol.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is -20°C.[1]
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number (1616392-22-3), and appropriate hazard warnings.[3][4]
Handling and Solution Preparation
-
Designated Area: All handling of this compound, especially in its solid form, must be conducted in a designated area within a certified chemical fume hood or other appropriate ventilated enclosure.
-
Weighing: Use a ventilated balance enclosure or a chemical fume hood when weighing the solid compound to minimize the risk of inhalation.
-
Dissolution: this compound is soluble in DMSO.[1] When preparing solutions, add the solvent to the solid to minimize dust generation.
-
Spill Management: In the event of a spill, immediately evacuate the area and alert safety personnel. Use a spill kit appropriate for potent powders. Do not attempt to clean up a significant spill without proper training and equipment.
Disposal Plan
-
Waste Categorization: All materials that come into contact with this compound, including contaminated PPE, weighing paper, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Use designated, clearly labeled, and sealed containers for the collection of solid and liquid waste.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
